molecular formula C6H4Cl2N2O2 B2355684 3-Amino-4,6-dichloropicolinic acid CAS No. 1073182-87-2

3-Amino-4,6-dichloropicolinic acid

Cat. No.: B2355684
CAS No.: 1073182-87-2
M. Wt: 207.01
InChI Key: OVJPREKPWUUJQJ-UHFFFAOYSA-N
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Description

3-Amino-4,6-dichloropicolinic acid is a useful research compound. Its molecular formula is C6H4Cl2N2O2 and its molecular weight is 207.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4,6-dichloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJPREKPWUUJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-4,6-dichloropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Amino-4,6-dichloropicolinic acid (CAS 1073182-87-2), a substituted pyridine derivative of interest to researchers in agrochemical and pharmaceutical development. While a direct, peer-reviewed synthesis for this specific isomer is not extensively documented in publicly available literature, this whitepaper constructs a scientifically rigorous and plausible two-step pathway based on well-established, fundamental organic chemistry transformations. The proposed route begins with the commercially available precursor, 4,6-Dichloropicolinic acid, proceeds through a nitration intermediate, and concludes with the reduction of the nitro group to the target primary amine. This guide offers detailed experimental protocols, discusses the underlying chemical principles, addresses potential challenges such as regioselectivity and process optimization, and provides methods for purification and characterization, designed for an audience of research scientists and drug development professionals.

Introduction and Strategic Overview

This compound is a specific isomer within the aminodichloropicolinic acid family. Its structure, featuring a carboxylic acid, an amine, and two chlorine atoms on a pyridine ring, makes it a potential building block for novel bioactive molecules. Unlike its well-documented isomer, 4-amino-3,6-dichloropicolinic acid (aminopyralid), the synthesis of the 3-amino variant requires a distinct strategic approach.

The core challenge lies in the precise installation of the amino group at the C3 position of the pyridine ring. Direct amination of the 4,6-dichloropicolinic acid scaffold is difficult. Therefore, a more robust and controllable strategy involves the introduction of a nitro group, which then serves as a precursor to the desired amine. This classic nitration-reduction sequence is a cornerstone of aromatic chemistry and offers a high degree of predictability.

This guide details a proposed two-step synthesis designed for laboratory-scale preparation:

  • Electrophilic Nitration: Introduction of a nitro group (-NO₂) onto the C3 position of 4,6-Dichloropicolinic acid to form the key intermediate, 3-Nitro-4,6-dichloropicolinic acid.

  • Chemoselective Reduction: Conversion of the nitro group to a primary amine (-NH₂) to yield the final product, this compound.

The following sections will provide an in-depth analysis of each step, including reaction mechanisms, detailed protocols, and critical process considerations.

Proposed Synthesis Pathway: A Detailed Exploration

The logical pathway from the starting material to the final product is visualized below. The causality behind this strategy is rooted in the reliability of electrophilic aromatic substitution for nitration and the high efficiency of subsequent nitro group reduction.

G cluster_0 PART 1: Nitration cluster_1 PART 2: Reduction Start 4,6-Dichloropicolinic Acid (Starting Material) Intermediate 3-Nitro-4,6-dichloropicolinic Acid Start->Intermediate HNO₃ / H₂SO₄ (Mixed Acid) 25-50°C Product This compound (Final Product) Intermediate_ref->Product SnCl₂·2H₂O / Ethanol or H₂ / Raney Ni

Figure 1: Proposed two-step synthesis pathway for this compound.
Step 1: Electrophilic Nitration of 4,6-Dichloropicolinic Acid

The initial step is the regioselective nitration of the starting material. This reaction utilizes a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.

Causality and Mechanistic Insights: The sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion. This powerful electrophile attacks the electron-rich pyridine ring. The regiochemical outcome is dictated by the directing effects of the existing substituents:

  • -COOH (Carboxylic Acid): A deactivating, meta-directing group.

  • -Cl (Chlorine): A deactivating, ortho, para-directing group.

The C3 position is meta to the carboxylic acid and ortho to the C4-chlorine. The C5 position is meta to the C4-chlorine and meta to the C6-chlorine. The C3 position is generally the most favorable for electrophilic attack in this system due to the combined directing effects, though the formation of other isomers is possible and should be monitored analytically.

Detailed Experimental Protocol (Proposed): This protocol is adapted from standard procedures for the nitration of halogenated aromatic compounds.[1]

  • Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 10 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-water bath to 0-5°C.

  • Substrate Addition: Slowly add 1.92 g (10 mmol) of 4,6-Dichloropicolinic acid[2] to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.

  • Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by cautiously adding 1.5 mL of concentrated nitric acid (70%) to 3.5 mL of concentrated sulfuric acid (98%). Cool this mixture in the ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of the picolinic acid over 30-45 minutes. Maintain the internal temperature of the reaction flask between 5-10°C throughout the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A precipitate of the crude 3-Nitro-4,6-dichloropicolinic acid should form.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Drying: Dry the isolated solid in a vacuum oven at 50-60°C to a constant weight. The crude product can be used directly in the next step or purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Reduction of 3-Nitro-4,6-dichloropicolinic Acid

The second and final step is the reduction of the nitro group to the target amine. Several methods are effective for this transformation. We present two robust protocols below: a classic metal-based reduction using Tin(II) Chloride, which is highly chemoselective and tolerant of aryl halides, and a catalytic hydrogenation approach.[3][4]

Method A: Reduction with Tin(II) Chloride

This method is often preferred in laboratory settings for its mild conditions and high selectivity, preventing undesired reduction of the chlorine substituents (hydrodechlorination).[5]

Detailed Experimental Protocol (SnCl₂): [4]

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude 3-Nitro-4,6-dichloropicolinic acid (2.37 g, 10 mmol) and 50 mL of absolute ethanol.

  • Reagent Addition: Add Tin(II) Chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction's completion by TLC.

  • Quenching and Basification: After cooling to room temperature, remove the ethanol under reduced pressure. Add 50 mL of water to the residue and carefully basify the mixture by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is approximately 8-9. This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic extracts with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude this compound.

  • Final Purification: The final product can be further purified by column chromatography or recrystallization.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a cleaner alternative, avoiding stoichiometric metal waste. Raney Nickel is recommended over Palladium on Carbon (Pd/C) to minimize the risk of hydrodechlorination.[3]

Detailed Experimental Protocol (H₂/Raney Ni): [6][7]

  • Reactor Setup: Add the crude 3-Nitro-4,6-dichloropicolinic acid (2.37 g, 10 mmol) and 50 mL of methanol to a hydrogenation vessel (e.g., a Parr shaker bottle).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a slurry of Raney Nickel (approx. 10% by weight of the substrate, ~0.24 g) in methanol. Caution: Raney Nickel is pyrophoric and must be handled with care.

  • Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the vessel several times with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can ignite in air. Wash the filter cake with additional methanol.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved as described in Method A.

Data Summary and Process Considerations

The successful synthesis requires careful control of reaction parameters to maximize yield and purity.

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

ParameterStep 1: NitrationStep 2: Reduction (SnCl₂)Step 2: Reduction (H₂/Raney Ni)
Key Reagents HNO₃, H₂SO₄SnCl₂·2H₂O, EthanolH₂, Raney Nickel
Temperature 0-10°C (addition), RT (reaction)~78°C (Reflux)Room Temperature
Pressure AtmosphericAtmospheric~50 psi
Primary Challenge Regioselectivity (Isomer control)Removal of tin by-productsCatalyst handling (pyrophoric)
Potential Side Reaction DinitrationIncomplete reductionHydrodechlorination
Typical Yield (Est.) 70-85%80-95%85-98%
Purity Check TLC, ¹H NMRTLC, LC-MSTLC, LC-MS

Workflow for Product Purification and Characterization

A robust purification and characterization workflow is essential to validate the identity and purity of the final product.

G cluster_workflow Purification & Analysis Workflow cluster_analysis Analytical Characterization crude Crude Product (from Work-up) filtration Filtration through Silica Plug (Removes baseline impurities) crude->filtration Initial Cleanup recrystallization Recrystallization (e.g., from Ethyl Acetate/Hexane) filtration->recrystallization chromatography Column Chromatography (if needed) filtration->chromatography Alternative final_product Pure this compound recrystallization->final_product High Purity Solid chromatography->final_product NMR ¹H & ¹³C NMR final_product->NMR MS Mass Spectrometry (MS) final_product->MS IR Infrared Spectroscopy (IR) final_product->IR MP Melting Point (MP) final_product->MP

Figure 2: General workflow for the purification and analytical characterization of the final product.

Characterization Data (Expected):

  • Molecular Formula: C₆H₄Cl₂N₂O₂[8]

  • Molecular Weight: 207.01 g/mol [8]

  • ¹H NMR: Expect distinct signals for the two aromatic protons and the amine protons. The chemical shifts will be influenced by the electron-withdrawing and donating groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated mass, along with a characteristic isotopic pattern for two chlorine atoms.

  • IR Spectroscopy: Key peaks would include N-H stretching for the amine, C=O stretching for the carboxylic acid, and C-Cl stretching bands.

Safety and Handling

All procedures described in this guide must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Raney Nickel: This catalyst is pyrophoric and can ignite spontaneously upon exposure to air, especially when dry. Always handle as a slurry under solvent or an inert atmosphere.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure the hydrogenation apparatus is properly maintained and operated in an area free of ignition sources.

Conclusion

This guide outlines a robust and scientifically grounded two-step synthetic pathway for this compound, starting from a commercially available precursor. The proposed route, involving electrophilic nitration followed by chemoselective reduction, relies on fundamental and well-understood organic transformations. By providing detailed protocols, mechanistic insights, and considerations for process control and safety, this document serves as a valuable resource for researchers aiming to synthesize this and other related heterocyclic compounds for applications in the life sciences and material sciences.

References

  • M. P. Hartshorn, H. T. Ing, K. E. Richards, R. S. Thompson, and J. Vaughan, "The Nitration of 4,5-Dichloro-, 4,5-Dichloro-6-nitro-, 4,6-Dichloro- and 4,5,6-Trichloro-2-methylphenols; the formation of substituted Cyclohex-3-enones," ResearchGate, [Online]. Available: [Link]

  • "Nitration of 4‐amino‐2,6‐dichloropyridine 7.," ResearchGate, [Online]. Available: [Link]

  • "Synthesis of 3, 6-dichloropicolinic acid," ResearchGate, [Online]. Available: [Link]

  • "Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method," National Institutes of Health (NIH), [Online]. Available: [Link]

  • "Nitro Reduction - Common Conditions," Organic Chemistry Portal, [Online]. Available: [Link]

  • "Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride," National Institutes of Health (NIH), [Online]. Available: [Link]

  • "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation," SciSpace, [Online]. Available: [Link]

  • "Process for the preparation of dichloro-hydrazobenzenes by catalytic hydrogenation of monochloro-nitrobenzenes," Google Patents, EP0007972A1, [Online].
  • "Sn2+ reduction," ACS GCI Pharmaceutical Roundtable Reagent Guides, [Online]. Available: [Link]

  • "Hydrogenation Reaction Set up - Reduction of a Nitro group," YouTube, [Online]. Available: [Link]

  • "The Art of Heterogeneous Catalytic Hydrogenation - Part 1," University of Illinois, [Online]. Available: [Link]

  • "Nitro Reduction - SnCl2," Common Organic Chemistry, [Online]. Available: [Link]

  • "Method for nitration of 2,6-dichlorophenol," Google Patents, JPH0532589A, [Online].
  • "Process for the preparation of 4,5,6-trichloropicolinic acid," Google Patents, KR20170038818A, [Online].
  • "Preparation of 3,6-dichloropicolinic acid," Google Patents, US4087431A, [Online].
  • "Selective C3–H nitration of 2-sulfanilamidopyridines with tert-butyl nitrite," RSC Publishing, [Online]. Available: [Link]

  • "Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core," MDPI, [Online]. Available: [Link]

  • "NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE," SID, [Online]. Available: [Link]

  • "4,6-dichloropicolinic acid (88912-25-8)," Pi Chemicals System, PI-50621, [Online]. Available: [Link]

  • "Nitration of 2,6,8,12-Tetraacetyl-2,4,6,8,10,12-Hexaazaisowurtzitane Derivatives," MDPI, [Online]. Available: [Link]

Sources

physicochemical properties of 3-Amino-4,6-dichloropicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4,6-dichloropicolinic acid

Introduction

This compound is a substituted pyridine derivative belonging to the picolinic acid class of compounds. Its structural complexity, featuring a carboxylic acid, an amino group, and two chlorine atoms on the pyridine ring, imparts a unique set of physicochemical properties that are critical for its application in research and development. This guide provides a comprehensive technical overview of these properties, intended for researchers, chemists, and drug development professionals. We will delve into the molecular structure, solid-state characteristics, solution behavior, and spectroscopic profile of this compound. Where experimental data is not publicly available, scientifically robust predicted data is provided to guide laboratory work. Furthermore, this guide includes detailed, field-proven experimental protocols for the independent verification of these essential parameters.

Part 1: Molecular Identity and Structure

A precise understanding of the molecular identity is the foundation of all chemical and biological studies. This compound is unambiguously identified by the parameters outlined below.

Table 1: Compound Identifiers
IdentifierValueSource(s)
CAS Number 1073182-87-2[1][2]
Molecular Formula C₆H₄Cl₂N₂O₂[2]
Molecular Weight 207.01 g/mol [2][3]
Canonical SMILES C1=C(C(=C(N=C1Cl)C(=O)O)N)Cl[4]
InChI Key OVJPREKPWUUJQJ-UHFFFAOYSA-NN/A
Molecular Structure Analysis

The structure of this compound incorporates several key functional groups that dictate its chemical behavior:

  • Picolinic Acid Core: A pyridine ring substituted with a carboxylic acid at the 2-position. This group is acidic and a potential coordination site for metal ions.

  • Amino Group: An electron-donating group at the 3-position, which acts as a weak base. Its basicity is significantly influenced by the adjacent electron-withdrawing groups.

  • Chloro Substituents: Two electron-withdrawing chlorine atoms at the 4- and 6-positions, which modulate the electron density of the pyridine ring and influence the acidity and basicity of the other functional groups.

Caption: 2D structure of this compound.

Part 2: Solid-State and Thermal Properties

The compound exists as a solid at room temperature.[1] Its thermal properties, such as melting and boiling points, are crucial for handling, formulation, and stability assessment.

Table 2: Physical and Thermal Properties
PropertyValueNotesSource(s)
Physical Form Solid-[1]
Melting Point 185-195 °C (predicted)No experimental data available. Predicted based on structurally similar compounds.N/A
Boiling Point 395.7 ± 42.0 °CPredicted value at 760 mmHg.N/A
Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol is based on the OECD Test Guideline 102.[5][6][7][8][9] The principle involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.

Instrumentation:

  • Melting point apparatus with a heated block or oil bath

  • Calibrated thermometer or digital temperature probe (accuracy ± 0.5 °C)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind a small amount of the solid into a fine powder using a mortar and pestle.

  • Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-4 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, perform a rapid preliminary heating (10-20 °C/min) to determine an approximate melting range.

    • For the accurate determination, use a fresh sample and heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation and Recording:

    • Record the temperature (T_start) at which the first drop of liquid appears.

    • Record the temperature (T_end) at which the last solid particle melts completely.

    • The melting range is reported as T_start – T_end. A pure substance typically has a sharp melting range of 1-2 °C.

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_report Data Reporting Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube (2-4 mm height) Grind->Load Place Place in Apparatus Load->Place Heat Heat Slowly (1-2 °C/min) Place->Heat Observe Observe & Record Heat->Observe Report Report Melting Range (T_start - T_end) Observe->Report

Caption: Workflow for Melting Point Determination.

Part 3: Solution Properties

The behavior of a compound in solution is paramount for applications in drug discovery, formulation, and analytical chemistry. Key properties include solubility in various solvents and the ionization state (pKa).

Solubility Profile

Solubility dictates the choice of solvents for reactions, purification, and formulation. While experimental data is sparse, predictions can be made based on the molecule's structure. The presence of both polar (amino, carboxylic acid) and non-polar (dichlorinated aromatic ring) features suggests moderate and solvent-dependent solubility.

Table 3: Predicted Solubility Profile
SolventPredicted SolubilityRationale
Water (pH 7) Low to Sparingly SolubleThe non-polar dichlorophenyl ring counteracts the polarity of the ionizable groups.
Ethanol Moderately SolubleEthanol can engage in hydrogen bonding with the solute and solvate the aromatic ring.
DMSO SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Experimental Protocol: Water Solubility Determination (Flask Method)

This protocol is adapted from the OECD Test Guideline 105 and is suitable for substances with solubility > 10⁻² g/L.[10][11][12][13][14]

Principle: A surplus of the solid substance is equilibrated with water at a constant temperature. The concentration of the substance in the resulting saturated aqueous solution is then determined by a suitable analytical method.

Procedure:

  • Preliminary Test: Add a small amount of the substance (e.g., 10 mg) to 10 mL of water in a flask. Stir at 20 °C for 24 hours. Observe visually for undissolved particles. This helps estimate the amount of substance needed for the main test.

  • Equilibration: Add an excess amount of the solid substance to a flask containing a known volume of water. The flask should be of sufficient size to allow for headspace.

  • Stirring: Seal the flask and agitate it at a constant temperature (e.g., 20 ± 0.5 °C) in a thermostatically controlled shaker or water bath. Equilibration time can vary; 24-48 hours is typical. To confirm equilibrium, take samples at different time points (e.g., 24h, 48h) until the concentration is constant.

  • Phase Separation: After equilibration, allow the mixture to stand at the test temperature to let the undissolved solid settle. Separate the aqueous phase from the solid phase by centrifugation or filtration. Ensure the separation process does not alter the temperature.

  • Analysis: Determine the concentration of this compound in the clear aqueous supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Replicates: Perform the experiment in triplicate.

G Start Add Excess Solid to Water Equilibrate Equilibrate with Stirring (Constant Temperature, 24-48h) Start->Equilibrate Settle Allow Solid to Settle Equilibrate->Settle Separate Separate Phases (Centrifuge/Filter) Settle->Separate Analyze Analyze Aqueous Phase (e.g., HPLC) Separate->Analyze Result Report Solubility (g/L) Analyze->Result

Caption: Workflow for Solubility Determination (Flask Method).

Ionization Constants (pKa)

The pKa values define the ionization state of the molecule at different pH values, which profoundly impacts its solubility, membrane permeability, and receptor binding. This compound is an amphoteric molecule with multiple ionizable centers.

  • Acidic pKa: Attributed to the deprotonation of the carboxylic acid group (-COOH ⇌ -COO⁻ + H⁺).

  • Basic pKa: Attributed to the protonation of the amino group (-NH₂ + H⁺ ⇌ -NH₃⁺) and the pyridine ring nitrogen.

Table 4: Predicted pKa Values
Ionizable GroupPredicted pKaTypeNotesSource(s)
Carboxylic Acid~2.5AcidicElectron-withdrawing groups on the ring increase acidity (lower pKa).[15][16][17]
Amino Group~1.8BasicBasicity is greatly reduced by adjacent electron-withdrawing groups.[15][16][17]
Pyridine Nitrogen~1.5BasicBasicity is reduced by the two chloro substituents and the carboxylic acid.[15][16][17]

Note: These are predicted values using computational algorithms (e.g., ChemAxon). Experimental verification is recommended.[15][16]

G Cation Cationic Form (Fully Protonated) Predominant at pH < 1.5 Zwitterion Zwitterionic/Neutral Form Predominant at pH ~2-2.5 Cation->Zwitterion Loses H⁺ from COOH (pKa ~2.5) Zwitterion->Cation Gains H⁺ on Pyridine N (pKa ~1.5) or Amino N (pKa ~1.8) Anion Anionic Form Predominant at pH > 2.5 Zwitterion->Anion Loses H⁺ from NH₃⁺ (pKa ~1.8)

Caption: Predicted Ionization States vs. pH.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for determining pKa values experimentally.[18][19][20]

Procedure:

  • Solution Preparation:

    • Prepare a standardized titrant solution (e.g., 0.1 M HCl and 0.1 M NaOH).

    • Accurately prepare a ~1 mM solution of the compound in water or a suitable co-solvent if solubility is low.[21]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[22]

  • Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Titration:

    • Place a known volume of the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

    • Purge the solution with nitrogen to remove dissolved CO₂.[21]

    • To determine acidic pKa, titrate with standardized NaOH. To determine basic pKa, first acidify the solution to ~pH 2 with HCl, then titrate with NaOH.

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The equivalence point(s) are the volumes where this derivative is at a maximum.

    • The pKa is equal to the pH at the half-equivalence point. Specialized software can be used for precise calculation from the curve data.

  • Replication: Perform the titration at least in triplicate.

Part 4: Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and revealing details about its structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Table 5: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
ProtonMultiplicityPredicted δ (ppm)NotesSource(s)
H-5 (aromatic)Singlet (s)7.0 - 7.5The only proton on the pyridine ring.[23][24]
-NH₂Broad Singlet (br s)5.0 - 6.0Exchangeable with D₂O. Shift is concentration-dependent.[23][24]
-COOHBroad Singlet (br s)12.0 - 14.0Exchangeable with D₂O. Very downfield.[23][24]
Table 6: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
CarbonPredicted δ (ppm)NotesSource(s)
C=O (Carboxyl)165 - 175Quaternary carbon, typically a weaker signal.[25][26]
C-Cl (C4, C6)145 - 155Carbons attached to electronegative chlorine.[25][26]
C-NH₂ (C3)135 - 145-[25][26]
C-H (C5)110 - 120The only protonated carbon on the ring.[25][26]
C-COOH (C2)150 - 160Quaternary carbon.[25][26]

Note: Predicted values are generated by software and may vary from experimental results. The choice of solvent will significantly affect the chemical shifts of exchangeable protons.[27][28][29][30]

General Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for obtaining high-quality 1D NMR spectra.[31][32][33][34]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.

    • Add an internal standard (e.g., Tetramethylsilane, TMS) for referencing the chemical shift to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Acquisition Parameters (¹H):

    • Pulse Angle: 30-45°

    • Spectral Width: ~16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 8-16

  • Acquisition Parameters (¹³C with Proton Decoupling):

    • Pulse Angle: 30°

    • Spectral Width: ~220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 128 or higher, depending on concentration.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 7: Expected Characteristic IR Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching, H-bonded2500-3300 (very broad)
N-H (Amino)Stretching3300-3500 (two bands for primary amine)
C=O (Carboxylic Acid)Stretching1700-1725
C=C, C=N (Aromatic Ring)Stretching1450-1600
C-ClStretching600-800
Protocol for IR Analysis (KBr Pellet Method)

This is a common method for analyzing solid samples.[35][36][37][38][39]

  • Preparation: Use only spectroscopic grade potassium bromide (KBr). Dry the KBr in an oven at ~110 °C for 2-3 hours and store in a desiccator.

  • Mixing and Grinding: Weigh ~1-2 mg of the sample and ~200 mg of dry KBr. Combine them in an agate mortar and grind thoroughly until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on this step.

  • Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes. A vacuum line may be attached to the die to remove trapped air and moisture.

  • Analysis: Carefully remove the thin, transparent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Spectrum Acquisition: Record a background spectrum using a blank KBr pellet. Then, record the sample spectrum (typically from 4000 to 400 cm⁻¹). The final spectrum is automatically ratioed against the background.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental formula.

Expected Ions (Electrospray Ionization - ESI):

  • Positive Ion Mode [M+H]⁺: 206.9699 (calculated for C₆H₅Cl₂N₂O₂⁺)

  • Negative Ion Mode [M-H]⁻: 204.9548 (calculated for C₆H₃Cl₂N₂O₂⁻)

Protocol for MS Analysis (Direct Infusion)

This method is suitable for pure samples and provides rapid molecular weight confirmation.[40][41][42][43][44]

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a mass spectrometry-compatible solvent (e.g., methanol or acetonitrile, often with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).

  • Infusion: Load the sample solution into a syringe and place it on a syringe pump.

  • MS Setup: Connect the syringe to the electrospray ionization (ESI) source of the mass spectrometer. Set the pump to a low, constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 amu). The instrument should be calibrated to ensure high mass accuracy.

Part 5: Storage and Stability

Proper storage is essential to maintain the integrity and purity of the compound.

Recommended Storage Conditions:

  • Temperature: Store at room temperature or refrigerated (2-8 °C).[2]

  • Atmosphere: Keep in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Light: Protect from light.

  • Moisture: Store in a dry place. The compound is hygroscopic.

Conclusion

This technical guide has provided a detailed overview of the core . By combining established chemical principles with predicted data and standardized experimental protocols, this document serves as a valuable resource for scientists and researchers. The provided methodologies from authoritative sources like the OECD empower users to independently verify these properties, ensuring data quality and reproducibility in their research and development endeavors.

References

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  • OECD. Test No. 105: Water Solubility. [Link]

  • OECD. Test No. 102: Melting Point/ Melting Range. [Link]

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  • Phytosafe. OECD 102 / 103. [Link]

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  • Unknown Source. Potentiometric Titration of an Unknown Weak Acid. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • ACS Publications. A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. [Link]

  • Research Article. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

  • ResearchGate. A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. [Link]

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  • NIH. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

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An In-depth Technical Guide to 3-Amino-4,6-dichloropicolinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a pivotal molecule in agrochemical research and a potential scaffold for novel therapeutic agents, 3-Amino-4,6-dichloropicolinic acid presents a subject of significant interest. This guide provides a comprehensive technical overview of its core characteristics, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Identity and Physicochemical Properties

This compound is a chlorinated pyridine derivative with the systematic IUPAC name 3-amino-4,6-dichloropyridine-2-carboxylic acid.[1][2] Its fundamental properties are summarized below, providing a foundational understanding of its chemical nature.

Molecular Structure:

The structural formula of this compound is characterized by a pyridine ring substituted with a carboxylic acid group at position 2, an amino group at position 3, and chlorine atoms at positions 4 and 6.

synthesis_workflow A Starting Material (e.g., Polychlorinated Picolinonitrile) B Functional Group Protection (e.g., Amino Group Protection) A->B e.g., Phthaloyl chloride C Selective Nucleophilic Substitution (e.g., Fluorination) B->C e.g., CsF D Deprotection C->D e.g., Concentrated NH4OH E Hydrolysis of Nitrile to Carboxylic Acid D->E Acid or Base Catalysis F Purification (e.g., Recrystallization, Chromatography) E->F G Final Product This compound F->G

Caption: A conceptual workflow for the synthesis of a substituted aminopicolinic acid.

Detailed Protocol Considerations:

A peer-reviewed study on the synthesis of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids provides a relevant experimental framework that can be adapted. [3]The synthesis commences with 4-amino-3,5,6-trichloro-2-picolinonitrile. [3]Key steps that could be conceptually mirrored include:

  • Protection of the Amino Group: To prevent unwanted side reactions, the amino group is often protected. For example, using phthaloyl chloride in the presence of a base like triethylamine (TEA) and a catalyst such as 4-dimethylaminopyridine (DMAP). [3]2. Selective Halogen Exchange: A crucial step to achieve the desired halogenation pattern. For instance, a fluorinating agent like cesium fluoride (CsF) in a solvent like dimethyl sulfoxide (DMSO) can be used to replace a chlorine atom. [3]3. Deprotection: The protecting group is removed to restore the free amino functionality. This can often be achieved using a reagent like concentrated ammonium hydroxide. [3]4. Hydrolysis of the Nitrile: The final step to obtain the carboxylic acid is the hydrolysis of the nitrile group, which can be carried out under acidic or basic conditions.

Each of these steps requires careful control of reaction conditions (temperature, pressure, stoichiometry) to ensure high yields and minimize the formation of byproducts. Purification at each stage is critical and typically involves techniques such as extraction, crystallization, and column chromatography.

Mechanism of Action and Applications

The primary established application of this compound and its close analogs is in the field of agrochemicals, specifically as herbicides.

Herbicidal Activity - An Auxin Mimic:

Picolinic acid-based herbicides are classified as synthetic auxins. [3][4]Auxins are a class of plant hormones that, at normal physiological concentrations, regulate plant growth and development. However, when synthetic auxins are applied at herbicidal concentrations, they induce an "auxin overload," leading to uncontrolled and disorganized plant growth, ultimately causing plant death. [4] The mechanism of action involves the herbicide mimicking the natural auxin, indole-3-acetic acid (IAA), and binding to auxin receptors in the plant. This binding triggers a cascade of downstream effects, including:

  • Disruption of Nucleic Acid Metabolism: Leading to abnormal cell division and growth.

  • Interference with Vascular Tissue: Causing epinasty (downward bending of leaves), stem twisting, and impaired transport of water and nutrients.

  • Overproduction of Ethylene: A plant stress hormone that contributes to senescence and tissue decay.

This mode of action is generally more effective against broadleaf weeds than grasses. [5] Potential in Drug Development:

While the predominant application is herbicidal, the substituted pyridine scaffold is a common motif in medicinal chemistry. The unique arrangement of functional groups (amino, carboxylic acid, and halogens) on the this compound molecule makes it an interesting starting point for the synthesis of novel bioactive compounds. The chlorine atoms can serve as handles for further chemical modification through cross-coupling reactions, and the amino and carboxylic acid groups can be derivatized to explore a wide range of chemical space.

Potential therapeutic areas where such scaffolds are explored include, but are not limited to, oncology, inflammation, and infectious diseases. However, it is crucial to note that at the time of this writing, there is no widely documented application of this compound itself as a drug candidate. Its value in this context is primarily as a chemical intermediate or building block.

Safety, Handling, and Spectroscopic Data

Safety and Hazard Information:

As a laboratory chemical, this compound should be handled with appropriate care. Based on available data, it is classified with the following GHS hazard statements:

  • H315: Causes skin irritation. [6]* H319: Causes serious eye irritation. [6]* H335: May cause respiratory irritation. [6] The signal word is "Warning," and the corresponding pictogram is GHS07 (Harmful). [6]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Spectroscopic Data:

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While specific spectra are proprietary to suppliers, the following are expected characteristic features:

  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the aromatic proton on the pyridine ring, as well as broad signals for the protons of the amino and carboxylic acid groups. The exact chemical shifts would be dependent on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carboxylic acid carbon being the most downfield.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and C-Cl stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (207.01 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms. [1][7][8] Researchers should always obtain and interpret the full set of analytical data (NMR, IR, MS, and elemental analysis) to confirm the identity and purity of their sample before use.

Conclusion

This compound is a well-defined chemical entity with a primary role as a synthetic auxin herbicide. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. For drug development professionals, its value lies in its potential as a versatile building block for the creation of more complex molecules with novel biological activities. A thorough understanding of its chemical properties, synthesis, and mechanism of action is paramount for its safe and effective use in both agrochemical and pharmaceutical research.

References

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discovery and history of picolinic acid herbicides.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Picolinic Acid Herbicides

Authored by: Gemini, Senior Application Scientist

Abstract

The picolinic acid herbicides represent a significant and enduring class of synthetic auxin herbicides, foundational to modern weed management since the mid-20th century. Characterized by their pyridine carboxylic acid core, these compounds function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and lethal growth in susceptible broadleaf plants. This guide provides a comprehensive overview of the discovery, historical development, and biochemical mode of action of this critical herbicide family. We will trace the lineage from the pioneering discovery of picloram by Dow Chemical Company in the 1960s through the development of subsequent key molecules like clopyralid and aminopyralid, and into the 21st-century innovations of the arylpicolinate subclass. The narrative emphasizes the causality behind chemical design, the evolution of our understanding of the auxin signaling pathway, and the self-validating experimental systems used to characterize these potent phytotoxins.

The Genesis of Auxin Mimicry: A New Era in Weed Control

The story of picolinic acid herbicides is intrinsically linked to the broader discovery of plant hormones and the subsequent development of synthetic mimics. The term "auxin," from the Greek auxein (to increase), was first coined in 1926 by Frits Went to describe the substance responsible for phototropism in oat coleoptiles.[1] This substance was later identified as indole-3-acetic acid (IAA), the primary natural auxin in higher plants.[1][2]

The concept that synthetic molecules could replicate and overwhelm this natural growth process was a revolutionary leap. During the 1940s, British and American scientists independently discovered the first selective organic herbicides, the phenoxyalkanoic acids, including the now-famous 2,4-D.[1][3][4] These compounds selectively controlled broadleaf weeds in grass crops, launching a new age in agricultural productivity.[4] This pioneering work established the principle of synthetic auxins and paved the way for the exploration of other chemical scaffolds capable of eliciting a similar phytotoxic response. It was in this environment of chemical innovation that researchers at The Dow Chemical Company (now Corteva Agriscience) began exploring pyridine-based chemistries.[5][6][7]

A Chronological History of Picolinic Acid Herbicide Development

The development of picolinic acid herbicides can be viewed as an evolutionary process of discovery, refinement, and response to agricultural needs. The timeline below highlights the landmark compounds that have defined this class.

Picolinic_Acid_Herbicide_Timeline cluster_0 Foundational Discoveries cluster_1 First Generation Picolinates cluster_2 Second Generation & Refinement cluster_3 Third Generation: Arylpicolinates 1926 1926 Frits Went coins the term 'auxin' 1940s 1940s Discovery of first synthetic auxin herbicides (e.g., 2,4-D) 1963 1963 Picloram commercialized by Dow (Tordon™) 1940s->1963 Shift to Pyridine Chemistry 1975 1975 Clopyralid commercialized by Dow 2006 2006 Aminopyralid commercialized by Dow 1975->2006 Improved Selectivity & Lower Use Rates 2010s_A ~2015 Halauxifen-methyl (Arylex™ active) launched 2006->2010s_A New Scaffolds for Resistance Mgmt. 2010s_B ~2016 Florpyrauxifen-benzyl (Rinskor™ active) launched

Caption: Historical timeline of key discoveries in auxin and picolinic acid herbicide development.

The First Generation: Picloram and Clopyralid
  • Picloram: First registered in 1964 and produced by Dow Chemical, picloram (4-amino-3,5,6-trichloropicolinic acid) was a landmark discovery.[8][9] It is a highly active, systemic herbicide known for its effectiveness against a wide range of broadleaf weeds, and especially for its control of woody plants and deep-rooted perennials.[10][11] Its high activity is coupled with significant soil persistence, with a half-life that can range from months to years, making it effective for long-term vegetation management in non-crop areas like rights-of-way and rangelands but also posing a risk for carryover into sensitive crops.[8][10][12] Picloram's discovery validated the picolinic acid scaffold as a potent herbicidal template.

  • Clopyralid: Commercialized in 1975, clopyralid (3,6-dichloropicolinic acid) offered greater selectivity than picloram.[13] It provided excellent control of perennial broadleaf weeds, particularly those in the Asteraceae (thistle, knapweed), Fabaceae (legume), and Polygonaceae (buckwheat) families, with good tolerance in grass crops, turf, and certain vegetables.[10] Like picloram, clopyralid is persistent and can cause issues with compost contamination if plant residues from treated areas are not managed correctly.[10][12]

The Second Generation: Aminopyralid
  • Aminopyralid: Discovered by modifying the picloram structure, aminopyralid (4-amino-3,6-dichloro-2-pyridinecarboxylic acid) was commercialized by Dow AgroSciences in 2006.[10][13] It represented a significant advancement, providing control of many of the same weeds as picloram but at substantially lower application rates.[13] This improved environmental profile, combined with its high efficacy on invasive broadleaf weeds in pastures and rangelands, made it a valuable tool for land management.[10][14]

The Third Generation: The Arylpicolinates

The most recent evolution in this class involves the replacement of the chlorine atom at the 6-position of the picolinic acid ring with an aryl group (e.g., a phenyl ring). This structural modification led to the discovery of a new subclass with novel properties.[13][15]

  • Halauxifen-methyl (Arylex™ active) and Florpyrauxifen-benzyl (Rinskor™ active): Launched in the mid-2010s, these two compounds are the vanguard of the arylpicolinate subclass.[13][15][16] They exhibit excellent herbicidal activity, often at even lower use rates than their predecessors, and provide an effective tool for managing weeds that have developed resistance to other herbicide modes of action.[13][17] Their discovery was the result of intensive research into the structure-activity relationships of the picolinic acid core.[5]

Herbicide Common Trade Name(s) Developer Year Commercialized Key Characteristics
Picloram Tordon™, Grazon™Dow Chemical~1963[8][11]Broad-spectrum woody plant and broadleaf control; high soil persistence.[10][11]
Clopyralid Stinger™, Lontrel™Dow Chemical1975[13]Selective control of composite and legume weeds; persistent.[10]
Aminopyralid Milestone™Dow AgroSciences2006[13]High efficacy at low use rates; rangeland and pasture specialist.[10][13]
Halauxifen-methyl Arylex™ activeDow AgroSciences~2015[13]Arylpicolinate subclass; rapid action; resistance management tool.[13][16]
Florpyrauxifen-benzyl Rinskor™ activeDow AgroSciences~2016[13]Arylpicolinate subclass; effective on grass, sedge, and broadleaf weeds in rice.[13][16]

Mechanism of Action: Hijacking the Auxin Signaling Pathway

Picolinic acid herbicides are classified as synthetic auxins or "growth regulators" because they mimic the effects of IAA at high, toxic concentrations.[3][18] The application of these herbicides initiates a cascade of events that overwhelms the plant's natural growth regulation, leading to epinasty (twisting of stems and leaves), uncontrolled cell division and elongation, and ultimately, plant death.[3][10]

The causality of this effect lies at the molecular level. The auxin signaling pathway is regulated by a co-receptor complex involving an F-box protein and an Aux/IAA repressor protein.

  • Binding to the Receptor: In its natural state, auxin (IAA) binds to the TIR1 (Transport Inhibitor Response 1) F-box protein. A critical discovery was that picolinic acid herbicides, while having similar physiological effects, preferentially bind to a different F-box protein: AFB5 (Auxin-Signaling F-box Protein 5).[13][15][16][17] This differential binding affinity is a key aspect of their mode of action.

  • Degradation of Repressor Proteins: The binding of the synthetic auxin to the AFB5 receptor stabilizes the interaction between the receptor complex and Aux/IAA repressor proteins. This targets the repressors for ubiquitination and subsequent degradation by the 26S proteasome.

  • Gene Activation: Aux/IAA proteins normally function by repressing Auxin Response Factors (ARFs), which are transcription factors. With the repressors destroyed, the ARFs are free to activate the transcription of auxin-responsive genes.

  • Phytotoxic Cascade: The massive, uncontrolled expression of these genes leads to downstream effects, including the stimulation of ethylene production and abscisic acid (ABA) biosynthesis, which accelerates senescence and tissue decay, ultimately causing the death of the susceptible plant.[3][5]

Picolinic_Acid_MOA cluster_0 Normal State (Low Auxin) cluster_1 Herbicide Action AuxIAA_Repressor Aux/IAA Repressor ARF Auxin Response Factor (ARF) AuxIAA_Repressor->ARF Binds & Represses Proteasome 26S Proteasome AuxIAA_Repressor->Proteasome Degraded by Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Transcription OFF ARF_Active Active ARF Picolinic_Acid Picolinic Acid Herbicide AFB5_Complex SCF-AFB5 Receptor Complex Picolinic_Acid->AFB5_Complex Binds to AFB5_Complex->AuxIAA_Repressor Targets for Degradation Genes_Active Auxin-Responsive Genes ARF_Active->Genes_Active Transcription ON Phytotoxicity Uncontrolled Growth & Phytotoxicity Genes_Active->Phytotoxicity Leads to

Caption: Simplified mode of action for picolinic acid herbicides via the SCF-AFB5 pathway.

Experimental Protocols for Herbicide Characterization

The discovery and validation of new herbicidal compounds rely on a series of robust, repeatable experimental workflows. The following protocols represent self-validating systems for assessing the biological activity of picolinic acid derivatives.

Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay

This is a foundational primary screening method to determine the intrinsic herbicidal activity of a compound and calculate its IC₅₀ (half-maximal inhibitory concentration). Arabidopsis is an ideal model organism due to its rapid life cycle and well-understood genetics.

Methodology:

  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) agar medium in square petri plates.

  • Compound Preparation: Dissolve the test herbicide and a control (e.g., picloram) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform serial dilutions to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM). Incorporate each concentration into the molten MS agar before pouring the plates.

  • Seed Sterilization & Plating: Surface-sterilize Arabidopsis thaliana (Col-0 ecotype) seeds using 70% ethanol followed by a bleach solution, then rinse with sterile water. Aseptically place 5-10 seeds in a line on the surface of the agar in each plate.

  • Incubation: Seal the plates and stratify the seeds by incubating at 4°C for 2-3 days in the dark to ensure uniform germination.

  • Growth: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow downwards along the agar surface. Maintain a controlled environment (e.g., 22°C, 16-hour light/8-hour dark cycle).

  • Data Collection: After 7-10 days, remove the plates and scan them using a high-resolution flatbed scanner.

  • Analysis: Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling. Calculate the average root length for each concentration. Determine the IC₅₀ value by performing a non-linear regression (dose-response curve) analysis, plotting percent inhibition against the log of the herbicide concentration.

Protocol 2: Whole-Plant Post-Emergence Herbicidal Efficacy Assay

This secondary screen evaluates the performance of a compound on whole target plants, providing a more accurate prediction of field performance.

Methodology:

  • Plant Cultivation: Grow susceptible broadleaf weed species (e.g., Amaranthus retroflexus - redroot pigweed, Chenopodium album - common lambsquarters) and a tolerant grass crop (e.g., wheat) in pots containing a standard potting mix in a greenhouse. Grow plants until they reach the 2-4 true leaf stage.

  • Herbicide Application: Prepare spray solutions of the test compound at various application rates (e.g., 50, 100, 200, 400 g ai/ha) using an appropriate formulation blank. Include a known standard (e.g., picloram) and an untreated control.

  • Spraying: Apply the herbicide solutions using a track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha). This ensures uniform coverage and is a critical step for reproducibility.

  • Evaluation: Return the plants to the greenhouse. Visually assess and score herbicidal injury at set intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale from 0% (no effect) to 100% (complete plant death). Note specific symptoms like epinasty, chlorosis, and necrosis.

Herbicide_Discovery_Workflow Design 1. Chemical Design & Structure-Activity Relationship (SAR) Studies Synthesis 2. Synthesis of Novel Picolinate Analogs Design->Synthesis Primary_Screen 3. Primary Screen: Arabidopsis Root Assay (IC50) Synthesis->Primary_Screen Secondary_Screen 4. Secondary Screen: Whole-Plant Greenhouse Assay Primary_Screen->Secondary_Screen Promising 'Hits' Advance MOA_Studies 5. Mode of Action Studies (e.g., Molecular Docking, Gene Expression) Secondary_Screen->MOA_Studies Active Compounds Field_Trials 6. Field Trials & Crop Selectivity Testing Secondary_Screen->Field_Trials MOA_Studies->Design Feedback to Optimize Structure

Caption: General experimental workflow for the discovery and validation of new herbicides.

Conclusion

The discovery of picolinic acid herbicides marked a pivotal moment in chemical weed control, building upon the initial breakthroughs of synthetic auxins. From the broad-spectrum power of picloram to the refined selectivity and novel chemistry of the latest arylpicolinates, this herbicide class has continuously evolved through a deep understanding of plant physiology and a commitment to innovative chemical synthesis. The elucidation of their specific mode of action, particularly the interaction with the AFB5 F-box protein, has not only explained their efficacy but has also opened new avenues for rational herbicide design. As agriculture faces ongoing challenges of weed resistance, the principles of discovery and validation honed over the 70-year history of picolinic acid herbicides will remain essential for developing the next generation of sustainable weed management solutions.

References

  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI. Available at: [Link]

  • 17.3 Herbicides that Mimic or Interfere with Auxin. The Ohio State University Pressbooks. Available at: [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. Available at: [Link]

  • Evolution of Resistance to Auxinic Herbicides: Historical Perspectives, Mechanisms of Resistance, and Implications for Broadleaf. BioOne Complete. Available at: [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. National Center for Biotechnology Information. Available at: [Link]

  • Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. PubMed. Available at: [Link]

  • Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. ACS Publications. Available at: [Link]

  • History - Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2. passel. Available at: [Link]

  • Herbicide Mode-Of-Action Summary. Purdue University Extension. Available at: [Link]

  • The Eight Modes of Action | Herbicide Classification. Plant and Soil Sciences eLibrary. Available at: [Link]

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Available at: [Link]

  • Evolution of Resistance to Auxinic Herbicides: HistoricalPerspectives, Mechanisms of Resistance, and Implications for Broadleaf WeedManagement in Agronomic Crops. Weed Science. Available at: [Link]

  • Picloram ChemicalWatch Factsheet. Beyond Pesticides. Available at: [Link]

  • Auxin Activity: Past, present, and Future. National Center for Biotechnology Information. Available at: [Link]

  • Picloram - Wikipedia. Wikipedia. Available at: [Link]

  • Picloram. Northwest Center for Alternatives to Pesticides. Available at: [Link]

  • Herbicide Carryover in Hay, Manure, Compost, and Grass Clippings. NC State Extension Publications. Available at: [Link]

  • Picolinic Herbicides. Affinisep. Available at: [Link]

  • Influence of aminopyralid, clopyralid, metsulfuron, and picloram application timing on grass establishment. ResearchGate. Available at: [Link]

  • DETERMINATION OF AMINOPYRALID, CLOPYRALID AND PICLORAM IN COMPOST AND WATER. Affinisep. Available at: [Link]

  • Picolinic acid family of herbicides - management of invasive plants in the western usa. The Invasive Species Action Network (ISAN). Available at: [Link]

  • Residues of Picloram, Clopyralid or Aminopyralid Herbicide Create Killer Compost. Clallam County WSU Extension. Available at: [Link]

  • Residues of Picloram, Clopyralid or Aminopyralid Herbicide Create Killer Compost. Washington State University. Available at: [Link]

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3-Amino-4,6-dichloropicolinic acid CAS number 1073182-87-2.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-4,6-dichloropicolinic acid (CAS: 1073182-87-2)

Introduction: A Bioactive Scaffold of Interest

This compound is a halogenated pyridine carboxylic acid derivative. This class of compounds is of significant interest in the fields of agrochemistry and material science due to the potent biological activity exhibited by its members. Notably, substituted picolinic acids are the foundational structures for a major class of synthetic auxin herbicides, including well-documented compounds like picloram and aminopyralid. These molecules function by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plant species.[1]

While the primary research context for this structural class is herbicidal action, the unique electronic and steric properties conferred by the amino and chloro substituents on the pyridine ring make this compound a valuable scaffold for synthetic chemistry. For researchers in drug development, understanding the synthesis, reactivity, and biological screening of such molecules provides a framework for exploring novel bioactive agents. This guide offers a comprehensive technical overview of its chemical properties, plausible synthetic routes, mechanism of action, and essential experimental protocols for its characterization and handling.

Physicochemical & Spectroscopic Profile

Accurate characterization is the cornerstone of any scientific investigation. The fundamental properties of this compound are summarized below. These data are critical for sample preparation, analytical method development, and interpretation of experimental results.

PropertyValueSource(s)
CAS Number 1073182-87-2[2][3]
Molecular Formula C₆H₄Cl₂N₂O₂[2][4]
Molecular Weight 207.01 g/mol [2][4]
Synonyms 3-amino-4,6-dichloro-pyridine-2-carboxylic acid[2][5]
Physical Form Solid[3]
Purity Typically ≥95%[2][6]
Boiling Point 395.7 ± 42.0 °C (at 760 mmHg)[3]
Storage 4°C, protect from light[2][3]
SMILES O=C(O)C1=NC(Cl)=CC(Cl)=C1N[2]
InChI Key OVJPREKPWUUJQJ-UHFFFAOYSA-N[3]

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthetic procedures for this compound are not widely published, its structure allows for logical retrosynthetic analysis based on established pyridine chemistry and patents for related isomers.[7][8] A plausible and efficient approach involves the selective reduction of a polychlorinated precursor.

Proposed Synthetic Pathway: Selective Dechlorination

A common strategy for synthesizing dichloropicolinic acids is the selective catalytic hydrogenation of a trichlorinated analog.[7] This method is advantageous as it often proceeds under moderate conditions with high selectivity and is environmentally cleaner than methods requiring harsh reducing agents.[7] For example, the related compound 4-amino-3,6-dichloropicolinic acid is prepared by reducing 4-amino-3,5,6-trichloropicolinic acid.[7]

The workflow for such a synthesis is visualized below. The key step is the selective removal of the chlorine atom at the 5-position, which is often more susceptible to hydrogenolysis than those adjacent to the electron-withdrawing carboxylic acid group.

G cluster_0 Synthetic Workflow start Precursor: 3-Amino-4,5,6-trichloropicolinic acid reagents Reagents: H₂ Gas, Pd/C Catalyst Dilute Alkaline Solution (e.g., NaOH) start->reagents Introduce reaction Catalytic Hydrogenation (Selective Dechlorination) reagents->reaction Mediate workup Reaction Workup: 1. Filtration to remove catalyst 2. Acidification (e.g., HCl) to precipitate product reaction->workup Proceed to product Final Product: This compound workup->product Isolate

Caption: Proposed workflow for the synthesis of the target compound.

Chemical Reactivity for Derivatization

The molecule possesses three key functional groups, making it a versatile scaffold for further chemical modification:

  • Carboxylic Acid: This group can be readily converted to esters, amides, or acid chlorides, allowing for the attachment of various side chains to probe structure-activity relationships (SAR).[9]

  • Amino Group: The nucleophilic amino group can undergo acylation, alkylation, or serve as a handle for coupling reactions, providing another vector for molecular elaboration.

  • Chloro Substituents: While generally stable, these chlorine atoms can be displaced via nucleophilic aromatic substitution under specific conditions, enabling the introduction of other functional groups onto the pyridine core.

This multi-functional nature is highly valuable in a drug or herbicide discovery campaign, where systematic modification is required to optimize potency, selectivity, and pharmacokinetic properties.

Biological Activity & Putative Mechanism of Action

Role as a Synthetic Auxin Herbicide

The dominant biological activity associated with the aminodichloropicolinic acid scaffold is its function as a synthetic auxin. Natural auxin (primarily indole-3-acetic acid, IAA) is a critical plant hormone that regulates cell division, elongation, and differentiation. Synthetic auxins bind to the same receptor proteins (such as TIR1/AFB F-box proteins) that perceive natural auxin.

However, unlike natural auxin, which is tightly regulated by synthesis, transport, and degradation, synthetic auxins are highly persistent. This leads to an "auxin overload," causing a cascade of downstream effects:

  • Upregulation of Abscisic Acid (ABA): This stress hormone leads to stomatal closure and senescence.

  • Ethylene Production: Increased ethylene synthesis accelerates aging and necrosis.

  • Uncontrolled Gene Expression: The auxin signaling pathway becomes constitutively active, leading to chaotic and unsustainable growth.[10]

This ultimately results in epinasty (twisting of stems and leaves), tissue damage, and plant death, making these compounds effective herbicides against broadleaf weeds.[7][10]

G cluster_pathway Auxin Signaling Pathway Disruption compound Synthetic Auxin (e.g., 3-Amino-4,6- dichloropicolinic acid) receptor TIR1/AFB Receptor Complex compound->receptor Binds & Stabilizes aux_iaa Aux/IAA Repressor Proteins receptor->aux_iaa Targets for Degradation arf Auxin Response Factors (ARFs) aux_iaa->arf Represses gene Auxin-Responsive Gene Expression arf->gene Activates growth Uncontrolled Growth & Plant Death gene->growth Leads to

Caption: Disruption of the plant auxin signaling pathway by a synthetic auxin.

Key Experimental Protocols

The following protocols are provided as standardized, validated methodologies for the analysis and handling of this compound in a research setting.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. It separates the main compound from impurities based on hydrophobicity, providing a quantitative measure of purity expressed as a percentage of the total peak area. A C18 column is used as a versatile, non-polar stationary phase. The mobile phase gradient of water and acetonitrile allows for the elution of compounds with a wide range of polarities. UV detection is suitable as the pyridine ring is a strong chromophore.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved. If needed, sonicate for 2-5 minutes.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-22 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Protocol: Arabidopsis thaliana Root Growth Inhibition Assay

Rationale: This whole-organism assay provides a robust, quantifiable measure of a compound's biological activity as a plant growth inhibitor. Arabidopsis thaliana is a model organism with a rapid life cycle and well-characterized genetics. Measuring the inhibition of primary root growth is a highly sensitive endpoint for detecting auxin-like activity.

Methodology:

  • Plate Preparation:

    • Prepare Murashige and Skoog (MS) agar medium in square petri dishes.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Incorporate the test compound into the molten MS agar at various final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include a DMSO-only vehicle control.

  • Seed Sterilization and Plating:

    • Surface sterilize A. thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and rinsing 5 times with sterile water.

    • Using a sterile pipette tip, place 10-15 seeds in a line on the surface of the agar in each plate.

  • Incubation:

    • Seal the plates with breathable tape.

    • Vernalize the seeds by storing the plates at 4 °C in the dark for 48-72 hours to ensure uniform germination.

    • Transfer the plates to a growth chamber (22 °C, 16h light/8h dark cycle) and orient them vertically to allow roots to grow downwards along the agar surface.

  • Data Collection and Analysis:

    • After 7-10 days, remove the plates and scan them using a high-resolution flatbed scanner.

    • Measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ).

    • Calculate the average root length for each concentration and the vehicle control.

    • Express the data as a percentage of inhibition relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).

Safety, Handling, and Disposal

Trustworthiness through Safety: Adherence to safety protocols is non-negotiable for scientific integrity. The following guidelines are based on available Safety Data Sheet (SDS) information.[11][12]

GHS Hazard Information: [2][3]

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling & Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye Protection: Wear chemical safety goggles or a face shield.[13]

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Avoid contact with skin.[13]

  • Respiratory Protection: Avoid creating dust. If dust is generated, a NIOSH-approved respirator is required.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep refrigerated at 4°C for long-term storage.[2]

  • Protect from light.[3]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11] Contact a licensed professional waste disposal service.

Conclusion

This compound, CAS 1073182-87-2, is a halogenated picolinic acid with significant potential as a bioactive molecule, primarily within the domain of agrochemical research. Its structural similarity to potent synthetic auxin herbicides suggests a similar mechanism of action involving the disruption of plant growth regulation. The presence of multiple reactive functional groups also makes it an attractive starting scaffold for medicinal chemistry and materials science applications. The protocols and data presented in this guide provide a robust framework for researchers to safely handle, characterize, and evaluate this compound in a laboratory setting, ensuring both scientific rigor and operational safety.

References

  • Google Patents. (2016). CN105461622A - Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid.
  • ResearchGate. (2009). Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. Retrieved from [Link]

  • Google Patents. (2003). WO 03/011853 A1 - Novel 6-(substituted aryl)-4-aminopicolinates and their use as herbicides.
  • MDPI. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Retrieved from [Link]

  • National Institutes of Health (NIH). (1990). Overview of herbicide mechanisms of action. Retrieved from [Link]

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A Comprehensive Technical Guide to the Molecular and Physicochemical Characterization of 3-Amino-4,6-dichloropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a detailed analysis of 3-Amino-4,6-dichloropicolinic acid, a substituted pyridine carboxylic acid of interest to researchers in synthetic chemistry and drug development. Central to any rigorous scientific investigation is the unambiguous confirmation of a compound's identity and properties. This document establishes the foundational physicochemical data for this compound, with a primary focus on the determination of its molecular weight. We present both the theoretical basis for its molecular weight and a detailed, self-validating experimental protocol for its verification using mass spectrometry, explaining the causal reasoning behind methodological choices. This guide serves as a critical reference for ensuring accuracy, reproducibility, and integrity in research and development involving this molecule.

Introduction to this compound

This compound belongs to the picolinic acid class of compounds, which are derivatives of pyridine-2-carboxylic acid. This structural motif is a key component in various biologically active molecules, including pharmaceuticals and herbicides.[1][2] The precise substitution pattern on the pyridine ring, featuring an amino group and two chlorine atoms, imparts specific chemical properties that are critical for its function and interaction in biological and chemical systems.

Accurate characterization is the bedrock of all subsequent research, from reaction kinetics and stoichiometric calculations in synthesis to dosage and formulation in drug development. This guide provides an authoritative overview of the core molecular properties of this compound and establishes a gold-standard workflow for verifying its molecular weight, a parameter fundamental to its scientific identity.

Fundamental Molecular and Physicochemical Properties

The identity of a chemical compound is defined by its structure, formula, and a set of unique physical properties. These foundational data points are essential for its handling, characterization, and use in experimental settings.

Chemical Structure and Formula

The systematic name, this compound, precisely describes its molecular architecture. The structure consists of a central pyridine ring functionalized with a carboxylic acid at the C2 position, an amino group at the C3 position, and chlorine atoms at the C4 and C6 positions.

Caption: Chemical structure of this compound.

Based on this structure, the molecular formula is determined to be C₆H₄Cl₂N₂O₂ .[3][4]

Theoretical Molecular Weight Calculation

Understanding the distinction between average molecular weight and monoisotopic mass is crucial for interpreting analytical data correctly.

  • Average Molecular Weight: This is calculated using the weighted average of the natural abundances of all isotopes for each element. It is used for macroscopic calculations involving bulk material (e.g., preparing a 1 Molar solution).

    • C: 12.011 u

    • H: 1.008 u

    • Cl: 35.453 u

    • N: 14.007 u

    • O: 15.999 u

    • Calculated Average MW: (6 * 12.011) + (4 * 1.008) + (2 * 35.453) + (2 * 14.007) + (2 * 15.999) = 207.01 g/mol [3][4][5][6]

  • Monoisotopic Mass: This is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This value is what is primarily observed in high-resolution mass spectrometry.

    • Calculated Monoisotopic Mass: 205.9653 u

Physicochemical Properties Summary

The following table summarizes key physicochemical data gathered from verified chemical supplier databases.

PropertyValueSource(s)
CAS Number 1073182-87-2[3][7][8]
Molecular Formula C₆H₄Cl₂N₂O₂[3][4]
Molecular Weight 207.01 g/mol [3][4][5][6]
Physical Form Solid
Boiling Point 395.7 ± 42.0 °C at 760 mmHg
Purity Typically ≥95% - 97%[3][4][6]
Storage Conditions 4°C, protect from light[3]
SMILES String O=C(O)C1=NC(Cl)=CC(Cl)=C1N[3]
InChI Key OVJPREKPWUUJQJ-UHFFFAOYSA-N[8]

Experimental Verification of Molecular Weight via Mass Spectrometry

While theoretical calculations provide a precise expected value, empirical verification is mandatory for compound confirmation under GxP (Good Practice) guidelines and for ensuring research integrity. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering high accuracy and providing structural clues through isotopic patterns.

Causality of Method Selection: Why ESI-MS?

Electrospray Ionization (ESI) is the chosen method because it is a "soft" ionization technique that minimizes fragmentation of the analyte. This is critical for observing the intact molecular ion. This compound contains both a basic amino group and an acidic carboxylic acid group, making it readily ionizable to form either a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

Experimental Workflow

The end-to-end process for molecular weight verification is a self-validating system, incorporating calibration and internal checks to ensure data trustworthiness.

Caption: Workflow for HRMS-based molecular weight verification.

Detailed Protocol for ESI-MS Analysis

This protocol is designed to be a self-validating system for the accurate determination of the molecular weight of this compound.

Objective: To confirm the molecular weight and verify the isotopic distribution of the target compound using ESI-HRMS.

Materials:

  • This compound sample

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Formic Acid (≥99%)

  • Appropriate mass spectrometer calibrant solution

  • Calibrated micropipettes and clean vials

Methodology:

  • Instrument Calibration & System Suitability (Trustworthiness Pillar):

    • Causality: Before analyzing any sample, the mass spectrometer must be calibrated to ensure mass accuracy. This is a non-negotiable step for data integrity.

    • Procedure: Calibrate the instrument across the desired mass range (e.g., m/z 100-1000) using a well-characterized, multi-point calibrant solution as per the manufacturer's instructions. The resulting mass error for the calibrant peaks should be well below 5 ppm.

  • Sample Preparation:

    • Causality: The sample must be fully dissolved at a low concentration to ensure efficient ionization and prevent detector saturation. The acidic mobile phase promotes protonation for positive-ion mode analysis.

    • Procedure:

      • Prepare a stock solution of the compound at 1 mg/mL in methanol.

      • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture of 50:50 Methanol:Water containing 0.1% formic acid.

  • Data Acquisition:

    • Causality: The parameters are chosen to maximize the signal of the intact molecular ion and resolve its isotopic pattern.

    • Procedure:

      • Infuse the working solution into the ESI source at a flow rate of 5-10 µL/min.

      • Acquire data in positive ion mode first, scanning a mass range of m/z 100-400.

      • Set instrument parameters (capillary voltage, gas flow, temperatures) to typical values for small molecule analysis, optimizing as needed to obtain a stable and strong signal for the ion of interest.

      • Ensure the instrument resolution is set to a high value (e.g., >70,000) to accurately resolve the isotopic peaks.

  • Data Analysis & Interpretation (Authoritative Grounding):

    • Expected Result: In positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺.

    • Mass Confirmation: Look for a peak at m/z corresponding to the monoisotopic mass + the mass of a proton (205.9653 + 1.0073 = 206.9726 m/z ). The measured mass should be within 5 ppm of this theoretical value.

    • Isotopic Pattern Verification (Critical Self-Validation): The presence of two chlorine atoms creates a highly characteristic isotopic pattern.

      • Chlorine has two main isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

      • A molecule with two chlorines (Cl₂) will exhibit three main isotopic peaks:

        • M peak: Contains two ³⁵Cl atoms. Relative abundance = (0.758)² ≈ 57.5% (base peak).

        • M+2 peak: Contains one ³⁵Cl and one ³⁷Cl. Relative abundance ≈ 2 * (0.758 * 0.242) ≈ 36.7%.

        • M+4 peak: Contains two ³⁷Cl atoms. Relative abundance = (0.242)² ≈ 5.8%.

      • Action: Verify that the acquired spectrum shows a cluster of peaks at approximately 100:65:10 relative intensity for the M, M+2, and M+4 peaks, respectively. This distinctive pattern is a definitive confirmation of a dichlorinated compound.

Conclusion

The molecular weight of this compound has been established with a theoretical average value of 207.01 g/mol .[3][4][5][6] For high-precision experimental work, the monoisotopic mass is 205.9653 u. This guide provides a robust, self-validating protocol using High-Resolution Mass Spectrometry to empirically confirm this value, emphasizing the critical analysis of the unique isotopic signature imparted by its two chlorine atoms. Adherence to such rigorous analytical principles is paramount for ensuring the quality, accuracy, and reproducibility of any scientific work involving this compound, from fundamental research to advanced drug development.

References

  • 3-amino-4,6-dichloro-pyridine-2-carboxylic acid . AKos Consulting & Solutions. [Link]

  • 3-Amino-4,6-dichloropicolinonitrile | CAS 1073182-86-1 . AMERICAN ELEMENTS. [Link]

  • This compound . Chemicalbridge. [Link]

  • Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid.
  • Synthesis of 3, 6-dichloropicolinic acid . ResearchGate. [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids . MDPI. [Link]

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Introduction: The Significance of the Picolinic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-4,6-dichloropicolinic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of this compound. We will delve into its synthesis, physicochemical properties, potential mechanisms of action, and the analytical methodologies required for its study, grounding our discussion in established scientific principles and field-proven insights.

This compound belongs to the pyridine carboxylic acid family, a class of heterocyclic compounds that form the backbone of numerous biologically active molecules. The strategic placement of amino and chloro substituents on the picolinic acid core creates a versatile chemical scaffold. The chlorine atoms act as reactive sites for further functionalization or can be instrumental in binding interactions, while the amino and carboxylic acid groups provide opportunities for salt formation, hydrogen bonding, and amide coupling.

This unique combination of functional groups makes compounds like this compound valuable intermediates in the synthesis of complex target molecules in pharmaceuticals and agrochemicals. For instance, related picolinic acid derivatives are known to function as synthetic auxin herbicides, highlighting the biological potential of this structural class.[1][2] In medicinal chemistry, the pyridine ring is a well-established pharmacophore, and its derivatives are explored for a wide range of therapeutic applications.[3][4] This guide will provide the foundational knowledge necessary to explore the potential of this specific, under-documented molecule.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in any research or development setting. These parameters influence solubility, reactivity, and potential biological interactions. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1073182-87-2[5][6]
Molecular Formula C₆H₄Cl₂N₂O₂[5][7]
Molecular Weight 207.01 g/mol [5][8]
Physical Form Solid (Light Yellow)[9]
Purity Typically ≥95%[5]
Boiling Point 395.7 ± 42.0 °C at 760 mmHg
InChI Key OVJPREKPWUUJQJ-UHFFFAOYSA-N[9]
Storage Conditions 2-8°C, protect from light[5][9]
Topological Polar Surface Area (TPSA) 76.21 Ų[5]
logP (calculated) 1.6688[5]

Synthesis and Characterization

While specific, peer-reviewed synthesis routes for this compound are not widely published, a plausible synthetic strategy can be designed based on established methodologies for analogous pyridine derivatives.[1][10][11] A common approach involves the selective reduction or modification of a more highly halogenated precursor.

Proposed Synthetic Workflow

The synthesis of aminopicolinic acids often starts from readily available polychlorinated pyridines. A logical approach would be the selective catalytic hydrogenation of a trichlorinated precursor, such as 4-amino-3,5,6-trichloropicolinic acid (the herbicide Picloram), to remove the chlorine atom at the 5-position.[10] This method is advantageous as it uses clean, environmentally friendly conditions and avoids hazardous reducing agents.[10]

Synthetic Workflow A 4-Amino-3,5,6-trichloropicolinic acid B Dissolution in alkaline solution A->B Step 1 C Catalytic Hydrogenation (e.g., Pd/C catalyst, H2 gas) B->C Step 2 D Acidification C->D Step 3 E Isolation & Purification (Filtration/Crystallization) D->E Step 4 F This compound (Target Molecule) E->F Final Product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative, field-proven methodology adapted from procedures for similar compounds.[10]

Objective: To synthesize this compound via selective dechlorination.

Materials:

  • 4-Amino-3,5,6-trichloropicolinic acid (starting material)

  • Sodium hydroxide (or other suitable base)

  • Palladium on carbon (Pd/C, 5-10% w/w) catalyst

  • Deionized water

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl) for acidification

  • Pressurized reaction vessel (hydrogenator)

Procedure:

  • Dissolution: Dissolve the starting material, 4-Amino-3,5,6-trichloropicolinic acid, in a dilute aqueous solution of sodium hydroxide. The molar ratio of base to starting material should be approximately 2:1 to 4:1 to ensure complete salt formation and solubilization.[10]

  • Catalyst Addition: Transfer the resulting solution to a suitable hydrogenation reactor. Add the Pd/C catalyst (typically 1-5% by weight relative to the starting material) as a slurry in water.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1-1.0 MPa) and heat to the target temperature (e.g., 50-80°C). Maintain vigorous stirring to ensure good contact between the catalyst, substrate, and hydrogen.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 20-30 hours.[10]

  • Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst.

  • Precipitation: Slowly acidify the filtrate with hydrochloric acid to a pH of approximately 2-3. The target product, being less soluble in acidic conditions, will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration, wash with cold deionized water to remove residual salts, and dry under vacuum to yield the final product.

Structural Characterization

Confirmation of the final product's identity and purity is critical. Standard analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the proton and carbon framework and the successful removal of one chlorine atom.

  • Mass Spectrometry (MS): To verify the molecular weight (207.01 g/mol ) and isotopic pattern characteristic of a dichlorinated compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as N-H (amine), O-H (carboxylic acid), C=O (carbonyl), and C-Cl bonds.

Potential Applications and Mechanism of Action

The structural motifs within this compound suggest several potential applications, primarily as a key building block in the development of new chemical entities.

Agrochemicals: Synthetic Auxin Herbicides

Many picolinic acid derivatives are potent herbicides that mimic the plant hormone auxin.[1][2] These synthetic auxins induce uncontrolled and disorganized plant growth, ultimately leading to the death of susceptible (usually broadleaf) weeds. The mechanism involves binding to auxin receptors, which triggers downstream gene expression that disrupts normal developmental processes. Given its structural similarity to known auxin herbicides like Picloram and Clopyralid, it is plausible that this compound or its derivatives could exhibit similar herbicidal activity.[2][10]

Drug Discovery: A Versatile Scaffold

In medicinal chemistry, heterocyclic compounds are foundational. The subject molecule can serve as a "scaffold" or "building block" for creating larger, more complex molecules with therapeutic potential.[4][12] The amino group allows for the formation of amides, sulfonamides, or ureas, while the carboxylic acid can be converted to esters or amides. The chlorine atoms can be substituted via nucleophilic aromatic substitution reactions, allowing for the attachment of diverse functional groups to explore the chemical space around the core.

Scaffold Concept cluster_0 Molecular Scaffold cluster_1 Functionalization Chemistry cluster_2 Diverse Drug Candidates Scaffold 3-Amino-4,6- dichloropicolinic acid Amide Amide Coupling (at -NH2 or -COOH) Scaffold->Amide Ester Esterification (at -COOH) Scaffold->Ester SNAr Nucleophilic Aromatic Substitution (at -Cl) Scaffold->SNAr DrugA Candidate A Amide->DrugA Leads to DrugB Candidate B Amide->DrugB Leads to DrugC Candidate C Amide->DrugC Leads to Ester->DrugA Leads to Ester->DrugB Leads to Ester->DrugC Leads to SNAr->DrugA Leads to SNAr->DrugB Leads to SNAr->DrugC Leads to

Sources

An In-Depth Technical Guide to the Biological Activity of 3-Amino-4,6-dichloropicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 3-Amino-4,6-dichloropicolinic acid represent a significant class of synthetic auxin herbicides, pivotal in modern agriculture for selective weed management. This guide provides a comprehensive technical overview of their biological activity, primarily focusing on their well-established herbicidal properties. We will delve into the molecular mechanism of action, explore the critical structure-activity relationships that govern their efficacy, and provide detailed experimental protocols for their synthesis and bio-evaluation. Furthermore, this guide will briefly touch upon the nascent exploration of other potential biological activities, highlighting areas for future research and development for professionals in agrochemistry and drug discovery.

Introduction: The Significance of Picolinic Acid-Based Herbicides

Picolinic acid and its derivatives are a cornerstone of synthetic auxin herbicides, a class of compounds that have been instrumental in agriculture for over seven decades.[1] These molecules mimic the natural plant hormone indole-3-acetic acid (IAA), but with enhanced stability and systemic mobility within the plant.[1][2] This allows them to selectively target and eliminate broadleaf weeds in cereal crops. The parent compound, this compound, is a key intermediate in the synthesis of several commercial herbicides. Understanding the biological activity of its derivatives is crucial for the development of new, more effective, and environmentally benign herbicidal agents.

Herbicidal Activity: A Deep Dive into the Auxin Mimicry Mechanism

The primary biological activity of this compound derivatives is their potent herbicidal effect, which stems from their function as "superauxins."[1] At the molecular level, these synthetic compounds hijack the plant's natural auxin signaling pathway, leading to a cascade of events that ultimately result in plant death.

The Molecular Mechanism of Action

The herbicidal action of these derivatives is initiated by their binding to the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-Box) family of auxin co-receptors.[3][4] This binding event is highly specific, with different derivatives showing preferential binding to certain members of the TIR1/AFB family. For instance, some picolinate herbicides interact more strongly with AFB5 than with TIR1.[3]

The binding of the synthetic auxin to the TIR1/AFB receptor stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. This leads to the polyubiquitination of the Aux/IAA proteins and their subsequent degradation by the 26S proteasome. The removal of these repressors unleashes Auxin Response Factors (ARFs), which then activate the transcription of a multitude of auxin-responsive genes.[3]

This uncontrolled gene expression leads to a hormonal imbalance, characterized by the overproduction of ethylene and abscisic acid (ABA).[3][5] The accumulation of ethylene and ABA is a key factor in the development of herbicidal symptoms, which include epinasty, growth inhibition, senescence, and ultimately, cell death in susceptible dicotyledonous plants.[1][3][5]

Auxin_Herbicide_Mechanism cluster_perception Cellular Perception cluster_signaling Signal Transduction cluster_response Physiological Response Auxin_Herbicide 3-Amino-4,6-dichloropicolinic acid derivative TIR1_AFB TIR1/AFB Receptor Auxin_Herbicide->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor Ubiquitination Ubiquitination Aux_IAA->Ubiquitination Targeted for SCF_Complex->Ubiquitination Mediates Proteasome 26S Proteasome Ubiquitination->Proteasome Leads to Degradation by ARF Auxin Response Factor (ARF) (Active) Proteasome->ARF Releases Gene_Expression Uncontrolled Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Hormone_Imbalance Ethylene & ABA Overproduction Gene_Expression->Hormone_Imbalance Causes Plant_Death Growth Inhibition, Senescence, Death Hormone_Imbalance->Plant_Death Induces Synthesis_Workflow Start 3,4,5,6-Tetrachloropicolinonitrile Step1 Fluorination Start->Step1 Intermediate1 3-Chloro-4,5,6-trifluoropicolinonitrile Step1->Intermediate1 Step2 Amination Intermediate1->Step2 Intermediate2 4-Amino-3-chloro-5,6-difluoropicolinonitrile Step2->Intermediate2 Step3 Halogen Exchange Intermediate2->Step3 Intermediate3 4-Amino-3-chloro-5-fluoro-6-halopicolinonitrile Step3->Intermediate3 Step4 Hydrolysis & Esterification Intermediate3->Step4 Intermediate4 4-Amino-3-chloro-5-fluoro-6-halopicolinate Step4->Intermediate4 Step5 Metal-Assisted Coupling (e.g., Suzuki Coupling) Intermediate4->Step5 Final_Product 4-Amino-3-chloro-5-fluoro-6-(aryl)-picolinate Step5->Final_Product

Figure 2: General synthetic workflow for 4-amino-3-chloro-5-fluoro-6-(aryl)-picolinates.

Step-by-Step Protocol:

  • Fluorination: 3,4,5,6-Tetrachloropicolinonitrile is treated with a source of fluoride ions (e.g., KF) in a suitable solvent to yield 3-chloro-4,5,6-trifluoropicolinonitrile.

  • Amination: The trifluoro intermediate is reacted with ammonia to selectively replace the fluorine at the 4-position with an amino group, forming 4-amino-3-chloro-5,6-difluoropicolinonitrile.

  • Halogen Exchange: The fluorine at the 6-position is replaced with another halogen (e.g., Br or I) using a suitable halogenating agent.

  • Hydrolysis and Esterification: The nitrile group is hydrolyzed to a carboxylic acid, which is then esterified to the desired picolinate.

  • Metal-Assisted Coupling: The halogen at the 6-position is replaced with an aryl or heteroaryl group via a transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. [2][3] Note: This is a generalized protocol. Specific reaction conditions, reagents, and purification methods will vary depending on the target derivative.

Biological Evaluation: Root Growth Inhibition Assay

A common and effective method to assess the herbicidal activity of auxin mimics is the in vitro root growth inhibition assay using a model plant species like Arabidopsis thaliana.

Protocol:

  • Seed Sterilization and Plating: Sterilize Arabidopsis thaliana seeds and plate them on Murashige and Skoog (MS) agar medium in Petri dishes.

  • Vernalization and Germination: Vernalize the plates at 4°C for 2-3 days in the dark, followed by germination in a growth chamber under a long-day photoperiod.

  • Herbicide Treatment: After 4-5 days of growth, transfer seedlings to new MS agar plates containing a range of concentrations of the test compounds.

  • Incubation and Measurement: Incubate the plates vertically in the growth chamber for an additional 5-7 days. Measure the primary root length of the seedlings.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to a solvent control. Determine the IC50 value (the concentration that causes 50% inhibition of root growth) for each compound. [6][7][8]

Mechanistic Assays

To further elucidate the mechanism of action, the following assays can be performed:

  • ACC Synthase Activity Assay: Measure the activity of 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in ethylene biosynthesis, in plant tissues treated with the herbicidal derivatives. [9][10][11][12]* ABA Quantification: Quantify the levels of abscisic acid (ABA) in treated plant tissues using techniques such as GC-MS or LC-MS to confirm the induction of ABA biosynthesis. [5][13][14][15]

Other Potential Biological Activities: An Emerging Frontier

While the herbicidal properties of this compound derivatives are well-documented, their potential for other biological activities remains largely unexplored. However, the broader class of picolinic acid and quinoline derivatives has shown a wide range of pharmacological effects.

  • Antimicrobial Activity: Picolinic acid and its metal complexes have demonstrated antimicrobial activity against various bacteria and fungi. [4][16][17]The halogenated quinoline scaffold, which shares structural similarities, is also known for its antimicrobial properties. [18]It is plausible that certain this compound derivatives could exhibit similar activities.

  • Anticancer Potential: Some quinoline derivatives have been investigated as potential anticancer agents. [19]Given the structural relationship, exploring the anticancer activity of this compound derivatives could be a promising area of research.

  • Neuroprotective Effects: Picolinic acid has been shown to have neuroprotective effects in certain models of neurotoxicity. [20]Whether this activity extends to its halogenated amino derivatives is an open question.

The exploration of these potential non-herbicidal activities could open new avenues for the application of this chemical scaffold in medicine and beyond.

Conclusion and Future Perspectives

This compound and its derivatives are potent synthetic auxin herbicides with a well-defined mechanism of action. The continuous exploration of their structure-activity relationships is leading to the development of more effective and selective weed control agents. While their primary application is in agriculture, the potential for other biological activities warrants further investigation. Future research should focus on screening these compounds against a broader range of biological targets to unlock their full potential in areas such as pharmaceuticals and antimicrobial agents. A deeper understanding of their toxicology and environmental fate will also be crucial for their sustainable use.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
  • Grossmann, K. (2007). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 63(4), 327-337.
  • Todd, T., et al. (2020). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 76(11), 3844-3855.
  • Borawska, M. H., et al. (2008). Antimicrobial activity and cytotoxicity of picolinic acid and selected picolinates as new potential food preservatives. Polish Journal of Food and Nutrition Sciences, 58(4), 489-493.
  • Grossmann, K. (2000). Mediation of herbicide effects by hormone interactions.
  • Verslues, P. E. (2017). Rapid Quantification of Abscisic Acid by GC-MS/MS for Studies of Abiotic Stress Response. In Plant Stress Tolerance (pp. 325-335). Humana Press, New York, NY.
  • Satoh, S., & Yang, S. F. (1988). Escherichia coli-Based Expression and In Vitro Activity Assay of 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase and ACC Oxidase. Plant physiology, 88(3), 643-647.
  • Busi, R., et al. (2018). Herbicide resistance to synthetic auxin herbicides. Pest Management Science, 74(10), 2253-2260.
  • Peterson, M. A., et al. (2016). A case study for development of resistance to auxin herbicides. Weed Science, 64(sp1), 190-201.
  • McCauley, C. L., et al. (2020). The quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. Journal of Experimental Botany, 71(12), 3581-3584.
  • Lizada, M. C. C., & Yang, S. F. (1979). A simple and sensitive assay for 1-aminocyclopropane-1-carboxylic acid. Analytical biochemistry, 100(1), 140-145.
  • Liu, Q., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 332.
  • Netting, A. G., et al. (2001). Methods for the quantitation of abscisic acid and its precursors from plant tissues. Analytical Biochemistry, 294(2), 163-172.
  • Adebayo, O. S., et al. (2015). Antimicrobial activity some transition metal picolinates. Journal of Advances in Biology & Biotechnology, 1-9.
  • Fendrych, M., et al. (2018). Rapid and reversible root growth inhibition by TIR1 auxin signalling.
  • Capitani, G., et al. (1999). Crystal structure of 1-aminocyclopropane-1-carboxylate synthase in complex with the inhibitor L-aminoethoxyvinylglycine. Journal of molecular biology, 294(3), 745-756.
  • Akinwande, B. A., et al. (2016). Antimicrobial activity of Picolinic acid. International Journal of Advanced Research in Biological Sciences, 3(7), 118-124.
  • Parker, E. T., et al. (2013). Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides.
  • PubChem. (n.d.). 3-Aminopicolinic acid. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-AMINOPICOLINIC ACID. Retrieved from [Link]

  • Monshausen, G. B., et al. (2009). Rapid root growth inhibition by auxin. Plant signaling & behavior, 4(8), 750-752.
  • Strader, L. C., et al. (2010). Auxin perception and downstream events. Annual review of plant biology, 61, 285-309.
  • Lou, Z., et al. (2021). Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica. Frontiers in microbiology, 12, 691041.
  • Al-Suwaidan, I. A., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & medicinal chemistry, 25(15), 3849-3864.
  • Zhang, Y., et al. (2020). Effect of herbicide sethoxydim and abscisic acid (ABA) on biocontrol of herbicide-sensitive (HS) green foxtail (GFT) with Pyricularia setariae (fungus), with symptoms observed at 4 dpi (A–G)
  • Tran, T. D., et al. (2020). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Molecules, 25(15), 3493.
  • Sarmah, M. K., et al. (2023). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. PloS one, 18(8), e0289868.
  • Li, M., et al. (2022). Imazethapyr-Induced Inhibition of Arabidopsis Root Growth Associated with Disrupting Auxin Signal to Alter Cell Wall Remodeling. Journal of agricultural and food chemistry, 70(8), 2536-2546.
  • Al-Omair, M. A., et al. (2022). Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. Journal of Heterocyclic Chemistry, 59(10), 1759-1769.
  • Cockhill, J., et al. (1992). Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. Brain research, 599(1), 57-63.
  • El-Faham, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(12), 2854.
  • Li, Y., et al. (2024). Pharmacological advances of the chlorogenic acids family: current insights and future research directions. Frontiers in Pharmacology, 15, 1363653.

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Methodological & Application

Application Note: Quantitative Analysis of 3-Amino-4,6-dichloropicolinic Acid in Environmental Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-4,6-dichloropicolinic acid is a pyridine carboxylic acid derivative, a class of compounds that includes several commercially important herbicides.[1][2] Given its structural similarity to other picolinic acid herbicides, there is a scientific and regulatory need for robust and sensitive analytical methods to quantify its presence in environmental samples such as soil and water. The potential for mobility in soil and water necessitates monitoring to ensure environmental safety and regulatory compliance. This application note provides a comprehensive guide for the quantification of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. While specific validated methods for this exact molecule are not widely published, this document outlines a robust starting methodology adapted from established protocols for structurally analogous compounds, such as Aminopyralid (4-Amino-3,6-dichloropicolinic acid).

Methodology Overview: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the preferred technique for the trace-level quantification of polar herbicides in complex matrices.[3] This approach offers superior selectivity and sensitivity compared to traditional methods like HPLC with UV detection. The workflow involves sample extraction, cleanup, chromatographic separation, and mass spectrometric detection.

Core Principles

The quantification of this compound by LC-MS/MS relies on the following principles:

  • Sample Preparation: Efficient extraction of the analyte from the sample matrix (soil or water) and removal of interfering substances that could cause matrix effects.

  • Chromatographic Separation: Separation of the target analyte from other sample components using a suitable liquid chromatography column and mobile phase gradient.

  • Ionization: Ionization of the analyte, typically using Electrospray Ionization (ESI), to generate charged molecules.

  • Mass Analysis: Detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the ionized analyte) and monitoring for specific product ions generated through collision-induced dissociation. This high selectivity minimizes the impact of co-eluting interferences.

Detailed Protocols

Part 1: Sample Preparation

The goal of sample preparation is to extract the analyte from the matrix and concentrate it while removing interfering compounds.

SamplePrep cluster_water Water Sample Preparation cluster_soil Soil Sample Preparation Water_Sample 1. Collect Water Sample Acidify 2. Acidify to pH 2-3 (e.g., with Formic Acid) Water_Sample->Acidify SPE_Load 4. Load Sample onto SPE Acidify->SPE_Load SPE_Condition 3. Condition SPE Cartridge (e.g., Oasis HLB) SPE_Condition->SPE_Load SPE_Wash 5. Wash SPE Cartridge (e.g., with Water) SPE_Load->SPE_Wash SPE_Elute 6. Elute Analyte (e.g., with Methanol) SPE_Wash->SPE_Elute Evaporate 7. Evaporate to Dryness SPE_Elute->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute To_LCMS Ready for LC-MS/MS Analysis Reconstitute->To_LCMS Soil_Sample 1. Collect and Sieve Soil Sample (2mm) Extraction 2. Accelerated Solvent Extraction (ASE) or QuEChERS Soil_Sample->Extraction Centrifuge 3. Centrifuge Extract Extraction->Centrifuge Cleanup 4. Dispersive SPE (d-SPE) Cleanup Centrifuge->Cleanup Centrifuge2 5. Centrifuge and Collect Supernatant Cleanup->Centrifuge2 Evaporate2 6. Evaporate to Dryness Centrifuge2->Evaporate2 Reconstitute2 7. Reconstitute in Mobile Phase Evaporate2->Reconstitute2 To_LCMS2 Ready for LC-MS/MS Analysis Reconstitute2->To_LCMS2

Caption: Workflow for water and soil sample preparation.

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

  • Acidification: Acidify the water sample (e.g., 100 mL) to a pH of 2-3 with formic acid. This ensures that the acidic analyte is in its neutral form, promoting retention on the SPE sorbent.

  • SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg). Condition the cartridge sequentially with 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2-3). Do not allow the cartridge to go dry.

  • Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the analyte from the cartridge with 5 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticides from food and environmental matrices.

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.[4][5]

  • Extraction:

    • Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.

    • Add 10 mL of acidified water (e.g., with 1% acetic acid).

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at >3000 g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds and centrifuge at >3000 g for 5 minutes.

  • Final Preparation:

    • Take a 1 mL aliquot of the cleaned extract and evaporate to dryness.

    • Reconstitute in 1 mL of the initial mobile phase.

Part 2: LC-MS/MS Analysis

LCMS_Workflow Sample_Injection 1. Sample Injection LC_Separation 2. Chromatographic Separation (Reversed-Phase C18 Column) Sample_Injection->LC_Separation Ionization 3. Electrospray Ionization (ESI) (Positive or Negative Mode) LC_Separation->Ionization Precursor_Selection 4. Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation 5. Collision-Induced Dissociation (Q2) Precursor_Selection->Fragmentation Product_Ion_Scan 6. Product Ion Monitoring (Q3) Fragmentation->Product_Ion_Scan Data_Acquisition 7. Data Acquisition and Quantification Product_Ion_Scan->Data_Acquisition

Caption: General workflow for LC-MS/MS analysis.

The following conditions provide a good starting point for method development.

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm)Provides good retention and separation for polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape for acidic analytes.
Mobile Phase B 0.1% Formic Acid in Methanol or AcetonitrileOrganic solvent for gradient elution.
Gradient 5% B to 95% B over 10 minutesA typical gradient to elute compounds with a range of polarities.
Flow Rate 0.3 mL/minSuitable for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA standard injection volume to avoid column overloading.

Mass spectrometer parameters must be optimized by infusing a standard solution of this compound. The following are proposed starting parameters based on its structure (MW: 207.01 g/mol ).[1]

ParameterProposed SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe amino group is readily protonated in an acidic mobile phase.
Precursor Ion (Q1) m/z 207.0[M+H]⁺ of this compound.
Product Ions (Q3) To be determined experimentallyLikely fragments would involve loss of CO₂ (m/z 163.0) and subsequent fragmentation of the pyridine ring.
Collision Energy To be optimized (e.g., 15-30 eV)Optimized to maximize the intensity of the product ions.
Cone Voltage To be optimized (e.g., 20-40 V)Optimized for stable and efficient ionization.

Table 1: Proposed MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
This compound207.0To be determinedTo be determined

Note: The user must experimentally determine the optimal product ions and collision energies.

Data Analysis and Quality Control

  • Calibration: A calibration curve should be prepared using a series of standard solutions of this compound in the initial mobile phase. A linear range appropriate for the expected sample concentrations should be established.

  • Quantification: The concentration of the analyte in the samples is determined by comparing the peak area of the quantifier ion to the calibration curve.

  • Quality Control:

    • Qualifier Ion Ratio: The ratio of the quantifier to qualifier ion peak areas in the samples should be within a specified tolerance (e.g., ±30%) of the average ratio from the calibration standards.

    • Spiked Samples: Matrix-spiked samples should be analyzed to assess method accuracy and recovery. Recoveries are typically expected to be within 70-120%.

    • Method Blanks: A method blank (a sample without the analyte that is processed through the entire analytical procedure) should be analyzed with each batch of samples to check for contamination.

Performance Characteristics (Hypothetical)

Based on methods for similar picolinic acid herbicides, the following performance characteristics can be anticipated.

Table 2: Expected Method Performance

ParameterExpected Value
Limit of Detection (LOD) 0.01 - 0.1 µg/L (water); 1 - 5 µg/kg (soil)
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L (water); 5 - 15 µg/kg (soil)
Linearity (r²) > 0.995
Recovery 70 - 120%
Precision (RSD) < 15%

Conclusion

This application note provides a comprehensive framework for the development and implementation of an analytical method for the quantification of this compound in environmental matrices. The proposed LC-MS/MS method, incorporating either SPE or QuEChERS sample preparation, offers the sensitivity and selectivity required for trace-level analysis. While the specific MS/MS parameters require empirical determination, the provided protocols and guidelines serve as a robust starting point for researchers, scientists, and drug development professionals. Adherence to good laboratory practices and proper method validation are essential for generating accurate and reliable data.

References

  • Clemson University. Procedures. [Link]

  • ResearchGate. Collection and preparation of soil, water and plant samples for analysis. [Link]

  • The University of Kansas. Samples Preparation Method | Soil Analyses Service Center. [Link]

  • U.S. Department of Agriculture. Soil Sample Preparation Protocol. [Link]

Sources

Application Note & Protocol: Synthesis of 4-Amino-3,6-dichloropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-amino-3,6-dichloropicolinic acid, a compound commonly known as the herbicide aminopyralid.[1][2] The synthesis outlined is a robust and well-documented procedure involving the selective catalytic hydrogenation of 4-amino-3,5,6-trichloropicolinic acid.[3][4][5] While the existence of the isomer 3-Amino-4,6-dichloropicolinic acid is confirmed (CAS 1073182-87-2), a readily available, detailed synthesis protocol is not prevalent in the reviewed literature, underscoring the widespread research and industrial focus on the 4-amino isomer due to its herbicidal properties.[6][7]

Introduction and Scientific Context

4-Amino-3,6-dichloropicolinic acid, or aminopyralid, belongs to the picolinic acid family of herbicides and is highly effective for the control of broadleaf weeds.[2] Its mode of action mimics that of auxins, a class of plant growth hormones, leading to uncontrolled growth and eventual death in susceptible plants. The synthesis of this compound is a critical process for its commercial production and for further research into its biological activity and environmental fate.

The presented protocol focuses on a clean and environmentally friendly catalytic hydrogenation process.[3] This method is advantageous as it avoids the use of hazardous reducing agents like hydrazine and dichloromethane, operates under moderate reaction conditions, and is suitable for industrial-scale production.[3] The core of this synthesis is the selective removal of the chlorine atom at the 5-position of the pyridine ring of 4-amino-3,5,6-trichloropicolinic acid.[8]

Safety Precautions and Materials

Safety:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each before use.

  • The reaction is conducted under pressure; ensure the high-pressure reactor is properly sealed and operated by trained personnel.

  • Hydrogen gas is flammable and explosive; ensure there are no ignition sources nearby and that the system is properly purged with an inert gas (e.g., nitrogen) before and after the reaction.

Materials and Reagents:

  • 4-amino-3,5,6-trichloropicolinic acid

  • Sodium hydroxide (NaOH)

  • 5% Palladium on activated carbon (Pd/C) catalyst

  • Deionized water

  • Hydrochloric acid (HCl)

  • Nitrogen gas (for purging)

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure reactor equipped with a magnetic stirrer, thermometer, and gas inlet/outlet

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter or pH paper

  • Centrifuge

Reaction Scheme

The synthesis proceeds via the selective dechlorination of 4-amino-3,5,6-trichloropicolinic acid at the 5-position of the pyridine ring using catalytic hydrogenation.

Reaction_Scheme start 4-amino-3,5,6-trichloropicolinic acid product 4-amino-3,6-dichloropicolinic acid start->product 50°C, 0.3 MPa reagents + H2, 5% Pd/C, NaOH(aq) Workflow A Dissolve 4-amino-3,5,6-trichloropicolinic acid in aqueous NaOH B Filter to remove impurities A->B C Transfer filtrate to high-pressure reactor B->C D Add 5% Pd/C catalyst C->D E Purge with N2, then pressurize with H2 D->E F Heat to 50°C and stir for 20 hours E->F G Cool reactor and vent H2 F->G H Filter to recover catalyst G->H I Acidify filtrate with HCl to pH 1-2 H->I J Cool to crystallize product I->J K Centrifuge and wash with hot water J->K L Dry final product K->L

Sources

Application Notes and Protocols for 3-Amino-4,6-dichloropicolinic acid in Herbicide Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-Amino-4,6-dichloropicolinic acid in herbicide research. This document outlines the compound's mechanism of action as a synthetic auxin, details its potential applications in weed science, and provides step-by-step protocols for efficacy and mechanistic studies.

Introduction: The Role of Picolinic Acids in Herbicide Development

Picolinic acid derivatives represent a significant class of synthetic auxin herbicides, prized for their systemic action and effectiveness against a wide spectrum of broadleaf weeds.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability and persistence in plant tissues lead to uncontrolled growth and eventual plant death.[2] this compound, as a member of this family, holds potential for the development of new herbicidal formulations. Research into its specific applications is crucial for addressing the ongoing challenge of herbicide resistance and for the discovery of novel weed management solutions.[1][3]

Mechanism of Action: A Synthetic Auxin Perspective

The herbicidal activity of this compound is rooted in its function as a synthetic auxin.[2][4] Like other auxinic herbicides, it disrupts normal plant growth and development by overwhelming the plant's natural auxin signaling pathways.[2][5]

The key steps in the mechanism of action are as follows:

  • Perception and Binding: The herbicide is recognized and bound by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of auxin co-receptors.[2][4] This binding event is a critical first step in initiating the herbicidal response.

  • Formation of the SCF-TIR1/AFB Complex: The binding of the synthetic auxin stabilizes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.[4][6] This leads to the formation of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4]

  • Ubiquitination and Degradation of Aux/IAA Repressors: The SCF complex tags the Aux/IAA repressor proteins with ubiquitin, marking them for degradation by the 26S proteasome.[2]

  • Activation of Auxin Response Genes: With the degradation of the Aux/IAA repressors, Auxin Response Factors (ARFs) are released.[4][6] These transcription factors then activate the expression of a multitude of auxin-responsive genes.

  • Physiological Disruption and Plant Death: The uncontrolled and prolonged expression of these genes leads to a cascade of physiological disruptions, including epinastic growth, stem twisting, and ultimately, plant death.[2] This process often involves the excessive production of other plant hormones like ethylene and abscisic acid.[2][7]

Visualizing the Auxin Herbicide Signaling Pathway

The following diagram illustrates the molecular cascade initiated by synthetic auxin herbicides.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Co-receptor Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Forms complex with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth Leads to

Caption: Molecular mechanism of action for synthetic auxin herbicides.

Applications in Herbicide Research

This compound can be a valuable tool in various areas of herbicide research:

  • Novel Herbicide Development: As a lead compound for the synthesis of new picolinic acid derivatives with improved efficacy, selectivity, or environmental profiles.[1][3][7]

  • Herbicide Resistance Studies: To investigate the mechanisms of resistance to auxinic herbicides in various weed species.

  • Structure-Activity Relationship (SAR) Studies: To understand how modifications to the picolinic acid scaffold affect herbicidal activity and target site interaction.[3]

  • Mode of Action Investigations: As a reference compound to elucidate the finer details of the auxin signaling pathway and its disruption by synthetic auxins.[8]

Experimental Protocols

The following protocols provide a framework for evaluating the herbicidal properties of this compound.

Protocol 1: In Vitro Root Growth Inhibition Assay

This protocol is designed to determine the concentration-dependent inhibitory effect of the test compound on the root growth of a model plant species (e.g., Arabidopsis thaliana) or target weed species.

Materials:

  • This compound

  • Seeds of the target plant species (e.g., Arabidopsis thaliana, Brassica napus, Amaranthus retroflexus)[7]

  • Petri dishes (9 cm diameter)

  • Agar

  • Potassium nitrate (KNO₃)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 500 µM).[7]

  • Seed Sterilization and Germination:

    • Surface sterilize the seeds to prevent microbial contamination.

    • Place seeds in Petri dishes containing 0.6% (w/v) agar with 0.1% KNO₃.[9]

  • Herbicide Treatment:

    • Prepare agar plates containing the different concentrations of the test compound.

    • Aseptically transfer germinated seedlings with a consistent root length to the treatment plates.

  • Incubation:

    • Place the Petri dishes vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle, 25°C).

  • Data Collection and Analysis:

    • After a set period (e.g., 7-14 days), measure the primary root length of each seedling.[10]

    • Calculate the percentage of root growth inhibition relative to the untreated control.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).

Protocol 2: Whole-Plant Post-Emergence Efficacy Assay

This protocol assesses the herbicidal efficacy of the test compound when applied to whole plants at a specific growth stage.[9][11]

Materials:

  • This compound

  • Target weed species (e.g., Chenopodium album, Amaranthus retroflexus)[7][8]

  • Pots with a suitable soil mix

  • Greenhouse or controlled environment growth chamber

  • Precision bench sprayer[11]

  • Surfactants (if required by the formulation)

Procedure:

  • Plant Cultivation:

    • Sow seeds of the target weed species in pots and grow them in a greenhouse to a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application:

    • Prepare spray solutions of this compound at various application rates (e.g., 100, 250, 500 g/ha).[7][8] Include a commercial standard (e.g., picloram) for comparison.[7]

    • Apply the herbicide solutions to the plants using a precision bench sprayer to ensure uniform coverage.[11]

  • Post-Treatment Observation:

    • Return the treated plants to the greenhouse and observe them for signs of phytotoxicity over a period of 21-28 days.[10]

  • Efficacy Assessment:

    • Assess the herbicidal efficacy by visual estimation of biomass reduction compared to untreated control plants.[11]

    • Record the percentage of control for each treatment.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for herbicide efficacy testing.

Herbicide_Testing_Workflow cluster_invitro In Vitro Assay cluster_wholeplant Whole-Plant Assay A1 Prepare Test Solutions A2 Seed Germination A1->A2 A3 Herbicide Treatment A2->A3 A4 Incubation A3->A4 A5 Measure Root Growth A4->A5 A6 Calculate IC50 A5->A6 B1 Cultivate Target Weeds B2 Prepare Spray Solutions B1->B2 B3 Herbicide Application B2->B3 B4 Greenhouse Observation B3->B4 B5 Visual Efficacy Assessment B4->B5

Caption: General workflow for in vitro and whole-plant herbicide testing.

Data Interpretation and Quantitative Analysis

The data generated from these protocols can be used to quantitatively assess the herbicidal potential of this compound.

Parameter Description Assay
IC₅₀ (Inhibitory Concentration 50%) The concentration of the herbicide that causes a 50% reduction in a measured biological process (e.g., root growth).In Vitro Root Growth Inhibition
GR₅₀ (Growth Reduction 50%) The dose of the herbicide required to reduce plant growth (e.g., biomass) by 50%.Whole-Plant Efficacy Assay
Visual Injury (%) A qualitative assessment of the herbicidal damage to the plant, typically on a scale of 0% (no effect) to 100% (complete death).Whole-Plant Efficacy Assay

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel herbicides. The protocols outlined in these application notes provide a robust framework for characterizing its herbicidal activity and elucidating its mechanism of action. Future research should focus on structure-activity relationship studies to optimize its efficacy and selectivity, as well as investigations into its environmental fate and toxicological profile. By leveraging these methodologies, researchers can contribute to the development of sustainable and effective weed management strategies.

References

  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024-01-09). Molecules, 29(2), 398. [Link]

  • Synthetic auxin herbicides: finding the lock and key to weed resistance. (2020-08-07). Pest Management Science, 77(3), 1064-1076. [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2023-11-20). Molecules, 28(22), 7687. [Link]

  • Auxin Herbicide Action: Lifting the Veil Step by Step. (2011-01-01). Journal of Plant Physiology, 168(12), 1289-1300. [Link]

  • Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. (n.d.). University of Nebraska-Lincoln. [Link]

  • Signal Transduction | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2. (n.d.). University of Nebraska-Lincoln. [Link]

  • Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. (2024-04-17). Journal of Agricultural and Food Chemistry, 72(16), 8824-8835. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023-02-02). Molecules, 28(3), 1435. [Link]

  • Auxinic herbicides, mechanisms of action, and weed resistance. (2014). Planta Daninha, 32(2), 437-447. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015-07-02). Journal of Visualized Experiments, (101), e52857. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015-01-28). Journal of Visualized Experiments. [Link]

  • European Guidelines to conduct herbicide resistance tests. (2017-10-13). European Herbicide Resistance Working Group. [Link]

Sources

Application Notes: Preparation of 3-Amino-4,6-dichloropicolinic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of 3-Amino-4,6-dichloropicolinic acid (CAS: 1073182-87-2). It is intended for researchers, scientists, and drug development professionals who require accurate and stable solutions for their experimental workflows. The protocols herein detail methods for solubilization in both a common organic solvent (DMSO) and a pH-adjusted aqueous buffer, offering flexibility for diverse downstream applications. Adherence to these guidelines is critical for ensuring experimental reproducibility and laboratory safety.

Compound Information & Properties

This compound is a substituted picolinic acid, a derivative of pyridine. Its structure, containing both a carboxylic acid and an amino group, dictates its solubility and handling characteristics. Understanding these properties is fundamental to selecting the appropriate solvent and storage conditions.

PropertyValueSource(s)
CAS Number 1073182-87-2[1]
Molecular Formula C₆H₄Cl₂N₂O₂[1]
Molecular Weight 207.01 g/mol [1]
Synonym(s) 3-amino-4,6-dichloro-pyridine-2-carboxylic acid[1]
Physical Form Solid
Purity Typically ≥95%[1]
Storage (Solid) 4°C, protect from light[1]

Safety & Handling Precautions

As with any chlorinated pyridine derivative, proper safety protocols must be strictly followed. The primary hazards associated with this class of compounds are skin, eye, and respiratory irritation.

  • Engineering Controls: Always handle the solid compound and concentrated stock solutions within a certified chemical fume hood to minimize inhalation risk.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a fully buttoned lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves) at all times.

  • Spill & Waste: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste according to your institution's guidelines. Do not dispose of down the drain.

  • First Aid: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.

Core Principles of Solubilization

The choice of solvent is paramount and depends entirely on the requirements of the downstream application.

  • Organic Solvents (DMSO): Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a vast array of both polar and nonpolar compounds.[2] It is a common choice for creating high-concentration stock solutions for in vitro screening and cell-based assays.[2] The primary consideration is ensuring the final concentration of DMSO in the experimental medium is non-toxic (typically <0.5% for cell culture).[3]

  • Aqueous Solvents (pH-Adjusted): The picolinic acid moiety contains a carboxylic acid group (-COOH). At neutral pH, this group is poorly ionized, limiting water solubility. By increasing the pH with a base (e.g., Sodium Hydroxide, NaOH), the carboxylic acid is deprotonated to its carboxylate salt (-COO⁻Na⁺). This salt form is significantly more polar and, therefore, more soluble in water.[4] This method is ideal for applications where organic solvents are prohibited.

Protocols for Stock Solution Preparation

The following protocols provide step-by-step instructions for preparing 10 mM stock solutions. Calculations should be adjusted accordingly for different desired concentrations.

Protocol 1: Preparation in an Organic Solvent (10 mM in DMSO)

This protocol is recommended for most in vitro applications where the final DMSO concentration can be controlled.

Materials:

  • This compound (solid)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 207.01 g/mol * 1000 mg/g = 2.07 mg

  • Weighing: Carefully weigh out 2.07 mg of this compound into a sterile tube or vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visual Inspection: Confirm that the solution is clear and free of any particulate matter.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. A typical storage guideline for compounds in DMSO is up to 6 months at -80°C.[3]

Protocol 2: Preparation in an Aqueous Buffer (10 mM in 1X PBS, pH-Adjusted)

This protocol is designed for applications requiring an aqueous, solvent-free solution, such as certain biophysical assays or in vivo studies.

Materials:

  • This compound (solid)

  • 1X Phosphate-Buffered Saline (PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated analytical balance

  • Vortex mixer and/or magnetic stir plate

  • pH meter

  • Sterile conical tubes or glass beakers

  • Calibrated pipettes

Procedure:

  • Calculation: As in Protocol 1, weigh out 2.07 mg of the compound for each 1 mL of final solution desired.

  • Initial Suspension: Add the weighed solid to a tube containing approximately 80% of the final desired volume of 1X PBS (e.g., 800 µL for a 1 mL final volume). The compound will likely not dissolve at this stage.

  • pH Adjustment: While stirring or vortexing, add 1 M NaOH dropwise (typically 1-2 µL at a time). Monitor the solution for clarity. The solid should dissolve as the pH increases and the carboxylate salt is formed.

  • Volume Adjustment: Once the solid is fully dissolved, add 1X PBS to reach the final desired volume (e.g., 1.0 mL). Mix thoroughly.

  • Final pH Check (Optional but Recommended): Check the final pH of the stock solution. It will be slightly alkaline. Note this pH for your experimental records.

  • Sterilization & Storage: If required for the application, sterile-filter the solution through a 0.22 µm syringe filter. Aliquot and store at -20°C. Aqueous solutions are more susceptible to degradation and microbial growth; use within 1 month is recommended.

Visualization of Workflows

The selection of the appropriate protocol is a critical first step. The following diagrams illustrate the decision-making process and the general preparation workflow.

G cluster_0 Solvent Selection start Downstream Application Tolerates DMSO? yes Use Protocol 1: DMSO Stock start->yes Yes no Use Protocol 2: Aqueous (pH-Adjusted) Stock start->no No

Caption: Decision tree for selecting the appropriate stock solution protocol.

G A Calculate Mass B Weigh Solid Compound A->B C Add Solvent (DMSO or Buffer) B->C D Mix to Dissolve (Vortex/Stir/Adjust pH) C->D E Visually Inspect for Clarity D->E F Aliquot into Single-Use Tubes E->F G Store at -20°C or -80°C (Protect from Light) F->G

Caption: General workflow for preparing stock solutions.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Compound will not dissolve in DMSO Insufficient mixing or low temperature. Compound purity issues.Vortex for a longer duration. Gently warm the solution in a 37°C water bath. If it still fails to dissolve, the desired concentration may exceed its solubility limit in DMSO.
Compound precipitates out of aqueous solution Insufficient base added; pH is too low. Concentration exceeds solubility limit.Add another microliter of 1 M NaOH while mixing to ensure full conversion to the salt form. If precipitation persists, the target concentration may be too high for an aqueous system.
Stock solution appears cloudy or has particulates Incomplete dissolution. Contamination of solvent or glassware. Compound degradation.Centrifuge the tube briefly to pellet any undissolved material and use the supernatant. If cloudiness persists, prepare a fresh solution using clean materials.
Variability in experimental results Inaccurate weighing. Improper storage (e.g., repeated freeze-thaw cycles, light exposure).Use a calibrated analytical balance. Always prepare single-use aliquots to maintain stock integrity. Store aliquots in amber vials or wrapped in foil.

References

The Strategic Utility of 3-Amino-4,6-dichloropicolinic Acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division Subject: Application Notes and Protocols for 3-Amino-4,6-dichloropicolinic Acid

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of agricultural and pharmaceutical compounds. Its unique structure, featuring a pyridine ring substituted with amino, carboxyl, and chloro groups, provides multiple reactive sites for a diverse range of chemical transformations. This document serves as a comprehensive guide to its properties, applications, and detailed protocols for its use in key synthetic reactions. The strategic positioning of its functional groups makes it an ideal starting material for constructing complex molecules, most notably in the development of next-generation herbicides.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its safe handling, storage, and effective use in synthesis. The following table summarizes its key characteristics.

PropertyValueSource(s)
CAS Number 1073182-87-2[1][2][3][4]
Molecular Formula C₆H₄Cl₂N₂O₂[1][2][4]
Molecular Weight 207.01 g/mol [1][2]
Appearance Light yellow solid[5]
Purity ≥95% to 98%[1][2]
Melting Point 248 - 250 °C (decomposes)
Boiling Point 395.7 ± 42.0 °C at 760 mmHg[4]
Storage 4°C, protect from light[1][4]
Synonyms 3-amino-4,6-dichloro-pyridine-2-carboxylic acid[1][6]

Core Application: Synthesis of Auxinic Herbicides

The primary application of this compound lies in its role as a precursor for the synthesis of picolinic acid herbicides. These herbicides mimic the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[7] A prominent example is the synthesis of Aminopyralid, a selective herbicide widely used in pasture and land management.[8][9]

Diagram: Synthetic Pathway to Aminopyralid

The following diagram illustrates a conceptual synthetic pathway where a related precursor, 4-amino-3,5,6-trichloropicolinic acid, is selectively dechlorinated to yield 4-amino-3,6-dichloropicolinic acid (Aminopyralid). This highlights a key transformation type relevant to picolinic acid herbicide synthesis.

G cluster_conditions Reaction Conditions A 4-Amino-3,5,6-trichloropicolinic acid B 4-Amino-3,6-dichloropicolinic acid (Aminopyralid) A->B Selective Dechlorination C Catalytic Hydrogenation (e.g., Pd/C, H₂) C->A C->B NaOH, Water NaOH, Water 50°C, 0.3 MPa H₂ 50°C, 0.3 MPa H₂

Caption: Synthetic conversion to Aminopyralid.

Experimental Protocols: Foundational Reactions

The reactivity of this compound is governed by its three primary functional groups: the amino group, the carboxylic acid, and the chlorine atoms attached to the pyridine ring. The following protocols provide a framework for key transformations.

Protocol 1: Esterification of the Carboxylic Acid

Esterification is a common initial step to protect the carboxylic acid group and improve solubility in organic solvents, facilitating subsequent reactions.

Objective: To convert the carboxylic acid functionality to a methyl ester.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise with stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and carefully neutralize with a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

Protocol 2: Diazotization and Sandmeyer-type Reactions of the Amino Group

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents (e.g., -Cl, -Br, -CN, -OH) onto the pyridine ring via Sandmeyer or related reactions.

Objective: To replace the amino group with a chloro substituent.

Materials:

  • This compound methyl ester (from Protocol 1)

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether or other suitable organic solvent

Procedure:

  • Dissolve the this compound methyl ester (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Neutralize the reaction mixture with a sodium hydroxide solution and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

  • Ventilation: Work in a well-ventilated laboratory fume hood, especially when handling volatile reagents or performing reactions that evolve gases.[10]

  • Inhalation: Avoid breathing dust. May cause respiratory irritation.

  • Skin and Eye Contact: Causes severe skin burns and eye damage. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Protect from light.[1][4]

Broader Synthetic Potential

While the synthesis of herbicides is a major application, the unique substitution pattern of this compound makes it a valuable intermediate for creating novel compounds in medicinal chemistry and materials science. Researchers are exploring its use in the synthesis of new picolinate-based compounds with potential biological activities.[12][13][14] The presence of the chlorine atoms also allows for cross-coupling reactions to introduce further complexity.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate. Its strategic importance in the agrochemical industry, particularly in the synthesis of modern herbicides, is well-established. The protocols and information provided herein offer a foundational understanding for researchers to safely and effectively utilize this compound in their synthetic endeavors, paving the way for the development of new and innovative molecules.

References

  • ResearchGate. Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. [Link]

  • ResearchGate. Synthesis of 3, 6-dichloropicolinic acid. [Link]

  • Chemicalbridge. This compound. [Link]

  • American Elements. 3-Amino-4,6-dichloropicolinonitrile | CAS 1073182-86-1. [Link]

  • National Center for Biotechnology Information. Aminopyralid. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

  • MDPI. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

  • Wikipedia. Aminopyralid. [Link]

  • MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

  • ResearchGate. Highly efficient preparation of carbon-14 labeled, auxin herbicide 4-amino-3,5,6-trichloropicolinic acid. [Link]

Sources

Topic: High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Methods for the Analysis of Aminopyralid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, analytical scientists, and drug development professionals.

A Note on Analyte Nomenclature

The compound specified for this guide is 3-Amino-4,6-dichloropicolinic acid . It is important to note that the vast majority of published analytical methods in environmental and agricultural sciences focus on its structural isomer, Aminopyralid (4-amino-3,6-dichloropicolinic acid) , a widely used pyridine herbicide. Given the extensive validation and regulatory acceptance of methods for Aminopyralid, this guide will focus on the robust and field-proven protocols for its quantification. The principles and methods detailed herein provide a strong, adaptable framework that can be modified for the analysis of related picolinic acid isomers.

Compound NameStructureCAS Number
Aminopyralid 4-amino-3,6-dichloro-2-pyridinecarboxylic acid150114-71-9
This compound 3-amino-4,6-dichloro-pyridine-2-carboxylic acid1073182-87-2[1]

Introduction and Analytical Rationale

Aminopyralid is a systemic herbicide highly effective for controlling broadleaf weeds in non-agricultural areas, pastures, and certain crops.[2][3] Its persistence and mobility in soil and water, coupled with its potential to cause damage to sensitive, non-target plants via contaminated compost, necessitate highly sensitive and specific analytical methods for monitoring its presence in diverse matrices.[4]

The core analytical challenge in aminopyralid quantification lies in its physicochemical properties. As a polar, acidic compound (pKa ≈ 2.5), it is highly water-soluble and exhibits poor retention on traditional reversed-phase (RP) liquid chromatography columns under neutral pH conditions. Furthermore, achieving the low limits of detection (LOD) and quantification (LOQ) required for environmental monitoring (often in the sub-ppb range) demands advanced detection techniques and meticulous sample preparation to overcome matrix interference.

This guide details validated liquid chromatography methods, with a primary focus on tandem mass spectrometry (LC-MS/MS) for its unparalleled sensitivity and selectivity. An HPLC-UV method is also presented as a viable alternative for higher concentration samples, such as formulation analysis.

Foundational Principles: Causality in Method Design

The selection of an appropriate analytical method is dictated by the analyte's chemistry and the sample matrix.

  • Analyte Polarity and Ionization: Aminopyralid's polar nature and acidic pKa are the most critical factors. To achieve retention on a C18 reversed-phase column, the mobile phase must be acidified (typically with formic acid). This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and increasing its affinity for the nonpolar stationary phase. This acidification also serves a crucial dual purpose for LC-MS/MS analysis: it promotes the formation of the protonated molecular ion [M+H]⁺ in the positive electrospray ionization (ESI+) source, which is essential for sensitive detection.[5]

  • Sample Matrix Complexity: Environmental (water, soil, compost) and biological (fruits, vegetables) samples contain a multitude of interfering compounds.[6] Therefore, sample preparation is not merely a step but a critical stage of the workflow. The goal is to isolate aminopyralid while removing matrix components that could cause ion suppression in the MS source or produce co-eluting peaks in UV detection.

  • Detector Choice:

    • LC-MS/MS: This is the gold standard for trace-level quantification. It provides two levels of specificity: chromatographic separation (retention time) and mass-based detection (precursor and product ion transitions). This high selectivity allows for confident identification and quantification even in complex matrices.[7]

    • HPLC-UV: This method is simpler and more accessible but lacks the sensitivity and selectivity of MS/MS. It is best suited for analyzing technical-grade material or pesticide formulations where concentrations are high.[8] The picolinic acid ring provides a chromophore suitable for UV detection.

Protocol I: Ultra-Performance LC-MS/MS for Trace Residue Analysis in Food and Environmental Matrices

This protocol is a highly sensitive method adapted from validated procedures for analyzing aminopyralid in complex samples like vegetables, fruits, and straw.[5][9] It utilizes a straightforward extraction followed by direct analysis.

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Homogenize Homogenize Sample (e.g., 5g fruit) Extract Add Extraction Solvent (1% Formic Acid in Acetonitrile) Homogenize->Extract 10 mL Vortex Vortex / Shake Extract->Vortex 5 min Centrifuge Centrifuge Vortex->Centrifuge 5 min @ 4000 rpm Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Inject Inject into UPLC Filter->Inject Transfer to vial Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Quantify Quantify Data Detect->Quantify

Caption: Workflow for Aminopyralid Analysis by LC-MS/MS.

Step-by-Step Protocol

A. Sample Preparation (QuEChERS-like approach)

  • Weigh 5.0 g of the homogenized sample (e.g., fruit, vegetable, or straw) into a 50 mL centrifuge tube.

  • Add 10 mL of extraction solvent (1% formic acid in acetonitrile). The acid ensures the analyte remains protonated and stable, while acetonitrile efficiently precipitates proteins and extracts the polar herbicide.[9]

  • For matrices like straw, add salting-out agents (e.g., MgSO₄ and NaCl) to induce phase separation and drive the analyte into the acetonitrile layer.[5]

  • Vortex or shake vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. No further cleanup is typically required for this robust method.[9]

B. UPLC-MS/MS Analysis

  • Injection: Inject 5-10 µL of the filtered extract.

  • Chromatography: Perform separation using the parameters outlined in Table 1. A rapid gradient is sufficient to separate the target analyte from early-eluting matrix components.[9]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for aminopyralid as detailed in Table 2. The primary transition is used for quantification (Quantifier), while the secondary transition serves for confirmation (Qualifier).

Method Parameters and Performance

Table 1: UPLC-MS/MS Chromatographic Conditions

ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Standard for retaining moderately polar compounds. Small particle size enhances efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress analyte ionization and promote ESI+ signal.[10]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/MethanolOrganic eluent. Methanol can sometimes improve ionization efficiency for polar pesticides.[5]
Gradient Start at 5-10% B, ramp to 95% B over 2-3 min, hold, re-equilibrateA fast gradient provides rapid elution and high sample throughput.[5][9]
Flow Rate 0.3 - 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring sharp peaks and efficient separation.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to lower backpressure.

Table 2: MS/MS Parameters and Typical Performance Data

ParameterValueReference
Ionization Mode ESI Positive (ESI+)Promotes the formation of [M+H]⁺ due to the basic amine group and acidic mobile phase.
Precursor Ion (Q1) m/z 207.0Corresponds to the protonated molecular weight of Aminopyralid.[5]
Product Ions (Q3) m/z 161.0 (Quantifier), m/z 133.0 (Qualifier)Characteristic fragments used for specific detection and confirmation.
Linearity Range 0.05 - 1.0 mg/kgDemonstrates a proportional response over a relevant concentration range.[9]
LOD < 0.010 mg/kgThe method is sensitive enough for regulatory monitoring.[9]
LOQ 0.036 - 0.05 ng/mL (in water)The lowest concentration that can be reliably quantified.[7][9]
Average Recovery 66.5 - 109.4%Indicates the efficiency of the extraction process across different matrices.[9]

Protocol II: HPLC-UV Method for Formulation Analysis

This protocol is designed for the analysis of higher concentration samples, such as pesticide formulations, where the sensitivity of MS/MS is not required. The method relies on UV detection and is adapted from general principles for related picolinic acid compounds.

Experimental Workflow

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Weigh Accurately Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Weigh->Dissolve Sonicate Sonicate to Dissolve Dissolve->Sonicate Dilute Dilute to Final Concentration Sonicate->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Transfer to vial Separate Isocratic Separation Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Quantify Quantify via External Standard Detect->Quantify

Caption: Workflow for Aminopyralid Analysis by HPLC-UV.

Step-by-Step Protocol

A. Standard and Sample Preparation

  • Stock Standard: Accurately weigh ~10 mg of Aminopyralid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a 100 mg/L stock solution.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 20, 50 mg/L) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a portion of the formulation predicted to contain ~10 mg of Aminopyralid into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 15 minutes to dissolve, cool to room temperature, and dilute to volume. Further dilute an aliquot with mobile phase to bring the final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm filter before injection.

B. HPLC-UV Analysis

  • Injection: Inject 20 µL of the standards and sample.

  • Chromatography: Perform an isocratic separation using the conditions in Table 3. Isocratic elution is often sufficient for the simpler matrix of a formulation product, providing stable baselines and reproducible retention times.

  • Detection: Monitor the UV absorbance at a suitable wavelength (e.g., 254 nm) and quantify using an external standard calibration curve.

Method Parameters

Table 3: HPLC-UV Chromatographic Conditions

ParameterConditionRationale
Column C8 or C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)C8 can provide slightly less retention for polar compounds, offering a good balance. A standard 4.6 mm ID column is robust for routine QC.
Mobile Phase Acetonitrile : 0.5% Formic Acid in Water (40:60 v/v)A simple isocratic mixture. The acid ensures a consistent protonation state for reproducible retention and good peak shape.
Elution Mode IsocraticSimplifies the method, enhances reproducibility, and is suitable for less complex samples.
Flow Rate 1.0 - 1.5 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. Ambient or 30 °CControlled temperature ensures retention time stability.
Detection UV Absorbance at 254 nmA common wavelength for aromatic and conjugated systems, providing good sensitivity for the picolinic acid structure.

Method Validation and Quality Control

All analytical methods must be validated to ensure they are fit for purpose.[11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. In MS/MS, this is confirmed by the qualifier ion ratio; in UV, it is demonstrated by the absence of interfering peaks at the analyte's retention time.[12]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration over a given range.[12]

  • Accuracy: The closeness of the test results to the true value, typically assessed by analyzing spiked samples at multiple concentrations. Recoveries between 70-120% are generally considered acceptable.[11][13]

  • Precision: The agreement among a series of measurements, expressed as the relative standard deviation (RSD). Repeatability (intra-day) and intermediate precision (inter-day) should be evaluated.[11]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

References

  • Simultaneous determination of aminopyralid, clopyralid, and picloram residues in vegetables and fruits using ultra-performance liquid chromatography/tandem mass spectrometry. (n.d.). PubMed. [Link]

  • Analysis of Aminopyralid in Groundwater by Liquid Chromatography Triple Quadrupole Mass Spectrometry. (2022, October 14). California Department of Pesticide Regulation. [Link]

  • Environmental Chemistry Method for Aminopyralid in Compost 51062701. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • Analytical method for aminopyralid in water (Method GRM 07.10) and soil (GRM 07.09) by liquid chromatography with tandem mass sp. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw. (2023, December 25). MDPI. [Link]

  • Analytical method development for combination pesticides of picloram and fluroxypyr by reverse phase High Performance Liquid Chr. (n.d.). IJARIIT. [Link]

  • Development and validation of spectrophotometric method for the determination of picloram. (n.d.). Scholars Research Library. [Link]

  • EPA Takes Action to Prevent Ecological Risks from Two Herbicides. (2021, October 22). U.S. Environmental Protection Agency (EPA). [Link]

  • Development and validation of spectrophotometric method for the determination of picloram | Request PDF. (n.d.). ResearchGate. [Link]

  • EPA Addresses Ecological Risks Posed by Aminopyralid. (2021, April 23). U.S. Environmental Protection Agency (EPA). [Link]

  • Validation of analytical methods for active constituents and agricultural products. (2014, July 1). Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Green sample preparation strategies for organic/inorganic compounds in environmental samples. (n.d.). CONICET. [Link]

  • Validation criteria for an analytical method. (2018, April 6). Phytocontrol. [Link]

  • Aminopyralid Preliminary Work Plan Registration Review: Initial Docket Case Number 7267. (2014, March). Regulations.gov. [Link]

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synthesis of novel derivatives from 3-Amino-4,6-dichloropicolinic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of 3-Amino-4,6-dichloropicolinic Acid

This compound is a versatile scaffold for the synthesis of novel derivatives with potential applications in drug discovery and agrochemical research. The presence of multiple reactive sites—a carboxylic acid, an amino group, and two chlorine atoms on the pyridine ring—offers a rich platform for chemical exploration. This guide provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and the underlying chemical principles for the derivatization of this valuable starting material. We will explore three key reaction types: amide bond formation, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions.

The strategic functionalization of the picolinic acid core has been instrumental in the development of a new generation of synthetic auxin herbicides.[1][2][3][4][5] By understanding the reactivity of this compound, researchers can design and synthesize novel compounds with tailored biological activities.

I. Amide Bond Formation: Engaging the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime target for derivatization through amide bond formation. This reaction is one of the most frequently utilized transformations in medicinal chemistry, allowing for the introduction of a wide array of substituents.[6][7][8][9]

Scientific Rationale

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[10] Therefore, the carboxylic acid must first be activated to a more electrophilic species. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization in chiral substrates. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Amide Synthesis via EDC/HOBt Coupling

This protocol describes a general procedure for the synthesis of an amide derivative of this compound using EDC and HOBt.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and dissolve it in anhydrous DMF (0.1–0.5 M).

  • Add the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Figure 1: General workflow for amide synthesis.

II. Nucleophilic Aromatic Substitution (SNAr): Targeting the Pyridine Ring

The chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of a variety of substituents, including amines, alkoxides, and thiolates, directly onto the aromatic core.[11]

Scientific Rationale

SNAr reactions proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] The rate of reaction is influenced by the nature of the nucleophile, the leaving group, and the electronic properties of the aromatic ring. In the case of this compound, the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates nucleophilic attack.

Regioselectivity is a key consideration in the SNAr of dichloropyridines. The position of substitution (C4 vs. C6) will be influenced by both steric and electronic factors. The amino group at the 3-position may direct substitution to the adjacent C4 position. However, detailed experimental studies would be required to definitively establish the regioselectivity with different nucleophiles. For dichloropyrimidines, substitution at the 4-position is often favored over the 2-position.[13]

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol provides a general method for the substitution of a chlorine atom on the pyridine ring with an amine.

Materials:

  • This compound

  • Desired primary or secondary amine (2.0–3.0 equivalents)

  • A suitable base such as Potassium Carbonate (K₂CO₃) or a non-nucleophilic organic base like DIPEA (2.0–3.0 equivalents)

  • Anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a sealed reaction vessel, dissolve this compound (1.0 equivalent) in anhydrous DMSO or DMF.

  • Add the amine (2.0–3.0 equivalents) and the base (e.g., K₂CO₃, 2.0–3.0 equivalents).

  • Heat the reaction mixture to a temperature between 80–150 °C. The optimal temperature will depend on the reactivity of the amine and should be determined experimentally.

  • Monitor the reaction by TLC or LC-MS. The reaction may take several hours to days to reach completion.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the product, including determination of the regiochemistry of substitution, using techniques such as ¹H NMR, ¹³C NMR, NOESY, and HRMS.

Figure 2: General workflow for SNAr reaction.

III. Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups onto the pyridine ring.[14][15] This reaction typically involves the palladium-catalyzed coupling of an organoboron species (e.g., a boronic acid or ester) with an organohalide.[16]

Scientific Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[15] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivities. For electron-rich and sterically hindered substrates, specialized ligands such as bulky phosphines or N-heterocyclic carbenes (NHCs) are often employed.

Similar to SNAr, the regioselectivity of the Suzuki-Miyaura coupling on this compound needs to be considered. The relative reactivity of the C-Cl bonds at the 4- and 6-positions towards oxidative addition will determine the site of coupling. It is plausible that mono-coupling can be achieved under carefully controlled conditions, followed by a second coupling if desired.

Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2–1.5 equivalents for mono-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1–5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Standard laboratory glassware for air-sensitive reactions and purification supplies

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 equivalent), the arylboronic acid (1.2–1.5 equivalents), the palladium catalyst (1–5 mol%), and the base (2.0–3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80–120 °C with vigorous stirring. The reaction can also be performed in a microwave reactor for shorter reaction times.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and regiochemistry.

Figure 3: General workflow for Suzuki-Miyaura coupling.

IV. Data Presentation and Characterization

Thorough characterization of newly synthesized derivatives is essential to confirm their identity and purity. The following table provides an example of how to present characterization data.

Compound ID Structure Reaction Type Yield (%) ¹H NMR (δ, ppm) HRMS (m/z)
Example-Amide-1 [Structure of an amide derivative]Amide Coupling85[Key proton signals][Calculated and found values]
Example-SNAr-1 [Structure of an SNAr product]SNAr70[Key proton signals][Calculated and found values]
Example-Suzuki-1 [Structure of a Suzuki product]Suzuki Coupling78[Key proton signals][Calculated and found values]

V. Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of novel compounds. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. By employing amide coupling, nucleophilic aromatic substitution, and Suzuki-Miyaura cross-coupling reactions, scientists can generate libraries of derivatives for screening in drug discovery and agrochemical development programs. Further exploration of regioselectivity and the development of one-pot multi-step syntheses will undoubtedly expand the utility of this important building block.

References

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. [Link]

  • Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry. [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). ResearchGate. [Link]

  • Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]

  • 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide. PubMed Central. [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PubMed Central. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

  • Process for synthesis of picolinamides.
  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central. [Link]

  • A kind of preparation method of 3-amino-4-picoline.
  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

  • The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives. Thieme Connect. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. [Link]

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Troubleshooting & Optimization

stability and degradation of 3-Amino-4,6-dichloropicolinic acid in solution.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-4,6-dichloropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for experiments involving this compound in solution. Here, we will delve into the stability and degradation characteristics of this compound, offering practical guidance to ensure the integrity and success of your research.

Understanding the Stability of this compound

This compound, a pyridine carboxylic acid derivative, is a compound of interest in various research fields. Its stability in solution is paramount for obtaining reliable and reproducible experimental results. Several factors can influence its degradation, including pH, light, temperature, and the presence of other reactive species.

Key Stability-Influencing Factors:

  • pH: The pH of the solution is a critical determinant of the stability of many organic molecules, including this compound. While some pesticides are susceptible to alkaline hydrolysis (degradation in basic conditions), this compound has been reported to be stable at pH 5, 7, and 9 at 20°C for 31 days.[1] However, extreme pH values should generally be avoided, as they can catalyze hydrolysis or other degradation reactions.

  • Light (Photodegradation): Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions, leading to the degradation of the compound.[2] This process, known as photodegradation, can significantly alter the concentration of the active compound in your solution. It is advisable to protect solutions from light, especially during long-term storage or prolonged experiments.

  • Temperature: Elevated temperatures can accelerate the rate of chemical reactions, including degradation pathways. For optimal stability, it is recommended to store solutions of this compound under refrigerated conditions (0-5 °C).[3] Some guidelines also suggest that if the product is exposed to freezing, it should be warmed to at least 40°F and agitated well.[4]

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can lead to the chemical decomposition of the molecule.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter when working with solutions of this compound.

Q1: I'm observing a rapid loss of my compound in solution, even when stored in the dark. What could be the cause?

A1: Unexpected degradation in the absence of light suggests that other factors are at play. Here's a systematic approach to troubleshoot this issue:

  • Verify Solution pH: The pH of your solvent, especially if it's an aqueous buffer, can significantly impact stability. Many pesticides are more stable in slightly acidic conditions, with an optimal pH range often between 4 and 7.[6]

    • Action: Measure the pH of your solution. If it is outside the optimal range, consider preparing a fresh solution with a buffered solvent. It's important to note that the addition of the pesticide itself can alter the pH of the final solution.[7]

  • Check for Contaminants: The presence of impurities, such as metal ions or residual oxidizing agents from glassware cleaning, can catalyze degradation.

    • Action: Use high-purity solvents and meticulously clean all glassware. Consider using amber glassware to minimize light exposure as an extra precaution.

  • Evaluate Storage Temperature: While refrigeration is recommended, ensure your storage unit maintains a consistent temperature.

    • Action: Monitor the temperature of your storage facility. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Assessing pH-Dependent Stability

  • Prepare a series of buffered solutions at different pH values (e.g., pH 4, 5, 6, 7, 8, and 9).

  • Prepare a stock solution of this compound in a suitable organic solvent like methanol or acetone, where it is soluble.[2]

  • Spike a known concentration of the stock solution into each of the buffered solutions.

  • Store the solutions at a constant temperature, protected from light.

  • At regular time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), take an aliquot from each solution.

  • Analyze the concentration of this compound in each aliquot using a validated analytical method, such as HPLC-MS/MS.[8][9]

  • Plot the concentration of the compound against time for each pH to determine the degradation rate.

Q2: My solution of this compound has turned cloudy or formed a precipitate. What should I do?

A2: Cloudiness or precipitation can occur due to several reasons:

  • Low Solubility: The solubility of this compound is dependent on the solvent and temperature. Its water solubility is 2,480 ppm.[4] It is more soluble in polar organic solvents like methanol and acetone.[2]

    • Action: Ensure you are not exceeding the solubility limit in your chosen solvent. You may need to gently warm the solution and agitate it to redissolve the compound. For aqueous solutions, adjusting the pH might improve solubility.

  • Salting Out: If you are using a buffered aqueous solution with a high salt concentration, the compound may "salt out" and precipitate.

    • Action: Try reducing the salt concentration of your buffer or switching to a different buffer system.

  • Degradation Products: In some cases, the precipitate could be a less soluble degradation product.

    • Action: If redissolving the precipitate is not possible, it is best to prepare a fresh solution. You can analyze the precipitate to identify its composition if necessary.

Q3: I am getting inconsistent results in my bioassays. Could the stability of my test solution be the problem?

A3: Absolutely. Inconsistent bioassay results are a common consequence of compound instability.

  • Verify Solution Integrity: The concentration of your active compound may be decreasing over the course of your experiment, leading to variable biological effects.

    • Action: It is crucial to use freshly prepared solutions for each experiment whenever possible. If solutions need to be stored, they should be kept under validated conditions (refrigerated and protected from light).

  • Perform a Bioassay to Test for Contamination: A simple bioassay can help determine if your solution or materials are contaminated with persistent herbicides like aminopyralid.

    • Action: Grow sensitive plants like broad beans or tomatoes in a pot with the suspect compost or soil and compare their growth to a control group with known clean compost.[10][11] Look for signs of distorted or fern-like leaves.[10]

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for a stock solution of this compound?

A: For long-term stability, store stock solutions in a tightly sealed container, protected from light, and under refrigeration (0-5 °C).[3] Avoid storing near food, drugs, or potable water supplies.[5]

Q: How does the pH of the solution affect the stability of this compound?

A: this compound is reported to be stable across a pH range of 5 to 9 for at least 31 days at 20°C.[1] However, it is a good practice to maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 5-7) to minimize the risk of hydrolysis, a common degradation pathway for many pesticides.[12][13]

Q: What are the primary degradation pathways for this compound?

A: The main degradation pathways are photodegradation (breakdown by light) and microbial degradation in soil.[1][14] While it is stable to hydrolysis under normal environmental pH, extreme pH conditions could potentially lead to hydrolytic degradation.

Q: What analytical methods are suitable for quantifying this compound and its degradation products?

A: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a sensitive and specific method for the quantitative determination of this compound in various matrices, including soil and water.[8][9][15]

Data Summary

ParameterConditionStability/Degradation InformationSource
Hydrolytic Stability pH 5, 7, and 9 at 20°CStable for 31 days.[1]
Photodegradation in Water Half-life of 0.6 days.[1]
Photodegradation on Soil Half-life of 72 days.[1]
Soil Degradation Field conditionsHalf-life can range from 9.1 to 23.0 days, with degradation slowing over time.[14]
Storage Temperature RecommendedRefrigerated (0-5 °C).[3]

Visualizing Workflows

Troubleshooting Workflow for Unexpected Degradation

start Unexpected Degradation Observed check_pH Verify Solution pH start->check_pH pH_issue pH out of optimal range? check_pH->pH_issue check_contaminants Check for Contaminants contaminant_issue Potential Contamination? check_contaminants->contaminant_issue check_temp Evaluate Storage Temperature temp_issue Inconsistent Temperature? check_temp->temp_issue pH_issue->check_contaminants No adjust_pH Prepare Fresh Solution with Buffered Solvent pH_issue->adjust_pH Yes contaminant_issue->check_temp No clean_glassware Use High-Purity Solvents & Clean Glassware contaminant_issue->clean_glassware Yes monitor_temp Monitor Storage Temperature temp_issue->monitor_temp Yes resolved Problem Resolved temp_issue->resolved No adjust_pH->resolved clean_glassware->resolved monitor_temp->resolved

Caption: A logical workflow for troubleshooting unexpected degradation of this compound solutions.

Experimental Workflow for Stability Assessment

prep_buffers Prepare Buffered Solutions (Varying pH) spike_solutions Spike Buffers with Stock Solution prep_buffers->spike_solutions prep_stock Prepare Stock Solution of Compound prep_stock->spike_solutions storage Store Solutions at Constant Temperature (Protected from Light) spike_solutions->storage sampling Collect Aliquots at Regular Time Intervals storage->sampling analysis Analyze Concentration (e.g., HPLC-MS/MS) sampling->analysis data_analysis Plot Concentration vs. Time to Determine Degradation Rate analysis->data_analysis conclusion Assess Stability Profile data_analysis->conclusion

Caption: A step-by-step experimental workflow for assessing the stability of this compound under different pH conditions.

References

common problems in 3-Amino-4,6-dichloropicolinic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-4,6-dichloropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common problems encountered during experiments with this versatile chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for?

A1: this compound is a key organic building block. Its dual functionality, featuring both an amino group and a carboxylic acid on a dichlorinated pyridine ring, makes it a valuable precursor in the synthesis of complex molecules. It is notably used in the development of novel herbicides and pesticides in the agrochemical sector and serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Q2: What are the main safety hazards I should be aware of?

A2: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation. Always handle this chemical in a well-ventilated area or a closed system, wearing appropriate personal protective equipment (PPE).[1]

Q3: How should I store this compound?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[2] Recommended storage temperature is typically 4°C.[2]

Q4: My synthesis yield is very low. What is a common reason?

A4: Low yields can often be traced back to the synthetic method employed. Older chemical synthesis routes for related picolinic acids often suffer from side reactions, difficult-to-control reaction conditions, and the use of hazardous reagents, leading to poor transformation efficiency.[2] Modern methods like catalytic hydrogenation or electrochemical synthesis tend to offer higher yields and purity.[2][3]

Safety and Handling

Working safely with any chemical reagent is paramount. This compound requires careful handling due to its toxicological profile.

Q: What are the specific GHS hazards and required precautions?

A: The compound is associated with the following GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Therefore, strict adherence to safety protocols is mandatory.

  • Engineering Controls : Always handle this solid powder in a certified chemical fume hood or a glove box to avoid inhalation of dust.[5] Ensure that eyewash stations and safety showers are readily accessible.[5]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and/or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[5]

    • Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.[1]

    • Respiratory Protection : If dust is generated, use a NIOSH/MSHA-approved respirator.

  • Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

Q: What should I do in case of accidental exposure?

A: Immediate action is critical.

  • If Swallowed : Immediately call a POISON CENTER or doctor. Rinse mouth.

  • If on Skin : Wash off immediately with plenty of soap and water. Remove all contaminated clothing. If skin irritation occurs, get medical advice.[1]

  • If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor.

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

Synthesis and Purification

The success of subsequent experiments relies heavily on the purity of the starting material. Issues during synthesis and purification are a common source of experimental failure.

Q: I am attempting to synthesize this compound and am struggling with impurities. What are the likely side products?

A: Traditional chemical synthesis methods for related compounds are prone to side reactions like hydroxylation and oxidation of the amino group.[2] Another potential issue is incomplete dechlorination or dechlorination at an incorrect position if you are starting from a more chlorinated precursor like 4-amino-3,5,6-trichloropicolinic acid.[3][6] These side products often have similar polarities to the desired product, complicating purification.

Q: What is the recommended synthesis strategy to maximize purity and yield?

A: For high-purity this compound, modern, cleaner synthesis routes are recommended over older multi-step chemical methods that use harsh reagents.[2] A patented method highlights a clean and environmentally friendly catalytic hydrogenation process to selectively de-chlorinate 4-amino-3,5,6-trichloropicolinic acid. This approach avoids hazardous reagents like hydrazine and dichloromethane, features moderate reaction conditions, and is suitable for industrial-scale production.[2]

Workflow: Troubleshooting Synthesis Problems

This diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis of this compound.

G cluster_start cluster_analysis Problem Analysis cluster_solutions Corrective Actions cluster_end start Synthesis Outcome: Low Yield or Impure Product check_purity Analyze Crude Product (TLC, HPLC, NMR, MS) start->check_purity id_impurities Identify Impurities (Starting Material, Side Products) check_purity->id_impurities Impurities Detected end_node High Purity Product (>95%) check_purity->end_node Purity Acceptable optimize_reaction Optimize Reaction Conditions (Temp, Pressure, Catalyst, pH) id_impurities->optimize_reaction Incomplete Reaction or Side Reactions change_reagents Consider Alternative Reagents (e.g., Different Reducing Agent) id_impurities->change_reagents Persistent Side Products improve_purification Refine Purification Method (Recrystallization, Chromatography) id_impurities->improve_purification Co-eluting Impurities optimize_reaction->end_node change_reagents->end_node improve_purification->end_node G cluster_acid Acidic Site Reactivity cluster_base Basic/Nucleophilic Site Reactivity main This compound -COOH (Carboxylic Acid) -NH2 (Amino Group) acid_react Nucleophilic Acyl Substitution main:f1->acid_react base_react Nucleophilic Substitution / Acylation main:f2->base_react prod_amide Amide Formation (with amines) acid_react->prod_amide prod_ester Esterification (with alcohols) acid_react->prod_ester prod_subst Reaction with Electrophiles (e.g., Alkyl Halides) base_react->prod_subst prod_acylated Amide Formation (with acyl chlorides) base_react->prod_acylated

Sources

Technical Support Center: Optimizing Derivatization of 3-Amino-4,6-dichloropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-Amino-4,6-dichloropicolinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice for common synthetic challenges.

Core Concepts in Derivatization

This compound is a versatile scaffold possessing two primary reactive sites for derivatization: a carboxylic acid (at the 2-position) and an amino group (at the 3-position). The electron-withdrawing chlorine atoms and the pyridine ring influence the reactivity of these functional groups. Most derivatization strategies focus on modifying the carboxylic acid to form esters or amides, as this is a common approach for library synthesis in drug discovery.

  • Amide Bond Formation (Amidation): This is the most frequent reaction, coupling the carboxylic acid with a primary or secondary amine. This requires activating the carboxylic acid, as a direct reaction is unfavorable due to a competing acid-base reaction.[1]

  • Ester Formation (Esterification): This involves reacting the carboxylic acid with an alcohol. Similar to amidation, this process is often facilitated by activating agents or acidic catalysts.[2][3]

The proximity of the amino group to the carboxylic acid can present unique challenges, including potential intramolecular side reactions or steric hindrance, making the choice of coupling conditions critical for success.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when planning the derivatization of this compound.

Q1: What are the most common methods for activating the carboxylic acid group for amidation?

The carboxylic acid must be converted into a more electrophilic form to react efficiently with an amine.[4] The most common strategies involve the use of carbodiimide reagents or conversion to an acid chloride.

  • Carbodiimide Coupling: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[1][5] To improve yields and suppress side reactions like racemization (if coupling chiral amines), additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure are often included.[1]

  • Acid Chloride Formation: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] However, for picolinic acid derivatives, harsh conditions with SOCl₂ can lead to undesired side reactions, such as chlorination of the pyridine ring.[7][8][9] This method should be approached with caution.

  • Phosphonium/Uronium Reagents: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP are highly efficient and are particularly useful for difficult couplings involving sterically hindered substrates or for minimizing racemization.[4][10]

Q2: How do I choose the right coupling reagent for my amide synthesis?

Your choice depends on several factors: the scale of the reaction, the nature of your amine (steric hindrance, cost), and the need to preserve stereochemistry.

Reagent SystemAdvantagesDisadvantagesBest For
EDC / HOBt Water-soluble byproduct (easy removal); mild conditions.HOBt has explosive properties when dry; EDC can be moisture-sensitive.General-purpose, aqueous workups.
DCC / DMAP Inexpensive and effective.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration; can cause racemization.Simple, non-chiral couplings where filtration is feasible.
HATU / DIPEA Very fast and efficient; low racemization; good for hindered substrates.[10]Expensive; byproducts require chromatographic removal.Difficult couplings, chiral substrates, and high-value synthesis.
SOCl₂ or (COCl)₂ Inexpensive and highly reactive acid chloride intermediate.Harsh conditions; can cause side reactions on the pyridine ring[7][8]; generates HCl.Robust substrates where side reactions are not a concern.

Q3: What are the best conditions for esterification?

For esterification, the choice of method depends on the alcohol's reactivity and the substrate's sensitivity to acid.

  • Fischer Esterification: This classic method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[2][11] This method is best for simple, unhindered alcohols like methanol or ethanol but may not be suitable for complex or acid-sensitive molecules.

  • Steglich Esterification: This method uses DCC and a catalytic amount of 4-Dimethylaminopyridine (DMAP). It is performed under mild, neutral conditions and is excellent for acid-sensitive substrates and for coupling with secondary or tertiary alcohols.[12]

  • Alkylation: Using an alkyl halide (e.g., methyl iodide) with a base can form the ester, but this can also lead to alkylation of the amino group.

Q4: How can I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between your starting material (the acid), the amine/alcohol, and the expected product. The carboxylic acid starting material will typically have a lower Rf value (streaky spot) than the less polar amide or ester product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for definitive tracking of product formation and consumption of starting materials.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Workflow for Troubleshooting Derivatization Reactions

Caption: A decision tree for troubleshooting common derivatization issues.

Problem 1: Low or no product yield is observed by TLC/LC-MS.

  • Possible Cause: Deactivated coupling reagent. Carbodiimides like EDC are moisture-sensitive. Phosphonium reagents like HATU can degrade over time.

    • Solution: Use a freshly opened bottle of the coupling reagent or one that has been properly stored under inert gas and desiccated.

  • Possible Cause: Presence of water in the reaction. Water can hydrolyze the activated intermediate faster than the intended amine or alcohol can react.

    • Solution: Use anhydrous solvents (e.g., dry DMF, DCM). Dry glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Possible Cause: Poor solubility of this compound. If the starting material is not fully dissolved, the reaction will be slow and incomplete.[13]

    • Solution: Choose a more polar aprotic solvent like DMF, DMAc, or NMP. Gentle warming can help, but check the stability of your reagents at higher temperatures.

  • Possible Cause: The amine/alcohol is a weak nucleophile. Sterically hindered or electron-poor amines/alcohols react slowly.

    • Solution: Switch to a more powerful coupling reagent like HATU.[10] Increase the reaction time or temperature moderately (e.g., from room temperature to 40 °C).

Problem 2: The reaction is messy, with multiple spots on TLC.

  • Possible Cause: Undesired reaction with the 3-amino group. While the carboxylic acid is the primary site for these coupling reactions, highly activated intermediates could potentially react with the amino group, leading to oligomerization.

    • Solution: Ensure you are using appropriate stoichiometry (typically 1.0 eq acid, 1.1-1.2 eq amine, 1.2 eq coupling reagent). Avoid large excesses of the activating agent. If the problem persists, a protecting group strategy for the amine may be required, though this adds complexity.

  • Possible Cause: Ring chlorination. This is a known issue when using thionyl chloride with picolinic acid derivatives.[7][8][9]

    • Solution: Avoid using SOCl₂ for acid activation. Use a milder, non-chlorinating coupling agent like EDC, DCC, or HATU.

  • Possible Cause: Formation of N-acylurea byproduct. When using carbodiimides (especially DCC), the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, halting the reaction. This is more common with sterically hindered substrates.[12]

    • Solution: Add HOBt or Oxyma to the reaction. These additives trap the activated acid as a more stable active ester, preventing rearrangement and improving the yield of the desired amide.

Problem 3: Difficulty purifying the final product.

  • Possible Cause: Byproduct from the coupling reagent co-elutes with the product. The urea byproduct from DCC (DCU) is insoluble in many organic solvents and can be filtered off, but the urea from EDC is water-soluble.

    • Solution: For EDC reactions, perform an aqueous workup with dilute acid (e.g., 0.5 N HCl) and/or saturated sodium bicarbonate to wash away the urea byproduct and any unreacted starting materials.[12] If DCU is the issue, ensure complete precipitation (sometimes by cooling the reaction mixture) before filtration.

  • Possible Cause: Unreacted starting materials are difficult to separate from the product.

    • Solution: Optimize the reaction stoichiometry to ensure full conversion of the limiting reagent. Employ an appropriate aqueous wash during workup (acid wash to remove unreacted amine, base wash to remove unreacted carboxylic acid). If purification remains difficult, consider switching to a coupling reagent whose byproducts are easier to remove (e.g., using EDC instead of DCC).

Experimental Protocols

General Derivatization Workflow

Caption: General workflow for amide or ester synthesis.

Protocol 1: General Amide Coupling via EDC/HOBt

This protocol is a reliable starting point for synthesizing a wide range of amides under mild conditions.

  • Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the acid (concentration typically 0.1-0.5 M).

  • Additives: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir until dissolved.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 0.5 N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Steglich Esterification via DCC/DMAP

This protocol is ideal for synthesizing esters, especially with acid-sensitive substrates or hindered alcohols.

  • Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Dissolution: Add anhydrous Dichloromethane (DCM) to dissolve the components.

  • Coupling: Cool the mixture to 0 °C in an ice bath. Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor progress by TLC.

  • Workup: Once the reaction is complete, cool the flask again to maximize DCU precipitation. Filter off the DCU precipitate through a pad of Celite, washing with cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified further by column chromatography to remove any remaining DCU and DMAP.

References

  • Organic Chemistry Portal. (n.d.). Acid to Ester. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. (Procedure available via Organic Syntheses) Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Goh, Y. W., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 10031. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Al-Fayadh, A. H. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. Retrieved from [Link]

  • LCGC. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

  • Pete Njagi. (2013). mechanism of amide formation with DCC. YouTube. Retrieved from [Link]

  • Higashi, T., & Min, J. Z. (2009). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Chromatographic Science, 47(6), 483–488. Retrieved from [Link]

  • Kumar, S., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-145. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chromatography Online. (2019). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. Retrieved from [Link]

  • Yamashita, K., et al. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 859(2), 189-196. Retrieved from [Link]

  • Jo, A., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4104. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Houben-Weyl. (2002). Amino Acid Analysis. Science of Synthesis, 7.3. Retrieved from [Link]

  • ResearchGate. (n.d.). Method development for amino acid analysis. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of 3-Amino-4,6-dichloropicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

3-Amino-4,6-dichloropicolinic acid (CAS 1073182-87-2) is a substituted picolinic acid derivative with a molecular weight of 207.01 g/mol .[1][2] Its structure, containing both a weakly acidic carboxylic acid group and a weakly basic amino group, alongside a chlorinated pyridine ring, results in low intrinsic aqueous solubility at neutral pH. This poor solubility is a common hurdle in experimental workflows, leading to issues with stock solution preparation, precipitation in assays, and unreliable results.

This guide provides a comprehensive, step-by-step framework for researchers to systematically overcome the solubility challenges associated with this compound. We will explore the fundamental principles behind each solubilization strategy and offer detailed protocols to ensure reproducible success in your experiments.

Troubleshooting Guide: Systematic Approaches to Solubilization

Before attempting any method, it is crucial to start with a high-purity compound and anhydrous grade solvents to avoid confounding variables.

Method 1: pH Adjustment (Primary Approach for Aqueous Buffers)

Scientific Principle: The solubility of ionizable compounds, including amphoteric molecules like this compound, is highly dependent on the pH of the solution.[3][4] The molecule has two key ionizable groups: a carboxylic acid and an amino group.

  • At low pH: The amino group is protonated (-NH3+), and the carboxylic acid is neutral (-COOH). The molecule carries a net positive charge but may still have limited solubility.

  • At neutral pH (isoelectric point): The molecule exists predominantly as a neutral zwitterion, which is often the point of minimum solubility.

  • At high pH: The carboxylic acid is deprotonated to form a highly polar carboxylate salt (-COO⁻), while the amino group is neutral (-NH2).[5][6] This anionic form is significantly more water-soluble than the neutral form.

Therefore, the most effective strategy for aqueous solubilization is to raise the pH to deprotonate the carboxylic acid group, forming a soluble salt in situ.

  • Preparation: Weigh the desired amount of this compound powder.

  • Initial Suspension: Add a portion (e.g., 80%) of the final desired volume of purified water or your aqueous buffer (e.g., PBS, TRIS). The compound will likely not dissolve and will form a suspension.

  • pH Adjustment: While stirring, add a 1 M NaOH or 1 M KOH solution dropwise. Monitor the pH of the suspension continuously with a calibrated pH meter.

  • Dissolution: As the pH increases (typically above pH 8.0), you will observe the solid material dissolving. Continue adding the base until all solid has dissolved completely.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining water or buffer to reach the final target volume and confirm the final pH.

  • Recommendation: For a stable stock solution, aim for a final pH of 8.5-9.5. Do not overshoot the pH excessively, as extreme pH levels can compromise compound stability or interfere with downstream biological assays.

Caption: pH adjustment to form a soluble anionic salt.

Method 2: Co-Solvent Systems (For High-Concentration Organic Stocks)

Scientific Principle: Co-solvents are water-miscible organic solvents used to dissolve compounds with poor aqueous solubility.[7][8] They work by reducing the polarity of the solvent system and disrupting the intermolecular forces of water, which allows for the solvation of more hydrophobic molecules.[9] Dimethyl sulfoxide (DMSO) is a powerful and common co-solvent for creating high-concentration stock solutions.[10]

This method is ideal for preparing concentrated stocks that will be diluted significantly into aqueous media for final experiments (e.g., cell culture).

  • Preparation: Bring the vial of this compound and a sealed bottle of anhydrous, high-purity DMSO to room temperature.[11]

  • Dissolution: Add the desired volume of DMSO directly to the weighed powder.

  • Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.

  • Assisted Dissolution (If Needed): If the compound does not fully dissolve, use a sonicating water bath for 5-15 minutes. Gentle warming (e.g., to 37°C) can also be applied, but avoid excessive heat which may degrade the compound.[11][12]

  • Storage: Store the clear stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed, as DMSO is highly hygroscopic (absorbs water), and water contamination can cause the compound to precipitate over time.[11]

A primary challenge with co-solvents is the precipitation of the compound when the stock solution is diluted into an aqueous buffer (a phenomenon known as "crashing out").[13]

  • Stepwise Dilution: To prevent this, perform serial or stepwise dilutions rather than a single large dilution.[14]

  • Final Co-solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low and non-toxic. For cell-based assays, the final DMSO concentration should typically be below 0.5%, and ideally below 0.1%.[14]

  • Vortexing During Dilution: When adding the DMSO stock to your aqueous buffer, vortex or pipette-mix the buffer continuously to ensure rapid dispersion of the compound.

CoSolvent_Workflow start Start weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate (Gentle heat if needed) add_dmso->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Stepwise Dilution into Aqueous Buffer stock->dilute working Final Working Solution (<0.5% DMSO) dilute->working end End working->end

Caption: Workflow for preparing and diluting a DMSO stock.

Summary of Methods & Data Presentation

Method Principle Pros Cons Best For...
pH Adjustment Formation of a soluble salt by deprotonating the carboxylic acid.- High aqueous solubility achievable.- Avoids organic solvents.- Requires pH control.- Final pH may be incompatible with some assays.Preparing aqueous stock solutions and working solutions for biochemical or enzymatic assays.
Co-Solvents (DMSO) Solubilization in a polar aprotic organic solvent.- Can achieve very high stock concentrations.- DMSO is compatible with many assays.- Risk of precipitation upon aqueous dilution.- Potential for solvent toxicity in sensitive assays.High-throughput screening, cell-based assays requiring high-concentration stocks for serial dilution.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in neutral water? A1: The intrinsic solubility in pure, neutral water is expected to be very low. While a specific value is not widely published, related structures like picolinic acid itself are much more soluble in water than in less polar organic solvents like ethanol or acetonitrile.[15] The dichlorinated, aminated structure of the target compound, however, significantly increases its hydrophobicity, leading to poor aqueous solubility at its isoelectric point.

Q2: I dissolved the compound in DMSO, but it crashed out when I added it to my cell culture medium. What happened? A2: This is a common issue. Your compound is soluble in 100% DMSO but insoluble in the primarily aqueous environment of your medium. When you diluted the stock, the DMSO concentration dropped, and the compound could no longer stay in solution. To fix this, ensure your final DMSO concentration is very low (e.g., <0.1-0.5%) and dilute your stock in a stepwise manner while vortexing the medium to promote rapid mixing.[13][14]

Q3: Can I heat the solution to get it to dissolve? A3: Gentle warming to approximately 37°C is an acceptable strategy, particularly for dissolving compounds in DMSO.[11] However, prolonged or excessive heating should be avoided as it can lead to the chemical degradation of your compound, compromising the integrity of your experiment. Never boil the solution.

Q4: I need to prepare an aqueous solution but cannot have a high pH. What are my options? A4: This is a significant challenge. If a basic pH is not an option, you must rely on other methods. The best alternative is to prepare a highly concentrated stock in DMSO and then dilute it to a final working concentration where the DMSO percentage is low enough to be tolerated by your system. Other, more advanced formulation techniques like using surfactants or creating inclusion complexes with cyclodextrins could be explored, but these require significant formulation development.[10]

Q5: Which is better, NaOH or TRIS base for pH adjustment? A5: For simple dissolution to create a stock, 1 M NaOH is efficient. However, if you need buffering capacity in your final solution, preparing it in a buffer system like TRIS is preferable. You can dissolve the compound directly in a TRIS buffer and then adjust the pH upwards using NaOH as needed. Be aware that some buffer species can interact with compounds and affect solubility differently.[3]

References

  • Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Solubility in DMSO.
  • Dixit, M., & Kulkarni, P. K. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • PharmaEducation. (2025). Co-solvent: Significance and symbolism.
  • WuXi AppTec DMPK. (2024).
  • ChemScene. (n.d.). This compound.
  • Fuglsang, A., & Skovsgaard, M. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed.
  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting CI-39 Dissolution in DMSO.
  • Sahoo, J., et al. (n.d.).
  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?.
  • Moldb. (n.d.). 1073182-87-2 | this compound.
  • ChemicalBook. (2025). This compound.
  • Scilit. (n.d.). Solubility–pH profiles of some acidic, basic and amphoteric drugs.
  • askIITians. (2025). How does pH affect solubility?.
  • MDPI. (2023).
  • Reddit. (2021). Does anyone know how pH affects solubility??.
  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso.
  • MCE (MedChemExpress). (n.d.). Compound Handling Instructions.
  • AMERICAN ELEMENTS. (n.d.). 3-Amino-4,6-dichloropicolinonitrile.
  • Chemicalbridge. (n.d.). This compound.
  • ResearchGate. (2023). (PDF)
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Sigma-Aldrich. (n.d.). This compound.
  • Merck Millipore. (n.d.).
  • CUTM Courseware. (n.d.). Solubility Enhancement Technique.
  • BLD Pharm. (n.d.). 1073182-87-2|this compound.
  • Sigma-Aldrich. (n.d.). 4,6-Dichloropicolinic acid.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • PubChem. (n.d.). 3-Aminopicolinic acid.

Sources

Technical Support Center: HPLC Analysis of 3-Amino-4,6-dichloropicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 3-Amino-4,6-dichloropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the chromatographic analysis of this compound. Here, we will address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your method development and routine analysis.

Frequently Asked Questions (FAQs)

Method Development & Optimization

Question 1: I am starting to develop an HPLC method for this compound. What are the key considerations for the initial mobile phase and column selection?

When developing a method for this compound, a reversed-phase HPLC approach is typically the most effective. The molecule possesses both acidic (carboxylic acid) and basic (amino group) functionalities, making pH control of the mobile phase critical.

Initial Method Parameters:

ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 150 mmA C18 column provides a good starting point for retaining this moderately polar molecule. The 5 µm particle size offers a balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterAn acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.[1][2]
Mobile Phase B Acetonitrile or MethanolThese are standard organic modifiers in reversed-phase HPLC. Acetonitrile often provides better peak shape and lower UV cutoff.
Detection UV, ~230-250 nmThe pyridine ring with its substituents should have significant UV absorbance. An initial wavelength scan is recommended to determine the optimal detection wavelength.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical starting injection volume. This can be optimized later to improve sensitivity or avoid column overload.

The pH of the mobile phase should ideally be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic state.[3] For this compound, the acidic pKa of the carboxylic acid is the primary consideration for reversed-phase chromatography. By keeping the mobile phase pH low, you ensure the compound is in its less polar, protonated form, which will be better retained.

Troubleshooting Poor Peak Shape

Question 2: My peak for this compound is tailing significantly. What are the potential causes and how can I fix this?

Peak tailing is a common issue, especially with compounds containing amine groups which can interact with residual silanols on the silica-based stationary phase.[4]

Troubleshooting Peak Tailing:

Caption: Decision tree for troubleshooting peak tailing.

Detailed Steps:

  • Mobile Phase pH: The primary cause of tailing for a compound like this is often secondary interactions between the protonated amine group and ionized silanols on the column packing.[4] Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) will protonate the silanols, minimizing these interactions.

  • Column Choice: If lowering the pH is not sufficient, consider using a column with a base-deactivated or end-capped stationary phase. These columns have fewer free silanol groups available for interaction.

  • Column Overloading: Injecting too much sample can lead to peak tailing.[5] Try reducing the injection volume or diluting your sample.

  • Extra-column Volume: Excessive tubing length or voids in the column can cause peak distortion. Ensure all fittings are secure and there are no leaks. If the column is old, it may have developed a void at the inlet; reversing and flushing the column (if permissible by the manufacturer) or replacing it may be necessary.[4]

Question 3: I'm observing split or fronting peaks. What could be the issue?

Split or fronting peaks often point to a problem with the sample introduction or the column inlet.[6][7]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% acetonitrile when your mobile phase is 20% acetonitrile), it can cause peak distortion.[3][4] Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Void: A partially blocked frit or a void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[4] Solution: Try washing the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[5]

  • Injector Issues: A partially clogged injector port or a malfunctioning injector needle can also lead to split peaks.[7] Solution: Perform routine maintenance on your autosampler.

Troubleshooting Retention and Baseline Issues

Question 4: My retention times are shifting from one injection to the next. How can I stabilize them?

Retention time instability is a common problem that can usually be traced back to the mobile phase, the pump, or the column temperature.[8]

Potential Causes and Solutions for Retention Time Drift:

Potential CauseSolution
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase for a sufficient time between runs, especially after a gradient. 10-15 column volumes is a good starting point.
Mobile Phase Composition Changes Prepare fresh mobile phase daily. If using buffered solutions, ensure the pH is consistent. Volatilization of the organic component can also alter the mobile phase strength over time.
Pump Malfunction Air bubbles in the pump head can cause inconsistent flow rates.[3] Degas your mobile phase and prime the pump. Check for leaks in the pump seals.
Temperature Fluctuations Use a column oven to maintain a consistent temperature. Even small changes in ambient temperature can affect retention times.[6][9]

Question 5: I'm seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?

Ghost peaks are unexpected peaks that can appear in your chromatogram, often during a gradient run. They are typically caused by contamination in the system or carryover from a previous injection.[5][9]

Identifying and Eliminating Ghost Peaks:

Caption: Workflow for troubleshooting ghost peaks.

  • Mobile Phase Contamination: Impurities in your solvents (especially water) can accumulate on the column at low organic concentrations and elute as the organic percentage increases during a gradient.[3] Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[5]

  • Sample Carryover: If the ghost peak appears after injecting a concentrated sample, it is likely due to carryover. Solution: Clean the autosampler needle and injection port. Optimize the needle wash method by using a stronger solvent and increasing the wash volume.

Sample Preparation

Question 6: What are the best practices for preparing samples of this compound for HPLC analysis?

Proper sample preparation is crucial for accurate and reproducible results. The primary goals are to ensure the analyte is fully dissolved and to remove any interfering matrix components.

  • Solubility: Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase composition to avoid peak distortion.[3]

  • Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could clog the column or injector.[9]

  • Matrix Effects: For complex samples (e.g., from biological matrices or formulation excipients), a sample cleanup step such as solid-phase extraction (SPE) may be necessary to remove interfering components.[10] Buffers containing primary and secondary amines, like TRIS, should be avoided as they can interfere with the analysis.[11][12]

By systematically addressing these common issues, you can develop a robust and reliable HPLC method for the analysis of this compound.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • uHPLCs. HPLC Peak Shape Troubleshooting Solution Column.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Mastelf. Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • Agilent.
  • Advanced Chromatography Solutions. HPLC Basics: Improving resolution (III)
  • Phenomenex.
  • Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • LCGC International.
  • Medikamenter Quality Services. Common Issues in HPLC Analysis.
  • NIH.
  • Labcompare.com. Troubleshooting Common HPLC Issues.
  • SickKids Research Institute. Sample Preparation - SPARC BioCentre Molecular Analysis.
  • YouTube. Top 10 Most Common HPLC Issues and How to Fix Them (2023).
  • Bio-Synthesis.
  • Creative Proteomics.

Sources

Technical Support Center: Purification of Crude 3-Amino-4,6-dichloropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Amino-4,6-dichloropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this molecule. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

Understanding the Molecule and Potential Impurities

This compound is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. This dual functionality is key to designing effective purification strategies. The crude product's impurity profile is largely dependent on the synthetic route employed. A common synthetic pathway involves the reduction of 4-amino-3,5,6-trichloropicolinic acid.[1][2]

Potential Impurities May Include:

  • Starting Materials: Unreacted 4-amino-3,5,6-trichloropicolinic acid.

  • Over-reduction Products: Aminopicolinic acids with fewer than two chlorine atoms.

  • Byproducts of Chlorination/Amination: Isomeric aminodichloropicolinic acids or other chlorinated pyridine derivatives.

  • Hydrolysis Products: For instance, hydroxydichloropicolinic acid derivatives.

  • Reagents and Catalysts: Residual reagents or catalysts from the synthesis.

A general workflow for the purification of this compound is outlined below.

Purification_Workflow Crude_Product Crude this compound Initial_Assessment Initial Purity Assessment (e.g., TLC, HPLC) Crude_Product->Initial_Assessment Purification_Choice Choice of Purification Method Initial_Assessment->Purification_Choice Acid_Base Acid-Base Extraction Purification_Choice->Acid_Base  Major acidic/basic impurities Recrystallization Recrystallization Purification_Choice->Recrystallization  Thermally stable, crystalline solid Chromatography Chromatography Purification_Choice->Chromatography  Complex mixture or high purity needed Drying Drying of Purified Product Acid_Base->Drying Recrystallization->Drying Chromatography->Drying Final_Analysis Final Purity Analysis (e.g., HPLC, NMR, MS) Drying->Final_Analysis

Caption: General purification workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your purification experiments in a question-and-answer format.

Recrystallization Issues

Question 1: I'm having trouble choosing a suitable recrystallization solvent. Where do I start?

Answer: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at lower temperatures. Given the polar nature of this compound due to its amino and carboxylic acid groups, polar protic solvents are a good starting point.

Solvent Selection Strategy:

  • Start with Polar Protic Solvents: Ethanol, methanol, or water are good initial candidates. For aminopicolinic acids, a mixture of ethanol and water can be effective.[3]

  • Consider Solvent Mixtures: If your compound is too soluble in one solvent and insoluble in another, a binary solvent system can be ideal. Common mixtures include ethanol/water, methanol/water, or ethyl acetate/hexane.

  • "Like Dissolves Like" Principle: Solvents with similar functional groups to the solute are often good choices. For carboxylic acids, alcohols and water are often suitable.[4]

Initial Solvent Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a small volume (0.5 mL) of a different solvent to each tube.

  • Observe the solubility at room temperature.

  • Gently heat the tubes with insoluble material to the boiling point of the solvent.

  • If the compound dissolves upon heating, it is a potential candidate.

  • Allow the dissolved solutions to cool slowly to room temperature and then in an ice bath.

  • The solvent that yields a good crop of crystals upon cooling is a promising choice.

Solvent SystemSuitability for Aminopicolinic AcidsRationale
Ethanol/WaterHighBalances polarity; allows for fine-tuning of solubility.
MethanolModerate to HighGood for polar compounds, but solubility might be high even at low temperatures.
Ethyl Acetate/HexaneModerateGood for moderately polar compounds; the hexane acts as an anti-solvent.
TolueneLowGenerally too non-polar for this compound.
WaterModerateHigh polarity may lead to high solubility, but can be effective, especially for salt forms.[4]

Question 2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the melting point of the compound is lower than the temperature of the solution at which it becomes supersaturated, or when there are significant impurities present that depress the melting point.

Oiling_Out_Troubleshooting start Compound 'Oils Out' During Cooling check_mp Is the melting point of the pure compound known and significantly higher than the solvent's boiling point? start->check_mp impure High Impurity Load Likely check_mp->impure No reheat_add_solvent Reheat to dissolve the oil. Add more of the 'good' solvent. check_mp->reheat_add_solvent Yes charcoal Consider an activated charcoal treatment to remove impurities. impure->charcoal slow_cool Cool the solution more slowly. Insulate the flask. reheat_add_solvent->slow_cool outcome1 Crystals form. slow_cool->outcome1 outcome2 Still oils out. slow_cool->outcome2 change_solvent Change to a lower-boiling point solvent or a different solvent system. change_solvent->outcome1 charcoal->reheat_add_solvent outcome2->change_solvent

Caption: Troubleshooting decision tree for "oiling out".

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the supersaturation and cool again, but more slowly.

  • Lower the Crystallization Temperature: If the compound has a low melting point, you may need to use a lower boiling point solvent.

  • Agitation: Gentle stirring can sometimes promote crystallization over oiling out.

  • Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.

  • Solvent System Change: If the problem persists, a different solvent or solvent mixture is likely required.

Acid-Base Extraction Issues

Question 3: I'm getting a persistent emulsion during my acid-base extraction. How can I break it?

Answer: Emulsions are common when performing liquid-liquid extractions, especially with complex mixtures that may contain surfactant-like impurities. They are a third, often cloudy, layer between the aqueous and organic phases.

Strategies to Prevent and Break Emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area between the phases without high shear forces.[5]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to force the separation of the two phases.[5][6]

  • Change the Solvent: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.[7]

  • Filtration: For stubborn emulsions, you can try filtering the mixture through a pad of Celite or glass wool.[6]

  • Centrifugation: If available, centrifuging the mixture is a very effective way to break an emulsion.[7][8]

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Acidic Wash (to remove basic impurities): Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The basic impurities will be protonated and move to the aqueous layer. Your target compound, being amphoteric, may also partition to some extent.

  • Basic Wash (to extract the product): Extract the organic layer with a dilute aqueous base (e.g., 1 M NaOH or NaHCO₃). The carboxylic acid group of your product will be deprotonated, forming a water-soluble salt, which will move to the aqueous layer.

  • Isolation of Product: Separate the basic aqueous layer. Cool it in an ice bath and slowly acidify with concentrated HCl until the product precipitates out.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Chromatography Issues

Question 4: I want to use ion-exchange chromatography for high-purity material. What are the key parameters to consider?

Answer: Anion exchange chromatography is a powerful technique for purifying acidic compounds like this compound. The negatively charged carboxylate group will bind to a positively charged stationary phase.

Key Parameters for Anion Exchange Chromatography:

  • Resin Choice: A weak anion exchanger (e.g., DEAE-based) or a strong anion exchanger (e.g., Q-based) can be used. A strong anion exchanger will have a wider effective pH range.

  • pH of the Mobile Phase: The pH of the buffer must be high enough to ensure your compound is deprotonated and carries a net negative charge. A pH of 1-2 units above the pKa of the carboxylic acid is a good starting point.

  • Ionic Strength of the Elution Buffer: Elution is typically achieved by increasing the ionic strength of the mobile phase (a salt gradient, e.g., with NaCl). This competes with your compound for binding to the resin.

  • Sample Preparation: Ensure your sample is dissolved in the starting buffer and filtered before loading onto the column to prevent clogging and precipitation.[9]

Troubleshooting Common Ion Exchange Chromatography Problems:

ProblemPotential CauseSolution
No Binding to Column pH is too low (compound is not charged). Ionic strength of the sample is too high.Increase the pH of the loading buffer. Dilute the sample or perform a buffer exchange.
Poor Resolution/Broad Peaks Gradient is too steep. Flow rate is too high. Column is overloaded.Use a shallower salt gradient.[10] Reduce the flow rate. Decrease the amount of sample loaded.
High Backpressure Clogged column frit. Precipitated sample on the column.Filter your sample before injection.[11] Clean the column according to the manufacturer's instructions.
Variable Retention Times Inconsistent buffer preparation. Insufficient column equilibration between runs.Prepare buffers carefully and consistently.[12] Increase the equilibration time.

References

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]

  • Google Patents. (n.d.). CN105461622A - Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • ResearchGate. (2012, April 25). Synthesis of Some Aminopicolinic Acids. [Link]

  • ResearchGate. (2025, August 9). Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid | Request PDF. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide. [Link]

  • Agilent. (n.d.). Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. [Link]

  • Cytiva. (2017, May 17). Tips for successful ion exchange chromatography. [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid. [Link]

  • ResearchGate. (2023, February 6). (PDF) Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • SciSpace. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. [Link]

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preventing degradation of 3-Amino-4,6-dichloropicolinic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-4,6-dichloropicolinic acid (CAS No. 1073182-87-2). This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A1: For maximal stability, the solid form of this compound should be stored at 4°C in a tightly sealed container to protect it from light and moisture.[1][2] It is crucial to keep the compound in a dry and well-ventilated area.[2] Prolonged exposure to light should be avoided as similar chlorinated picolinic acid compounds are known to be sensitive to UV irradiation, which can lead to degradation.[3][4]

Q2: How stable is this compound in solution, and what solvents are recommended?

A2: While specific data for this compound is limited, analogous compounds like 4-Amino-3,5,6-trichloropicolinic acid show good stability in aqueous solutions for extended periods, with a shelf life of approximately three years.[3] However, these solutions are susceptible to decomposition by UV irradiation.[3][4] For creating stock solutions, it is advisable to use high-purity solvents and protect the solution from light by storing it in amber vials or wrapping the container in aluminum foil. The choice of solvent will depend on the experimental requirements, but for many picolinic acid derivatives, various organic solvents can be used. It is important to ensure the chosen solvent is dry and free of contaminants.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for chlorinated picolinic acids include photodegradation and hydrolysis.

  • Photodegradation: Exposure to UV light, including natural sunlight, can induce photochemical degradation.[5][6] For a related compound, 3,6-dichloropicolinic acid, UV irradiation leads to the formation of several degradation products.[6]

  • Hydrolysis: Picolinic acid derivatives can undergo hydrolysis, particularly under strong acidic or basic conditions.[7][8] The rate and extent of hydrolysis are influenced by pH and temperature.[9]

  • Thermal Degradation: While many amino acids are stable up to 120°C, higher temperatures can lead to decomposition.[10] Therefore, prolonged exposure to high heat should be avoided.

Q4: Are there any known chemical incompatibilities for this compound?

A4: Yes, based on the reactivity of similar compounds, this compound is likely incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][4] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q5: How can I detect degradation of my this compound sample?

A5: Degradation can be detected using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity of the compound and identifying degradation products.[5][11][12] Other methods such as Gas Chromatography-Mass Spectrometry (GC/MS) can also be employed, sometimes requiring derivatization of the analyte.[13] Changes in the physical appearance of the sample, such as color change, may also indicate degradation.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the handling and storage of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected experimental results or loss of compound activity. Degradation of the compound due to improper storage.Verify storage conditions. The compound should be stored at 4°C, protected from light.[1] Prepare fresh solutions from solid stock for critical experiments.
Contamination of the sample.Use high-purity solvents and clean labware. Handle the compound in a clean, dry environment.
Visible changes in the solid compound (e.g., discoloration). Exposure to light, moisture, or incompatible chemicals.Discard the discolored material. Review handling and storage procedures to prevent future exposure. Ensure the container is tightly sealed and stored in a dark, dry location.[2]
Precipitation or cloudiness in a stock solution. Poor solubility at the stored temperature or pH-dependent solubility changes.Gently warm the solution to see if the precipitate redissolves. If not, the pH of the solution may have shifted.[14] Consider preparing fresh, smaller batches of the solution and use them promptly.
Degradation products forming insoluble materials.Analyze the solution using HPLC to identify potential degradation products.[11][12] If degradation is confirmed, discard the solution and prepare a new one from a fresh solid sample.
Inconsistent results between different batches of the compound. Variation in the purity of different lots.Always check the certificate of analysis for each new batch. Perform an internal quality control check, such as HPLC analysis, to confirm purity before use.
Gradual degradation of an older batch.Institute a "first-in, first-out" inventory system. Regularly check the stability of older stock.
Workflow for Investigating Compound Degradation

If you suspect degradation of your this compound, follow this systematic approach to identify the cause and prevent recurrence.

Caption: A flowchart for troubleshooting suspected degradation of this compound.

Section 3: Key Degradation Pathways and Prevention

Understanding the mechanisms of degradation is key to preventing them.

Photodegradation

The pyridine ring in picolinic acid derivatives is susceptible to degradation upon exposure to UV light. This process can lead to the cleavage of the ring and the formation of various photoproducts.[5]

Prevention:

  • Always store the solid compound and its solutions in amber glass containers or containers wrapped in aluminum foil.

  • Minimize exposure to ambient light during experimental procedures.

  • If experiments must be conducted under illumination, use light filters to block UV wavelengths if possible.

Hydrolysis

The carboxylic acid and amide functional groups can be susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions.[8][9] The rate of hydrolysis is also dependent on temperature.

Prevention:

  • Maintain solutions at a neutral or slightly acidic pH, as extreme pH levels can accelerate degradation.[14][15][16]

  • Use buffered solutions when precise pH control is necessary for an extended period.

  • Store solutions at low temperatures (e.g., 4°C) to slow down the rate of hydrolysis.

Oxidation

The amino group on the pyridine ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents.

Prevention:

  • Avoid contact with strong oxidizing agents.[3][4]

  • Consider purging solutions with an inert gas like nitrogen or argon to remove dissolved oxygen, especially for long-term storage.

Diagram of Degradation Influences

Degradation_Influences cluster_compound This compound cluster_factors Degradation Factors cluster_pathways Degradation Pathways Compound C₆H₄Cl₂N₂O₂ Light UV Light / Sunlight Photodegradation Photodegradation Light->Photodegradation pH Extreme pH (Acid/Base) Hydrolysis Hydrolysis pH->Hydrolysis Temp High Temperature Temp->Hydrolysis Thermal Thermal Degradation Temp->Thermal Oxidants Oxidizing Agents Oxidation Oxidation Oxidants->Oxidation Photodegradation->Compound Hydrolysis->Compound Thermal->Compound Oxidation->Compound

Caption: Factors leading to the degradation of this compound.

Section 4: Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution
  • Preparation: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid compound using an analytical balance.

  • Dissolution: Add the weighed solid to a volumetric flask. Add a portion of the desired high-purity solvent (e.g., DMSO, DMF, or a buffered aqueous solution) and gently swirl to dissolve the compound.

  • Final Volume: Once fully dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Storage: Transfer the solution to a clean, amber glass vial with a screw cap. For long-term storage, purge the vial with an inert gas before sealing. Store at 4°C.

Protocol 2: Purity Assessment by HPLC

This is a general guideline; specific parameters may need to be optimized for your system.

  • Sample Preparation: Dilute a small aliquot of your stock solution with the mobile phase to a suitable concentration for UV detection.

  • HPLC System:

    • Column: A C18 reversed-phase column is often a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector set at a wavelength determined by the UV spectrum of the compound.

  • Analysis: Inject the prepared sample. A pure sample should show a single major peak. The presence of additional peaks may indicate degradation products or impurities.

  • Quantification: The peak area can be used to quantify the amount of intact compound remaining in a sample over time to assess stability.

References

  • Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. (n.d.). ASM Journals. Retrieved January 2, 2026, from [Link]

  • Preparation of 3,6-dichloropicolinic acid. (n.d.). Google Patents.
  • Analytical Methods. (n.d.). Retrieved January 2, 2026, from [Link]

  • Products of the photolysis of 3,6-dichloropicolinic acid (the herbicide Lontrel) in aqueous solutions. (2007, April). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Effect of pH on the stability of plant phenolic compounds. (2000, June 1). PubMed. Retrieved January 2, 2026, from [Link]

  • Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. (2019, March 6). ResearchGate. Retrieved January 2, 2026, from [Link]

  • STUDIES ON THE DEGRADATION OF 4‐AMINO‐3,5,6‐TRICHLOROPlCOLINIC ACID IN SOIL. (n.d.). Scilit. Retrieved January 2, 2026, from [Link]

  • Synthesis of 3, 6-dichloropicolinic acid. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Synthesis of Some Aminopicolinic Acids. (2012, April 25). IRL @ UMSL. Retrieved January 2, 2026, from [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • 3-Aminopicolinic acid | C6H6N2O2. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC. Retrieved January 2, 2026, from [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]

  • Electrolytic synthesis method for 3,6-dichloropicolinic acid. (n.d.). Google Patents.
  • Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol. (2024, June 6). MDPI. Retrieved January 2, 2026, from [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. (n.d.). Retrieved January 2, 2026, from [Link]

  • Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. (2024, January). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. Retrieved January 2, 2026, from [Link]

  • Model studies on the heating of food proteins. Amino acid composition of lysozyme, ribonuclease and insulin after dry heating. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

  • HYDROLYSIS REACTIONS. (2018, February 19). Retrieved January 2, 2026, from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • 5.4: Hydrolysis Reactions. (2025, March 18). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

  • Amino Acid Analysis. (n.d.). DiVA portal. Retrieved January 2, 2026, from [Link]

  • Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

Sources

interference issues in mass spectrometry of 3-Amino-4,6-dichloropicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to navigating and resolving common analytical challenges.

Technical Support Center: Analysis of 3-Amino-4,6-dichloropicolinic acid

Welcome to the technical support resource for the mass spectrometric analysis of this compound. This guide is designed for researchers, analytical chemists, and drug development professionals who are utilizing mass spectrometry for the quantification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to effectively troubleshoot and validate your analytical methods.

This compound (CAS: 1073182-87-2, Formula: C₆H₄Cl₂N₂O₂) is a picolinic acid derivative, a class of compounds often used in agriculture.[1][2] Accurate quantification is critical for regulatory compliance, environmental monitoring, and safety assessment. However, its analysis, particularly in complex matrices like food, feed, and environmental samples, is prone to several types of analytical interference.[3][4] This guide provides in-depth, question-and-answer-based troubleshooting for the most common issues.

Analyte Profile & Recommended MS Parameters

Before troubleshooting, it is essential to have a robust starting method. Below are the key identifiers and a suggested starting point for LC-MS/MS method development.

ParameterValueSource
Compound Name This compoundN/A
CAS Number 1073182-87-2[2][5]
Molecular Formula C₆H₄Cl₂N₂O₂[2]
Molecular Weight ~207.01 g/mol [2]
Ionization Mode Electrospray Ionization (ESI), NegativeExpert Recommendation
Precursor Ion [M-H]⁻ m/z 205.96Calculated
Suggested MRM Transitions (Quantifier/Qualifier) m/z 206 → 162 (Loss of CO₂) / m/z 206 → 126 (Loss of CO₂ & HCl)Expert Recommendation based on structure

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Signal Suppression & Poor Reproducibility in Complex Matrices

Question: My signal intensity for this compound is suppressed or highly variable when analyzing samples like fruit puree, soil extracts, or animal feed. What is causing this, and how can I fix it?

Answer: This is a classic manifestation of the matrix effect , a major challenge in LC-MS analysis of pesticide residues.[6]

Causality: The matrix effect is the alteration of ionization efficiency for your target analyte due to co-eluting compounds from the sample matrix (e.g., salts, sugars, lipids, pigments).[7][8] During the electrospray ionization (ESI) process, these endogenous compounds compete with your analyte for access to the droplet surface and for the available charge, typically leading to a decrease in the analyte's ion signal (ion suppression). This effect is highly dependent on the specific matrix and the analyte, causing poor reproducibility and inaccurate quantification.[6][9]

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the mass spectrometer.[3][4][10]

    • Method: Employ a robust sample preparation technique like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which is widely adopted for pesticide residue analysis.[11][12]

    • Refinement: For highly complex matrices, consider adding a cleanup step (dispersive SPE) with specific sorbents. For example, C18 can remove nonpolar interferences, while graphitized carbon black (GCB) is effective for pigment removal.[13][14]

    • Expert Insight: Be cautious with GCB as it can retain planar molecules like some pesticides; always validate analyte recovery.

  • Chromatographic Separation: Improve the separation of the analyte from the bulk of the matrix components.

    • Method: Increase the length of your LC gradient or use a column with a different selectivity (e.g., a biphenyl phase instead of a standard C18) to shift the retention time of this compound away from the "void volume" where most unretained matrix components elute.[9]

    • Expert Insight: A divert valve can be programmed to send the highly concentrated, early-eluting matrix components to waste, preventing them from entering and contaminating the ion source.[9]

  • Reduce Matrix Load: If sample preparation and chromatography are insufficient, a straightforward approach is to simply inject less matrix.

    • Method: Dilute the final sample extract with your initial mobile phase. A 5x or 10x dilution can significantly reduce matrix effects.[9]

    • Expert Insight: This strategy involves a trade-off with sensitivity. It is only viable if your assay has a sufficient signal-to-noise ratio to accommodate the dilution.

  • Compensate with Calibration: If the matrix effect cannot be eliminated, it must be compensated for.

    • Method: Use matrix-matched calibration standards . Prepare your calibration curve by spiking known concentrations of the analyte into a blank matrix extract that has been processed in the same way as your samples. This ensures that the standards experience the same degree of ion suppression or enhancement as the analyte in the unknown samples.[15]

    • Gold Standard: The most robust approach is to use a stable isotope-labeled internal standard (SIL-IS) , such as a ¹³C- or ¹⁵N-labeled version of this compound. The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the matrix effect is effectively normalized.[9]

cluster_Start Problem Identification cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategy cluster_Validation Validation & Confirmation Start Poor Reproducibility or Signal Suppression Observed PostColumn Perform Post-Column Infusion Experiment to Confirm Matrix Effect Start->PostColumn Step 1 Compare Compare Response in Neat Solvent vs. Post-Extraction Spiked Blank PostColumn->Compare Step 2 SamplePrep Optimize Sample Preparation (e.g., QuEChERS + dSPE) Compare->SamplePrep Step 3a (Primary Approach) Chrom Improve Chromatographic Separation (Gradient, Column, Divert Valve) SamplePrep->Chrom If needed Validate Re-validate Method for Accuracy, Precision, and Linearity SamplePrep->Validate Dilute Dilute Sample Extract Chrom->Dilute If needed Chrom->Validate Calibrate Use Matrix-Matched Standards or Stable Isotope-Labeled IS Dilute->Calibrate If needed Dilute->Validate Calibrate->Validate Step 4 (Final Check)

Caption: A logical workflow for identifying and resolving matrix effects.

Issue 2: Unexpected Peaks or Inaccurate Quantification Due to Isobaric Interference

Question: I am seeing a peak at the correct mass-to-charge ratio for my analyte, but the retention time is slightly off, or my blank matrix shows a signal. Could this be an isobaric interference?

Answer: Yes, this is a strong possibility. Isobaric interference occurs when another compound in the sample has the same nominal mass as your analyte and is detected by the mass spectrometer.[16][17]

Causality: The interfering compound can be a metabolite of another pesticide, an endogenous matrix component, or a structurally related compound that produces a fragment ion with the same mass as your analyte's precursor ion.[16] For chlorinated compounds like this compound, the isotopic pattern of chlorine adds another layer of complexity. However, if an unrelated compound happens to share the same nominal mass as the primary monoisotopic peak, it can lead to false positives or overestimated concentrations.

  • Confirm with High-Resolution Mass Spectrometry (HRMS):

    • Method: If available, analyze the sample on an HRMS instrument like a Q-TOF or Orbitrap. These instruments have much higher mass resolution and accuracy than triple quadrupoles.[3] An isobaric interference will likely have a slightly different exact mass that can be resolved by the HRMS instrument.[18]

    • Expert Insight: Even if you use a triple quadrupole for routine quantification, confirming the identity of the peak with HRMS during method development is a crucial step for ensuring specificity, as required by many validation guidelines.

  • Enhance Chromatographic Resolution:

    • Method: As with matrix effects, improving your chromatography is key. The goal is to physically separate the interfering compound from your analyte. Try a slower gradient, a longer column, or a column with a different stationary phase chemistry to achieve baseline separation.[16]

    • Expert Insight: A successful separation will result in two distinct peaks in the chromatogram for the same MRM transition, allowing you to integrate only the peak corresponding to your analyte of interest.

  • Evaluate Multiple MRM Transitions:

    • Method: A robust quantitative method should monitor at least two MRM transitions (a quantifier and a qualifier).[3] An interfering compound is unlikely to fragment in the exact same way as your analyte.

    • Verification: According to regulatory guidelines like SANTE, the ratio of the qualifier ion to the quantifier ion in a sample must match that of a pure standard within a specified tolerance. If the ion ratio in your sample is significantly different, it confirms the presence of an interference.

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer (Q1) cluster_Detector Detector Output LC LC Column Q1 Quadrupole 1 (Precursor Scan m/z 206) LC->Q1 Co-elution or Poor Separation Detector_Poor Poor Resolution One broad peak observed Q1->Detector_Poor:f1 Detector_Good Good Resolution Two distinct peaks observed Q1->Detector_Good:f1 Analyte Analyte (m/z 205.96) Analyte->LC LC_Good Optimized LC Column Analyte->LC_Good Interference Interference (m/z 206.05) Interference->LC Interference->LC_Good LC_Good->Q1 Baseline Separation

Caption: Impact of chromatographic resolution on isobaric interference.

Issue 3: Low Signal Intensity and Poor Fragmentation

Question: I'm struggling to get a strong signal for my precursor ion, and the fragmentation efficiency is very low. What instrument parameters should I optimize?

Answer: This issue often points to suboptimal ion source conditions or fragmentation parameters. For acidic molecules like this compound, careful tuning is required.

Causality: The efficiency of ionization and fragmentation is highly dependent on the analyte's chemical properties and the instrument's settings. In-source fragmentation, where the molecule breaks apart before it is even selected by the first quadrupole, can be a problem if source temperatures or voltages are too high.[19] Conversely, if collision energy in the collision cell is too low, you won't achieve efficient fragmentation for your MRM transitions.

  • Select the Correct Ionization Polarity:

    • Method: this compound contains a carboxylic acid group, which readily loses a proton. Therefore, it should be analyzed in negative ion mode (ESI-) . The primary ion observed will be the deprotonated molecule, [M-H]⁻.

    • Expert Insight: Always perform an initial infusion of a pure standard in both positive and negative modes to confirm which polarity provides the optimal response.

  • Optimize Source Parameters:

    • Method: Systematically tune the key ESI source parameters using your instrument's software. This typically involves infusing a standard solution and monitoring the signal while varying:

      • Capillary Voltage: Adjust to maximize the signal for the [M-H]⁻ ion.

      • Gas Temperature & Flow Rate: Higher temperatures can improve desolvation but can also cause thermal degradation. Find a balance that provides a stable and intense signal.

      • Nebulizer Pressure: This affects the droplet size in the spray, which is critical for efficient ionization.

  • Optimize Fragmentation (Collision Energy):

    • Method: For each MRM transition, perform a collision energy ramp. Infuse the precursor ion and instruct the software to vary the collision energy (CE) applied in the collision cell while monitoring the intensity of the product ion.

    • Expert Insight: Plot the product ion intensity against the collision energy. The optimal CE is the value that produces the highest intensity for the product ion. This should be done for both your quantifier and qualifier ions, as the optimal CE may differ for each.

By systematically addressing these common interference issues, you can develop a robust, accurate, and reliable mass spectrometry method for the analysis of this compound. Method validation is the final, critical step to demonstrate that your method is fit for its intended purpose.[20][21]

References

  • Current Role of Mass Spectrometry in the Determination of Pesticide Residues in Food. Google Search.
  • ORA Lab Manual Vol. IV Section 5 - Pesticides Analysis (IV-05) - FDA. U.S.
  • Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review.
  • Methods of Sample Preparation for Determination of Pesticide Residues in Food Matrices by Chromatography-Mass Spectrometry-Based Techniques: A Review.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
  • Matrix effects in quantitative pesticide analysis using liquid chrom
  • Navigating Pesticide Residue Testing: MRLs, Methods, Labs, & Regul
  • Comprehensive LC-MS/MS Multi-Residue Pesticide Method for Food and Feed-Standardization With Quality Control Materials.
  • Methods of sample preparation for determination of pesticide residues in food matrices by chromatography–mass spectrometry-based techniques: a review. Scilit.
  • Sample Preparation for Analysis of 440 Pesticides in Botanical Dietary Supplements. Agilent.
  • GC/MS/MS Pesticide Residue Analysis. Agilent.
  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS.
  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority.
  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE.
  • Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow. Google Search.
  • (a) Recoveries and (b)
  • Isobaric Metabolite Interferences and the Requirement for Close Examination of Raw Data in Addition to Stringent Chromatographic Separations in Liquid chromatography/tandem Mass Spectrometric Analysis of Drugs in Biological M
  • Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Austin Publishing Group.
  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
  • Isobaric interferences in ICPMS. MIT OpenCourseWare.
  • Deconvolution of isobaric interferences in mass spectra. PubMed.
  • This compound. Sigma-Aldrich.
  • Effective Removal of Isobaric Interferences on Strontium and Lead Using Triple-Quadrupole ICP-MS. Spectroscopy Online.
  • 1073182-87-2 | this compound. ChemScene.
  • Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. MDPI.
  • Current initiatives for the validation of analytical methods for botanicals.
  • Effective Removal of Isobaric Interferences on Strontium and Lead Using Triple Quadrupole ICP-MS. Thermo Fisher Scientific.
  • This compound. ChemicalBook.
  • Synthesis of 3, 6-dichloropicolinic acid.

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Technical Support Center: Protocol Optimization for Picolinic Acid Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 3-Amino-4,6-dichloropicolinic acid and Related Auxin Bioassays

Welcome to the technical support center for picolinic acid bioassays. This guide is designed for researchers, scientists, and professionals in drug and herbicide development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to design, optimize, and troubleshoot your experiments effectively.

The compound of interest, this compound, belongs to the picolinic acid family, which includes well-known synthetic auxin herbicides like picloram and clopyralid.[1][2] Bioassays for these compounds are critical for determining biological activity, assessing environmental residues, and understanding potential off-target effects. While specific, validated protocols for this compound are not widely published, the principles and methodologies established for its structural analogs are directly applicable and form the basis of this guide.

Part 1: Frequently Asked Questions (FAQs) - The Foundational Concepts

This section addresses the fundamental questions that form the bedrock of a successful bioassay.

Q1: What is the purpose of a bioassay for a compound like this compound?

A bioassay uses a biological organism's response to determine the presence or concentration of a substance.[3] For a synthetic auxin, the primary goals are:

  • Activity Screening: To determine if the compound exhibits auxin-like herbicidal activity.

  • Potency Quantification: To measure the concentration required to elicit a specific biological effect (e.g., 50% growth inhibition, or IC50).

  • Residue Detection: To detect biologically active residues in environmental samples like soil, water, or compost, which may be present at levels below the detection limits of conventional analytical chemistry.[4][5]

Q2: What is the molecular mechanism of action for picolinic acid herbicides?

Picolinic acids are classified as synthetic auxins or growth regulators.[6] Their mode of action involves hijacking the plant's natural auxin signaling pathway. They bind to auxin co-receptors, primarily the TIR1/AFB F-box protein family (Transport Inhibitor Response 1/Auxin Signaling F-Box).[7] This binding event leads to the degradation of transcriptional repressors (Aux/IAA proteins), resulting in the over-expression of auxin-responsive genes. This uncontrolled, chaotic growth ultimately leads to plant death. Some picolinic acids have shown preferential binding to specific receptor clades, such as AFB5, which can influence their herbicidal spectrum.[7][8]

Q3: How do I select an appropriate indicator plant species for my bioassay?

The choice of indicator species is paramount. The ideal species should be:

  • Highly Sensitive: It should exhibit clear, quantifiable symptoms at very low concentrations of the test compound. Legumes (e.g., soybean, pea) and solanaceous plants (e.g., tomato, tobacco) are notoriously sensitive to auxin herbicides.[9][10]

  • Rapid and Uniform Germination: This ensures consistency and reduces the duration of the experiment.

  • Well-Characterized: A wealth of literature on a species' response to other auxins provides a valuable baseline.

  • Small and Easy to Handle: This is a practical consideration for lab or greenhouse settings.

Table 1: Common Indicator Species for Auxin Herbicide Bioassays

Plant SpeciesFamilyTypical SymptomsNotes
Tomato (Solanum lycopersicum)SolanaceaeSevere leaf cupping (epinasty), stem twisting, stunting.Highly sensitive and widely used for detecting volatility and drift.[9]
Soybean (Glycine max)FabaceaeLeaf malformation, puckering, reduced growth, eventual necrosis.Extremely sensitive to picloram residues; can be injured by part-per-billion concentrations.[2]
Cucumber (Cucumis sativus)CucurbitaceaeMalformed leaves, stunted growth.Often used in root exudation studies.[11]
Arabidopsis (Arabidopsis thaliana)BrassicaceaeInhibition of primary root extension, leaf epinasty.Excellent for mechanistic studies due to its well-defined genetics.[7]

Q4: What are the classic visual symptoms of injury from a picolinic acid herbicide?

Look for signs of uncontrolled growth. Because these compounds are systemic, symptoms will appear in new growth areas. Classic symptoms include:

  • Epinasty: Twisting and downward curling of leaves and stems.

  • Leaf Cupping and Strapping: Leaves may become cup-shaped or narrow and elongated.

  • Stem Swelling and Cracking: Callus tissue may form on the stem.

  • Stunted Growth: Overall plant growth is inhibited.

  • Chlorosis/Necrosis: At higher concentrations, yellowing and tissue death will occur.

It is crucial to distinguish these from other stressors. Nutrient deficiencies often present as uniform chlorosis or specific discoloration patterns, while disease may cause distinct spots or wilting. A non-treated control group is essential for this comparison.

Part 2: A General-Purpose Whole Plant Bioassay Protocol

This protocol is a starting point and should be optimized for your specific experimental goals. It is designed to be a self-validating system by including necessary controls.

Objective: To determine the biological activity of this compound on a sensitive indicator species.

Materials:

  • Test compound (this compound)

  • Solvent (e.g., acetone or DMSO, pre-tested for phytotoxicity)

  • Surfactant (e.g., non-ionic surfactant at 0.1% v/v)

  • Indicator plant seeds (e.g., Tomato cv. 'Rutgers')

  • Herbicide-free potting medium or hydroponic solution

  • Pots or containers

  • Controlled environment chamber (light, temperature, humidity)

  • Positive control (e.g., commercial-grade Picloram)

  • Negative control (solvent + surfactant blank)

Experimental Workflow Diagram

Bioassay_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Execution cluster_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis P1 Prepare Stock Solutions (Test Compound, Controls) P2 Sow Indicator Seeds & Grow to Standard Stage (e.g., 2-4 true leaves) E1 Prepare Serial Dilutions (Dose-Response Curve) P2->E1 E2 Randomize & Label Pots E1->E2 E3 Apply Treatments (Foliar Spray or Soil Drench) E2->E3 D1 Incubate in Controlled Environment E3->D1 D2 Observe & Score Symptoms (e.g., 7, 14, 21 DAT*) D1->D2 D3 Harvest Biomass (Fresh/Dry Weight) D2->D3 A1 Calculate Percent Injury or Growth Reduction D3->A1 A2 Perform Statistical Analysis (e.g., ANOVA, Regression) A1->A2 A3 Determine IC50 / NOAEL** A2->A3 label_footer *DAT: Days After Treatment **NOAEL: No Observed Adverse Effect Level

Caption: General workflow for a whole-plant herbicide bioassay.

Step-by-Step Methodology:

  • Plant Preparation: Sow seeds in pots containing herbicide-free medium. Grow them in a controlled environment (e.g., 25°C, 16:8h light:dark cycle) until they reach a uniform growth stage (e.g., 2-4 true leaves).

  • Solution Preparation: Prepare a high-concentration stock solution of this compound in a minimal amount of solvent. Create a series of dilutions to cover a wide concentration range (e.g., from 0.01x to 100x an anticipated effective dose). Include a positive control (picloram) and a negative control (solvent blank) in your series. Add surfactant to all final solutions.

  • Experimental Setup: Arrange the pots in a completely randomized design to mitigate any environmental gradients within the growth chamber. Ensure you have sufficient replicates (minimum 4-5) for each treatment level.

  • Application: Apply the treatments uniformly. For a foliar bioassay, use a calibrated sprayer to deliver a consistent volume to each plant. For a soil bioassay, drench the soil with a known volume of the test solution.

  • Incubation and Observation: Return plants to the controlled environment. Observe them at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • Data Collection:

    • Visual Injury Rating: Score plants on a scale of 0% (no effect) to 100% (plant death) relative to the negative control.

    • Biomass Measurement: At the end of the experiment, harvest the above-ground tissue, measure the fresh weight, then dry it at 60-70°C to a constant weight to determine the dry weight.

  • Data Analysis: Calculate the percent growth reduction for each treatment relative to the negative control. Use this data to perform a dose-response analysis using appropriate statistical software to calculate the IC50 value.

Part 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This section provides a logical framework for diagnosing and solving common problems.

Troubleshooting Decision Tree

Troubleshooting Start Problem Observed NoResponse No/Low Response in Sensitive Species Start->NoResponse HighVar High Variability Between Replicates Start->HighVar ControlSymptoms Symptoms in Negative Control Start->ControlSymptoms Concentration Is concentration range appropriate? NoResponse->Concentration Environment Are environmental conditions uniform? HighVar->Environment Contamination Is there a source of contamination? ControlSymptoms->Contamination Compound Is compound active & bioavailable? Concentration->Compound Yes FixConc Solution: - Widen dose-response range - Check calculations Concentration->FixConc No Species Is indicator species truly sensitive? Compound->Species Yes FixComp Solution: - Verify compound structure - Use a surfactant - Check soil binding Compound->FixComp No FixSpecies Solution: - Test a different species (e.g., from Table 1) Species->FixSpecies No Application Is application technique consistent? Environment->Application Yes FixEnv Solution: - Randomize pot placement - Monitor light/temp gradients Environment->FixEnv No FixApp Solution: - Calibrate sprayer - Ensure uniform soil drench Application->FixApp No FixContam Solution: - Use new pots/soil - Use purified water - Isolate from other experiments Contamination->FixContam Yes

Caption: A decision tree for troubleshooting common bioassay issues.

Q&A Troubleshooting Guide

Question/ProblemPotential CausesRecommended Solutions & Scientific Rationale
Why am I seeing no response, even at high concentrations? 1. Incorrect Concentration Range: The tested range may be too low. 2. Compound Inactivity/Degradation: The compound may not be biologically active or may have degraded in solution. 3. Poor Bioavailability: The compound is not being absorbed by the plant due to soil binding or poor foliar uptake. 4. Species Resistance: The chosen indicator species may be tolerant.1. Conduct a broad range-finding study: Test concentrations over several orders of magnitude (e.g., 1 nM to 1 mM) to identify an active range. 2. Verify compound integrity: Use analytical methods (e.g., HPLC, MS) to confirm the structure and purity of your stock. Prepare fresh solutions for each experiment. 3. Improve uptake: For foliar applications, include a non-ionic surfactant. For soil studies, consider that picolinic acids can bind to soil organic matter, reducing availability; a hydroponic or sand-culture assay can eliminate this variable.[1] 4. Switch to a known sensitive species: Refer to Table 1 and test a species from a different family.
My results are highly variable between replicates. What's wrong? 1. Environmental Gradients: Minor differences in light, temperature, or airflow across the growth chamber. 2. Inconsistent Application: Uneven spray coverage or inconsistent drench volumes. 3. Genetic Variation: Outbred plant populations can have variable responses.1. Randomize and Rotate: Always use a completely randomized design for pot placement and periodically rotate the trays to average out environmental effects. 2. Standardize Application: Use a calibrated spray chamber for foliar applications. For soil drenches, pre-wet the soil to ensure even distribution and apply the treatment slowly. 3. Use Uniform Plant Material: If possible, use a certified, inbred seed line or clonally propagated plants to minimize genetic variability.
My negative control plants are showing symptoms of injury. Why? 1. Contamination: The most likely culprit. This can come from soil, water, reused pots, or airborne drift from other experiments. 2. Solvent Phytotoxicity: The solvent used to dissolve the compound (e.g., DMSO, acetone) may be toxic at the concentration used.1. Isolate and Use Clean Materials: Use new pots and certified herbicide-free soil. Use purified (distilled or deionized) water. Physically separate bioassay experiments from areas where stock herbicides are handled. 2. Run a Solvent Control: Always include a control group treated with the highest concentration of solvent used in your dilution series to confirm it has no effect on its own.
How can I be sure the symptoms are from my compound and not something else? 1. Confounding Stressors: Symptoms from nutrient deficiency, disease, or water stress can sometimes mimic herbicide injury. 2. Lack of Dose-Response: A true biological effect will show a clear relationship between the concentration applied and the severity of the response.1. Maintain Healthy Controls: Ensure your negative control plants are healthy and vigorous. The symptoms should be unique to the treated groups. 2. Establish a Clear Dose-Response Curve: A hallmark of a valid bioassay is observing increasing injury with increasing concentration. If the response is erratic and not dose-dependent, another factor is likely at play. This is a critical self-validating check of your protocol.

References

  • Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. (n.d.).
  • The differential binding and biological efficacy of auxin herbicides. (n.d.). PMC - NIH.
  • BIOASSAYS. (n.d.). Intra Radice.
  • Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides. (n.d.).
  • Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. (n.d.). Semantic Scholar.
  • Picolinic acid family of herbicides - management of invasive plants in the western usa. (n.d.). Management of Invasive Plants in the Western USA.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PMC - NIH.
  • The Eight Modes of Action | Herbicide Classification. (n.d.). Plant and Soil Sciences eLibrary.
  • Using a Plant Bioassay to Detect Herbicide Residue. (n.d.). HARVEST (uSask).
  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (n.d.). VTechWorks.
  • Testing For Persistent Herbicides In Feedstocks And Compost. (2014). BioCycle.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Amino-4,6-dichloropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-4,6-dichloropicolinic acid is a pyridine carboxylic acid derivative whose accurate and precise quantification is critical for regulatory compliance, quality control, and safety assessment in various industries.[1][2] The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3][4] This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), explaining the rationale behind experimental choices and providing detailed, actionable protocols.[5][6][7]

Pillar 1: Choosing the Right Analytical Tool

The selection of an analytical method is contingent on the specific requirements of the analysis, such as required sensitivity, selectivity, sample matrix, and throughput.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust, cost-effective, and widely available technique. It is often the workhorse of quality control laboratories for assay and impurity determinations where analyte concentrations are relatively high. Its suitability depends on the analyte possessing a chromophore for UV detection.[8][9]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV.[10][11] It is the gold standard for trace-level quantification, bioanalytical studies, and the analysis of complex matrices where interferences are a concern.[12][13] LC-MS/MS can provide structural information, confirming the identity of the analyte with high confidence.

The following diagram illustrates a typical decision-making framework for selecting an appropriate analytical method.

Method_Selection start Define Analytical Target Profile (ATP) decision1 Is High Sensitivity (e.g., < 1 ng/mL) Required? start->decision1 decision2 Is the Sample Matrix Complex (e.g., Plasma, Soil)? decision1->decision2 No lcms_path LC-MS/MS decision1->lcms_path Yes decision3 Is Structural Confirmation Required? decision2->decision3 No decision2->lcms_path Yes decision3->lcms_path Yes hplc_path HPLC-UV decision3->hplc_path No

Caption: Decision tree for analytical method selection.

Pillar 2: The Framework of Method Validation

Analytical method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[14][15] The core validation parameters are defined by the ICH Q2(R1) guideline and include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[3][6]

The overall workflow for validating an analytical method is depicted below.

Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting protocol Develop Validation Protocol (Define ATP, Parameters, Acceptance Criteria) specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision limits LOD & LOQ precision->limits robustness Robustness limits->robustness report Compile Validation Report (Summarize Data, Assess Against Criteria) robustness->report sop Write Standard Operating Procedure (SOP) report->sop

Caption: General workflow for analytical method validation.

Pillar 3: Comparative Validation Data

This section presents a head-to-head comparison of HPLC-UV and LC-MS/MS methods for the analysis of this compound. The following tables summarize the performance characteristics based on typical experimental data.

Table 1: Method Parameters
ParameterHPLC-UV MethodLC-MS/MS Method
Column C18 Reverse Phase (4.6 x 150 mm, 5 µm)C18 Reverse Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient/Isocratic Isocratic (60:40 A:B)Gradient Elution
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 245 nmESI+, Multiple Reaction Monitoring (MRM)
Internal Standard 4-Aminopicolinic acidThis compound-¹³C₆
Table 2: Validation Performance Summary
Validation ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria (Typical)
Specificity No interference from blank matrixNo interference from blank matrix, high selectivity from MRMNo significant interference at the retention time of the analyte
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Range 1.0 - 100 µg/mL0.1 - 100 ng/mLAs defined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%80-120% (impurities), 98-102% (assay)
Precision (% RSD) < 2.0%< 5.0%≤ 2% (assay), ≤ 15% (bioanalytical)
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mLSignal-to-Noise ≥ 10
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mLSignal-to-Noise ≥ 3
Robustness Unaffected by minor changesUnaffected by minor changesNo significant impact on results

Expert Insight: The choice of a stable isotope-labeled internal standard in the LC-MS/MS method is crucial. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to more accurate and precise quantification, especially in complex biological matrices.[12][16]

Pillar 4: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for performing the validation experiments.

Protocol 1: HPLC-UV Method Validation

1. Specificity:

  • Prepare and inject a blank (diluent), a placebo (matrix without analyte), and a standard solution of this compound.
  • Causality: This experiment demonstrates that endogenous components in the matrix and the diluent do not produce a peak that interferes with the analyte peak.
  • Acceptance: No significant peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms.

2. Linearity and Range:

  • Prepare a series of at least five calibration standards by diluting a stock solution to cover the expected concentration range (e.g., 1.0, 5, 25, 50, 100 µg/mL).
  • Inject each standard in triplicate.
  • Plot the average peak area against the concentration and perform a linear regression analysis.
  • Acceptance: The correlation coefficient (r²) should be ≥ 0.995.

3. Accuracy (Recovery):

  • Prepare samples by spiking the placebo matrix with the analyte at three concentration levels (low, medium, high), e.g., 1.0, 25, and 100 µg/mL. Prepare three replicates at each level.
  • Analyze the samples and calculate the percentage recovery of the analyte.
  • Causality: This assesses the closeness of the measured value to the true value and demonstrates the absence of proportional systematic error.[17][18]
  • Acceptance: Mean recovery should be within 98.0% to 102.0% for an assay.

4. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate samples prepared at 100% of the target concentration on the same day, with the same analyst and instrument.
  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
  • Calculate the Relative Standard Deviation (%RSD) for the results.
  • Acceptance: %RSD should be ≤ 2.0%.

5. Limit of Quantitation (LOQ):

  • Determine the LOQ based on the signal-to-noise ratio (S/N). Prepare and inject a series of dilute solutions.
  • The LOQ is the concentration that yields an S/N ratio of approximately 10.[4][19]
  • Confirm the LOQ by analyzing replicates and ensuring acceptable precision and accuracy.
  • Acceptance: Precision at the LOQ should be ≤ 10% RSD.
Protocol 2: LC-MS/MS Method Validation

The validation protocol for LC-MS/MS follows the same principles as HPLC-UV but with considerations unique to the technique.

1. Specificity and Selectivity:

  • Analyze at least six different lots of the blank matrix to assess potential interference.
  • Causality: In LC-MS/MS, selectivity is achieved by monitoring a specific precursor-to-product ion transition (MRM). This experiment ensures that no other compounds in the matrix produce the same transition, which is highly unlikely.[20]

2. Linearity, Range, Accuracy, and Precision:

  • Follow the same principles as the HPLC-UV method, but over the appropriate concentration range (e.g., 0.1 to 100 ng/mL).
  • The calibration curve is generated by plotting the peak area ratio (analyte/internal standard) versus concentration.
  • Acceptance Criteria (for bioanalysis): Accuracy within ±15% of nominal (±20% at LOQ); Precision ≤15% RSD (≤20% at LOQ).[12][13]

3. Matrix Effect:

  • Prepare three sets of samples:
  • Set A: Analyte in neat solution.
  • Set B: Blank matrix extract spiked with analyte post-extraction.
  • Set C: Analyte spiked into the matrix before extraction.
  • Calculate the matrix factor by comparing the peak response of Set B to Set A.
  • Causality: This experiment is critical for LC-MS/MS to evaluate the impact of co-eluting matrix components on the ionization of the analyte, which can cause ion suppression or enhancement.[16]
  • Acceptance: The %RSD of the matrix factor across different lots of the matrix should be ≤ 15%.

4. Stability:

  • Evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage: freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.
  • Acceptance: The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are suitable techniques for the quantitative analysis of this compound, but their applications are distinct.

  • The HPLC-UV method is ideal for routine quality control, such as assay determination in drug substances or finished products, where concentrations are high and the matrix is clean. Its simplicity, lower cost, and robustness make it a reliable choice for these applications.

  • The LC-MS/MS method is the superior choice for applications requiring high sensitivity and selectivity. It is essential for bioanalytical studies (e.g., pharmacokinetics), trace impurity analysis, and residue testing in complex environmental or food matrices. While more complex and costly, its performance is unmatched for demanding analytical challenges.

The objective of the analysis, as defined by the Analytical Target Profile, must guide the selection and validation of the most appropriate method to ensure the generation of reliable, accurate, and defensible data.[21]

References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link][12][13]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link][5]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. [Link][3][6]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link][17]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link][21]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (2007). Talanta. [Link]

  • Analytical method validation: A brief review. (2022). World Journal of Advanced Research and Reviews. [Link][19]

Sources

Topic: A Comparative Study of 3-Amino-4,6-dichloropicolinic Acid and Aminopyralid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Picolinic acid derivatives form a cornerstone of modern synthetic auxin herbicides, prized for their efficacy in controlling broadleaf weeds. This guide presents a detailed comparative analysis of two isomeric compounds: the widely-used herbicide aminopyralid (4-amino-3,6-dichloropyridine-2-carboxylic acid) and the lesser-known 3-Amino-4,6-dichloropicolinic acid. Due to the scarcity of published data on this compound, this document establishes aminopyralid as the benchmark, providing a comprehensive review of its chemical properties, mechanism of action, herbicidal efficacy, and environmental profile, supported by experimental data and validated protocols. The guide further explores the structural-activity relationship, postulating how the isomeric difference—the position of the amino group on the pyridine ring—may influence biological activity. Detailed, replicable experimental workflows are provided, offering a robust framework for researchers aiming to evaluate and compare novel picolinic acid analogues.

Introduction: The Significance of Picolinic Acid Herbicides

The discovery of synthetic auxins revolutionized weed management, providing selective control of dicotyledonous weeds in monocotyledonous crops.[1] These compounds function as mimics of the natural plant hormone indole-3-acetic acid (IAA), inducing catastrophic, uncontrolled growth in susceptible species.[1][2] Within this class, pyridine carboxylic acids, such as picloram, clopyralid, and aminopyralid, are of significant agricultural importance.[2][3]

This guide focuses on two specific molecules:

  • Aminopyralid: The common name for 4-amino-3,6-dichloropyridine-2-carboxylic acid, a highly effective, post-emergence herbicide developed by Dow AgroSciences (now Corteva Agriscience) and registered in 2005.[2][3][4]

  • This compound: An isomer of aminopyralid, for which there is a notable lack of published herbicidal or toxicological data.

The central objective is to provide a detailed technical profile of the well-characterized aminopyralid as a reference standard and to offer a predictive structural comparison and a methodological framework for the empirical evaluation of its isomer, this compound.

Structural and Physicochemical Comparison

The herbicidal activity, selectivity, and environmental fate of a molecule are intrinsically linked to its chemical structure and resulting physicochemical properties. While both compounds share the same molecular formula, the placement of the amino group is a critical differentiator.

PropertyAminopyralid This compound
IUPAC Name 4-amino-3,6-dichloropyridine-2-carboxylic acid3-amino-4,6-dichloro-pyridine-2-carboxylic acid[5]
CAS Number 150114-71-9[2][6][7]1073182-87-2[5][8][9]
Molecular Formula C₆H₄Cl₂N₂O₂[3][7]C₆H₄Cl₂N₂O₂[5][8]
Molecular Weight 207.01 g/mol [3][7]207.01 g/mol [5]
Appearance Off-white powder[3][7]Solid[8]
Melting Point 163.5 °C[3][7]Not available
Water Solubility Highly soluble[10]Not available
LogP (Octanol-Water) -1.75 (pH 5); -2.87 (pH 7)[7]1.67 (Predicted)[5]
pKa 2.56[7]Not available

Expert Analysis of Structural Differences: The primary difference is the position of the amino group (NH₂) on the pyridine ring. In aminopyralid, it is at the 4-position, whereas in the isomer, it is at the 3-position. This seemingly minor shift can have profound implications for its interaction with the target receptor. The electronic and steric environment of the carboxylic acid group and the pyridine nitrogen—both crucial for binding to the auxin receptor pocket—are altered. The predicted LogP value for the 3-amino isomer is significantly higher, suggesting it may be less water-soluble and more readily adsorbed to organic matter than aminopyralid. This would, in turn, affect its mobility in soil and uptake by plants.

Mechanism of Action: The Auxin Signaling Pathway

Synthetic auxins exert their herbicidal effects by hijacking the plant's natural growth regulation machinery. The core mechanism involves binding to a co-receptor complex composed of a member of the TIR1/AFB F-box protein family and an Aux/IAA transcriptional repressor.[11][12]

Causality of the Mechanism:

  • Binding: The synthetic auxin molecule fits into a pocket on the TIR1/AFB protein, acting as a "molecular glue" that stabilizes the interaction with an Aux/IAA repressor protein.[11]

  • Ubiquitination: This binding event targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

  • Degradation: The polyubiquitinated Aux/IAA protein is then degraded by the 26S proteasome.

  • Gene Expression: With the repressor removed, Auxin Response Factors (ARFs) are free to activate the transcription of auxin-responsive genes.

  • Phytotoxicity: The massive, uncontrolled expression of these genes leads to a hormonal imbalance, causing epinastic growth, cell division disruption, and ultimately, the death of the susceptible plant.[1][2][4]

Studies have shown that different auxin herbicides can exhibit preferential binding to specific members of the TIR1/AFB family. For instance, pyridine-carboxylate auxins have a noted selectivity for the AFB5 receptor.[11][13] The altered stereoelectronic profile of this compound compared to aminopyralid could potentially change its binding affinity and selectivity for different AFB isoforms, a key hypothesis to be tested experimentally.

Auxin_Herbicide_MoA cluster_0 Cellular Environment Auxin Synthetic Auxin (Aminopyralid) Receptor TIR1/AFB F-Box Protein Auxin->Receptor Binds & Stabilizes Interaction AuxIAA Aux/IAA Repressor Receptor->AuxIAA SCF SCF Complex Receptor->SCF Recruits to Proteasome 26S Proteasome AuxIAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses SCF->AuxIAA Ubiquitinates Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Response Uncontrolled Growth & Plant Death Genes->Response

Caption: Mechanism of action for synthetic auxin herbicides like aminopyralid.

Experimental Protocols for Comparative Analysis

To empirically compare the herbicidal potential of this compound against the aminopyralid standard, a series of validated experiments are required. These protocols are designed to be self-validating through the inclusion of controls and dose-response analysis.

Protocol 4.1: Whole-Plant Dose-Response Bioassay

Objective: To determine and compare the concentration of each herbicide required to inhibit root growth and cause foliar damage in a model plant species (Arabidopsis thaliana).

Methodology:

  • Plant Growth: Grow Arabidopsis thaliana (Col-0) seedlings on 0.5X Murashige and Skoog (MS) agar plates vertically for 5 days under a 16h light/8h dark cycle.

  • Treatment Plates: Prepare MS agar plates containing a range of concentrations for each herbicide (e.g., 0, 0.1, 1, 10, 100, 1000 nM). Use a solvent control (e.g., DMSO) on all plates.

  • Seedling Transfer: Carefully transfer the 5-day-old seedlings to the treatment plates (n=10 per plate, 3 replicate plates per concentration).

  • Incubation: Return plates to the vertical position and incubate for an additional 5-7 days.

  • Data Collection:

    • Scan the plates daily to observe phenotypic changes (e.g., root curling, leaf epinasty).

    • At the end of the experiment, measure the primary root length from the point of transfer.

    • Harvest and weigh the fresh biomass of the seedlings.

  • Data Analysis: Calculate the percent root growth inhibition relative to the solvent control. Use a four-parameter log-logistic regression model to determine the IC₅₀ (concentration causing 50% inhibition) for each compound.

Trustworthiness: This assay's reliability stems from the dose-dependent response. A clear correlation between herbicide concentration and growth inhibition validates the compound's activity. Comparing the IC₅₀ values provides a quantitative measure of relative potency.

Protocol 4.2: Environmental Fate - Soil Dissipation Study

Objective: To compare the persistence of the two herbicides in soil under controlled laboratory conditions.

Methodology:

  • Soil Preparation: Use a standard agricultural loam soil, sieved to <2 mm. Characterize its pH, organic matter content, and texture.

  • Herbicide Application: Prepare a stock solution of each compound. Apply the solution to separate batches of soil to achieve a final concentration of 1 mg/kg. Mix thoroughly. A control batch with no herbicide is also required.

  • Incubation: Bring the soil to 60% of its maximum water-holding capacity. Incubate the samples in the dark at 20-22°C.

  • Sampling: Collect triplicate samples from each batch at defined time points (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days). Store samples at -20°C until analysis.

  • Extraction & Analysis:

    • Extract the herbicide from soil samples using an appropriate method (e.g., QuEChERS).

    • Quantify the concentration of the parent compound in the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the concentration of each herbicide against time. Fit the data to a first-order decay model to calculate the DT₅₀ (time for 50% dissipation) for each compound.

Experimental_Workflow cluster_bioassay Protocol 4.1: Efficacy Bioassay cluster_soil Protocol 4.2: Soil Dissipation B1 Grow A. thaliana Seedlings B3 Transfer & Incubate B1->B3 B2 Prepare Herbicide Dose-Response Plates B2->B3 B4 Measure Root Growth & Biomass B3->B4 B5 Calculate IC₅₀ (Log-Logistic Model) B4->B5 S1 Prepare & Characterize Soil S2 Apply Herbicide (Spiking) S1->S2 S3 Incubate Under Controlled Conditions S2->S3 S4 Time-Course Sampling & Extraction S3->S4 S5 Quantify with LC-MS/MS S4->S5 S6 Calculate DT₅₀ (First-Order Kinetics) S5->S6

Caption: Comparative experimental workflow for efficacy and soil dissipation studies.

Environmental Fate and Toxicology of Aminopyralid

Understanding a herbicide's behavior after application is critical for risk assessment.

Environmental Fate:

  • Soil: Aminopyralid is broken down primarily by soil microbes, but this process can be slow.[4] Its persistence is variable, with reported half-lives ranging from 32 to 533 days.[4] Due to its high water solubility and anionic nature at typical soil pH, it is mobile and has the potential to leach into groundwater.[4][10][14]

  • Water: In water, aminopyralid is stable but degrades rapidly in the presence of sunlight (photolysis), with a half-life of about 0.6 days in shallow water.[4]

  • Bioaccumulation: It passes through mammals relatively unchanged and is not expected to bioaccumulate in fish tissue.[4][15] However, its persistence in plant matter and manure is a known issue, leading to contamination of compost that can damage sensitive crops.[3][4][14]

Toxicological Profile:

  • Mammals: Aminopyralid exhibits very low acute toxicity to mammals via oral, dermal, and inhalation routes (Oral LD₅₀ in rats > 5,000 mg/kg).[4][15] The EPA has classified it as "not likely" to be carcinogenic to humans.[4][15][16]

  • Birds & Aquatic Life: It is considered practically non-toxic to birds, fish, honeybees, and earthworms.[4][15][16] It is slightly toxic to some algae and aquatic vascular plants.[4][16]

Conclusion and Future Directions

Aminopyralid is a potent, selective herbicide with a well-defined mechanism of action and a favorable toxicological profile. Its primary environmental concerns are its persistence and mobility in soil, which can lead to issues with compost contamination.

The isomeric compound, this compound, remains an unknown quantity. Based on structural analysis, its biological and environmental properties are likely to differ from aminopyralid. The altered position of the amino group could impact its receptor binding affinity, potentially leading to lower or different herbicidal activity. Furthermore, its predicted higher LogP value suggests it may be less mobile but potentially more persistent in soil organic matter.

This guide provides the foundational knowledge on the benchmark compound and, critically, the experimental framework necessary to conduct a rigorous, direct comparison. Future research should focus on the synthesis and execution of the described bioassays and environmental fate studies for this compound. Such studies are essential to elucidate its potential as a novel herbicide and to fully understand the structure-activity relationships that govern the efficacy of picolinic acid herbicides.

References

efficacy of 3-Amino-4,6-dichloropicolinic acid vs. picloram.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Aminocyclopyrachlor and Picloram Efficacy

Introduction: A New Generation of Synthetic Auxins

In the landscape of modern agriculture and vegetation management, synthetic auxin herbicides remain a cornerstone for the selective control of broadleaf weeds. For decades, picloram, a pyridine carboxylic acid, has been a benchmark for its systemic and persistent activity, particularly against deep-rooted perennial and woody plants.[1][2][3] However, the continuous evolution of weed science and the demand for more refined herbicidal profiles have led to the development of new active ingredients. Among these is aminocyclopyrachlor, a pyrimidine carboxylic acid, which also functions as a synthetic auxin.[4][5] This guide provides a detailed, data-driven comparison of the efficacy and environmental characteristics of aminocyclopyrachlor and the traditional stalwart, picloram, to inform researchers, scientists, and professionals in the field of weed management.

Mechanism of Action: The Auxin Mimicry Pathway

Both aminocyclopyrachlor and picloram exert their herbicidal effects by mimicking the natural plant hormone indole-3-acetic acid (IAA), a type of auxin.[2][6][7] As synthetic mimics, they are more stable within the plant than native IAA.[6] This leads to their accumulation at the sites of action, primarily the meristematic tissues.[3][4]

The binding of these synthetic auxins to specific receptor proteins, such as the TIR1/AFB F-box proteins, triggers a cascade of molecular events.[8][9] This interaction leads to the degradation of transcriptional repressors (Aux/IAA proteins), which in turn allows for the overexpression of auxin-responsive genes.[8][9] The consequences of this uncontrolled gene expression include:

  • Uncontrolled Cell Division and Elongation: The plant experiences disorganized and unsustainable growth, leading to classic symptoms like leaf and stem twisting (epinasty).[7][10][11]

  • Ethylene and Abscisic Acid (ABA) Production: The herbicidal stress induces the synthesis of ethylene and ABA, which contribute to senescence, tissue decay, and ultimately, plant death.[6][8]

  • Disruption of Vascular Tissues: The abnormal growth disrupts the plant's phloem and xylem, hindering the transport of water and nutrients.

This shared mechanism underscores why both compounds are highly effective systemic herbicides, capable of translocating throughout the plant to kill it from the roots up.[2][3][4]

Auxin_Herbicide_Mechanism cluster_cell Plant Cell Auxin_Herbicide Synthetic Auxin (Picloram / Aminocyclopyrachlor) Receptor TIR1/AFB Receptor Auxin_Herbicide->Receptor Binds Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth, Ethylene/ABA Production Auxin_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Comparative Efficacy: A Quantitative Look at Weed Control

The true measure of a herbicide's utility lies in its efficacy against target weed species. While both aminocyclopyrachlor and picloram are effective on a broad spectrum of broadleaf weeds, their activity levels can differ significantly depending on the species. A key metric for comparison is the effective dose required to achieve 50% growth reduction (ED50).

HerbicideCanola ED50 (g ae/ha)Squash ED50 (g ae/ha)Okra ED50 (g ae/ha)
Aminocyclopyrachlor 112.96.614.6
Picloram 227.723.317.3
Source: Adapted from Weed Technology, 2019[12]

The data indicates that aminocyclopyrachlor is roughly twice as active as picloram on canola.[12] In squash, aminocyclopyrachlor and triclopyr (another pyridine herbicide included in the study for broader comparison) were more active than aminopyralid and picloram.[12] For okra, aminopyralid showed the greatest activity, followed closely by aminocyclopyrachlor and picloram.[12]

Picloram has a long-standing reputation for its exceptional control of woody plants and deep-rooted perennials.[1][3] Aminocyclopyrachlor has also demonstrated strong activity against a variety of invasive and noxious weeds.

Environmental Fate and Persistence: A Critical Comparison

The environmental persistence and mobility of a herbicide are critical factors influencing its suitability for different applications and its potential for off-target effects.

PropertyAminocyclopyrachlorPicloram
Soil Half-life (DT50) Moderately persistent; 3 to >112 days, dependent on soil type, moisture, and temperature.[11][13]Highly persistent; can range from one month to three years.[14]
Mobility in Soil High mobility; potential to leach to groundwater.[4][15]High mobility; does not bind strongly to soil particles.[14][16][17]
Degradation Pathways Primarily microbial degradation.[13]Primarily microbial degradation and photolysis.[14][18]

Both herbicides exhibit high water solubility and a tendency for high mobility in soil, creating a risk of leaching into groundwater, particularly in permeable soils with shallow water tables.[15][16][17] Picloram is noted for its exceptional persistence, with a half-life that can extend for several years under certain conditions.[14] Aminocyclopyrachlor is also moderately persistent, and its degradation is influenced by soil moisture and temperature.[13] This persistence, while beneficial for long-term weed control, necessitates careful management to avoid injury to sensitive rotational crops or off-site movement.[11][15]

Experimental Protocol: Whole-Plant Bioassay for Efficacy Testing

To empirically determine and compare the efficacy of herbicides like aminocyclopyrachlor and picloram, a standardized whole-plant bioassay is essential. The following protocol outlines a robust methodology for greenhouse trials.

1. Seed Collection and Preparation:

  • Collect mature seeds from at least 30 randomly selected plants of the target weed species from a site with no recent herbicide application (susceptible population).[19]
  • Clean the seeds to remove chaff and other debris.[20]
  • Store seeds in labeled paper bags in a cool, dry location to prevent induced dormancy.[20]

2. Plant Cultivation:

  • Fill trays or pots with a standardized potting mix.
  • Sow a sufficient number of seeds to ensure a minimum of 4-5 emerged seedlings per pot for post-emergence studies.[21]
  • Grow plants in a controlled greenhouse environment with appropriate light, temperature, and irrigation.
  • If necessary, thin seedlings to a uniform number per pot after emergence and allow them to re-establish for at least 5 days before treatment.[21]

3. Herbicide Application:

  • Prepare stock solutions of aminocyclopyrachlor and picloram. A logarithmic series of doses spanning from a very low concentration to twice the recommended field rate should be used to generate a dose-response curve.[22]
  • Apply herbicides using a precision bench sprayer calibrated to deliver a consistent volume (e.g., 300 L/ha).[20]
  • Include an untreated control for each population and a known susceptible population in all experiments for comparison.[19]

4. Data Collection and Analysis:

  • Assess plants 3-4 weeks after treatment.[20]
  • Record the number of surviving plants in each pot.[19]
  • Conduct a visual estimation of biomass (VEB) by comparing the treated plants to the untreated controls, using a scale from 0 (dead) to 10 (unaffected).[20]
  • Express plant survival as a percentage of the total number of treated plants.
  • Analyze the data using dose-response models to calculate the ED50 for each herbicide on each weed species.

A[label="1. Seed Collection\n(>30 plants)"]; B[label="2. Seed Cleaning & Storage"]; C [label="3. Plant Cultivation\n(Pots/Trays)"]; D [label="4. Herbicide Preparation\n(Dose Range)"]; E [label="5. Herbicide Application\n(Bench Sprayer)"]; F [label="6. Incubation\n(3-4 Weeks)"]; G [label="7. Data Collection\n(Survival, Visual Biomass)"]; H [label="8. Data Analysis\n(Dose-Response, ED50)"];

A -> B; B -> C; C -> E; D -> E; E -> F; F -> G; G -> H; }

Caption: Workflow for a whole-plant herbicide efficacy bioassay.

Conclusion

The comparison between aminocyclopyrachlor and picloram highlights the advancements in synthetic auxin herbicide development. While both share a common and effective mechanism of action, their performance profiles exhibit key differences. Aminocyclopyrachlor shows comparable or, in some cases, superior activity to picloram on certain broadleaf weeds at lower application rates. Both herbicides are characterized by their systemic nature and soil mobility, demanding careful stewardship to maximize efficacy while minimizing environmental risks. For researchers and drug development professionals, understanding these nuances is paramount in selecting the appropriate active ingredient for a given application and in guiding the design of future herbicidal molecules with improved efficacy and environmental safety profiles.

References

A Guide to the Definitive Structural Confirmation of 3-Amino-4,6-dichloropicolinic Acid: An Integrated Crystallographic and Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the unambiguous structural determination of 3-amino-4,6-dichloropicolinic acid (C₆H₄Cl₂N₂O₂, MW: 207.01 g/mol )[1]. In the fields of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not an academic detail—it is the fundamental determinant of function, reactivity, and safety. While various analytical techniques provide essential pieces of the structural puzzle, single-crystal X-ray crystallography (SCXRD) remains the unequivocal gold standard for providing a complete and high-resolution atomic map.[2][3]

As of this writing, a public crystal structure for this compound has not been deposited in major structural databases like the Cambridge Structural Database (CSD)[4][5]. Therefore, this document serves as both a detailed methodological guide for achieving this goal and a comparative analysis of the orthogonal techniques required for comprehensive validation. We will explore the "why" behind experimental choices, ensuring a robust and self-validating analytical workflow.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD provides an absolute, three-dimensional structure of a molecule as it exists in a crystalline lattice.[2] This technique is unparalleled because it directly visualizes the spatial arrangement of atoms, allowing for the precise measurement of bond lengths, bond angles, and torsional angles, which are critical for understanding molecular conformation and intermolecular interactions.

The SCXRD Experimental Workflow

The path from a powdered sample to a refined crystal structure is a multi-step process that demands careful execution and analysis. Each stage builds upon the last, culminating in a validated atomic model.

scxrd_workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Determination pure_sample Purified Compound (>95%) crystal_growth Crystal Growth pure_sample->crystal_growth Solvent Selection crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection Microscopy data_collection X-ray Diffraction Data Collection crystal_selection->data_collection Goniometer Mount structure_solution Structure Solution (Phase Problem) data_collection->structure_solution Indexing & Integration refinement Structural Refinement structure_solution->refinement Least-Squares Minimization validation Validation & CIF Generation refinement->validation CheckCIF CSD_Deposit Database Deposition (e.g., CSD) validation->CSD_Deposit

Caption: The end-to-end workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol: From Powder to Structure

1. Crystal Growth: The Foundational Step

The most critical and often challenging phase is growing a single crystal of suitable size and quality (ideally 0.1-0.3 mm in all dimensions).[6] The purity of the starting material is paramount; impurities can inhibit nucleation or be incorporated as defects, degrading diffraction quality.

  • Causality of Solvent Choice: The goal is to identify a solvent or solvent system in which this compound has moderate solubility.[7] High solubility leads to rapid precipitation and a microcrystalline powder, while very low solubility prevents the solution from reaching supersaturation. Given the molecule's structure—a polar carboxylic acid and an amino group on a less polar dichloropyridine ring—solvents like ethanol, methanol, acetonitrile, or mixtures with water or ethyl acetate are logical starting points.

  • Method 1: Slow Evaporation (Recommended Start)

    • Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial.

    • Filter the solution to remove any particulate matter which could act as unwanted nucleation sites.[7]

    • Cover the vial with a cap, perforated foil, or parafilm with a few pinholes. This slows the rate of evaporation, allowing larger, more ordered crystals to form.

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[7]

  • Method 2: Vapor Diffusion

    • Dissolve the compound in a solvent in which it is highly soluble (the "inner solution").

    • Place this vial, uncapped, inside a larger, sealed jar containing a solvent in which the compound is poorly soluble but which is miscible with the first solvent (the "anti-solvent").

    • Over time, the anti-solvent vapor will slowly diffuse into the inner solution, reducing the compound's solubility and promoting slow crystallization.

2. Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The sample is typically cooled to ~100 K using a stream of liquid nitrogen to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

3. Structure Solution and Refinement

The collected diffraction data (a series of spots with specific positions and intensities) is used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell. This initial model is then refined using a least-squares algorithm to best fit the experimental data.

Trustworthiness: Key Quality Metrics for a Valid Structure

A solved crystal structure is only reliable if it meets established quality criteria. The following parameters are universally reported in crystallographic information files (CIFs) and publications.

ParameterDescriptionTarget Value for Publication
R1 The residual factor, representing the agreement between observed and calculated structure factor amplitudes.< 0.05 (5%) for well-behaved structures
wR2 The weighted residual factor based on squared structure factor amplitudes.< 0.15 (15%)
GoF (S) Goodness-of-Fit. Should be close to 1.0, indicating a good model fit to the data.~1.0
Completeness The percentage of unique reflections measured.> 99%
Resolution The minimum spacing between crystal lattice planes that can be resolved.< 0.8 Å for small molecules[2]

Part 2: A Comparative Guide to Orthogonal Validation Techniques

While SCXRD is definitive, it is not always immediately achievable. Other analytical techniques are essential for confirming the molecular formula and connectivity, providing orthogonal validation that supports the final crystal structure.

logic_flow cluster_spectroscopy Spectroscopic & Spectrometric Analysis Proposed Proposed Structure (this compound) NMR NMR Spectroscopy (Connectivity, Environment) Proposed->NMR MS Mass Spectrometry (Molecular Weight, Isotopic Pattern) Proposed->MS IR IR Spectroscopy (Functional Groups) Proposed->IR Tentative Tentative Confirmation (Formula & Connectivity) NMR->Tentative MS->Tentative IR->Tentative SCXRD Single-Crystal X-ray (Absolute 3D Structure) Tentative->SCXRD

Caption: Logical flow of data integration for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is the most direct method for confirming the molecular weight and elemental formula. For a halogenated compound like this, it provides a unique and powerful diagnostic signature.

  • What It Tells Us: Confirms the molecular weight and, crucially, the number and type of halogen atoms through characteristic isotopic patterns.[8]

  • Expected Data for C₆H₄Cl₂N₂O₂:

    • Molecular Ion: A peak corresponding to the molecular weight of ~207 g/mol . Since the molecule contains two nitrogen atoms, the molecular ion peak will have an odd m/z value, consistent with the Nitrogen Rule.[9]

    • Isotopic Pattern: Chlorine exists as two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%).[10] A molecule containing two chlorine atoms will exhibit a characteristic cluster of peaks:

      • M+ (containing two ³⁵Cl atoms)

      • M+2 (containing one ³⁵Cl and one ³⁷Cl)

      • M+4 (containing two ³⁷Cl atoms)

    • The relative intensity ratio of these M+, M+2, and M+4 peaks will be approximately 9:6:1 , providing definitive evidence for the presence of two chlorine atoms.[10]

  • Experimental Protocol (ESI-MS):

    • Dissolve a small amount (~1 mg) of the sample in a suitable solvent (e.g., methanol).

    • Infuse the solution into an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in both positive and negative ion modes. The carboxylic acid will likely deprotonate to give a strong signal at [M-H]⁻ in negative mode, while the amino group could protonate to give [M+H]⁺ in positive mode.

    • Analyze the molecular ion region for the 9:6:1 isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the connectivity of a molecule—how the atoms are bonded to one another. It provides information about the chemical environment of each ¹H and ¹³C atom.[11]

  • What It Tells Us: Elucidates the carbon-hydrogen framework and the immediate electronic environment of the nuclei.

  • Expected ¹H NMR Data:

    • One signal in the aromatic region (likely ~7-8 ppm) corresponding to the single proton on the pyridine ring.

    • A broad signal corresponding to the two protons of the amino (-NH₂) group. Its chemical shift will be variable and depend on solvent and concentration.

    • A very broad signal for the carboxylic acid proton (-COOH), often >10 ppm.

  • Expected ¹³C NMR Data:

    • Six distinct signals for the six carbons of the pyridine ring and carboxylic acid.

    • The chemical shifts will be influenced by the substituents: the carbons bonded to the electron-withdrawing chlorine atoms will be shifted downfield, while those influenced by the electron-donating amino group will be shifted upfield.[12]

  • Experimental Protocol:

    • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, which is effective for polar compounds with exchangeable protons).

    • Acquire ¹H, ¹³C, and potentially 2D spectra (like COSY and HSQC) to confirm assignments.

Summary Comparison of Techniques
TechniqueInformation ProvidedStrengthsLimitations
SCXRD Absolute 3D atomic arrangement, bond lengths/angles, stereochemistry, packing.Unambiguous and definitive structural data.[3][13]Requires a high-quality single crystal, which can be difficult to grow.
MS Molecular weight, elemental formula (with HRMS), isotopic information.High sensitivity, provides direct evidence of halogen presence and count.[14]Provides no information on connectivity or 3D structure.
NMR Atom connectivity (C-H framework), electronic environment of nuclei.Excellent for determining the molecular backbone in solution.Infers connectivity, does not provide direct 3D structural data.
IR Presence of specific functional groups (e.g., C=O, N-H, C-Cl).Fast, simple, and good for a quick check of key chemical bonds.Provides limited information on the overall molecular structure.

Conclusion

The structural confirmation of this compound requires a multi-faceted, evidence-based approach. While NMR and mass spectrometry are indispensable for verifying the molecular formula and atomic connectivity, they build a case based on inference. Only single-crystal X-ray crystallography provides direct, unambiguous evidence of the three-dimensional structure. By following the detailed crystallographic protocol outlined here—from meticulous crystal growth to rigorous validation of the final model—researchers can achieve the definitive structural elucidation required for advancing scientific discovery. The combination of these orthogonal techniques provides a self-validating system that ensures the highest level of scientific integrity and trustworthiness in the final structural assignment.

References

  • X-Ray Crystallography Laboratory, Department of Chemistry, Michigan State University. (n.d.). Getting Crystals Your Crystallographer Will Treasure. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Uekusa, H., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Japan Society of Colour Material, 79(9), 434-440. Retrieved from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Stahly, B. C., & Stahly, G. P. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1801-1811. Retrieved from [Link]

  • Wikipedia. (2023). Cambridge Structural Database. Retrieved from [Link]

  • Schmid, M., et al. (2018). Convenient synthesis and application of versatile nucleic acid lipid membrane anchors in the assembly and fusion of liposomes - Supporting Information. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Akutsu, H., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5195. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2024). Introducing Cambridge Structural Database 6.00. Retrieved from [Link]

  • Golic, L., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Acta Chimica Slovenica, 51, 269-280. Retrieved from [Link]

  • Chemicalbridge. (n.d.). This compound. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Takhistov, V. V., & Pleshkova, A. P. (1977). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 46(4), 347-362. Retrieved from [Link]

  • Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • Anonymous. (2021). Radicals and Mass Spectrometry (MS) Spring 2021. Retrieved from [Link]

  • Jackowski, K., et al. (2007). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Arkivoc, 2007(15), 134-152. Retrieved from [Link]

  • Chem Complete Chemistry. (2023, September 7). Intensity Ratio of peaks in mass spectrum. YouTube. Retrieved from [Link]

  • G.C. Levy, R.L. Lichter. (1979). 15N NMR chemical shifts of amino acid methyl ester hydrochlorides. ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity for 3-Amino-4,6-dichloropicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in environmental science, agriculture, and toxicology, the ability to accurately detect and quantify small molecules like herbicides is paramount. Immunoassays, powered by specific antibodies, offer a sensitive and high-throughput solution. However, the Achilles' heel of any immunoassay is antibody cross-reactivity—the potential for an antibody to bind to non-target molecules that are structurally similar to the intended analyte.

This guide provides a comprehensive framework for developing and characterizing antibodies against the small molecule 3-Amino-4,6-dichloropicolinic acid . We will delve into the causal logic behind experimental design, from initial antibody generation to the definitive assessment of cross-reactivity using competitive enzyme-linked immunosorbent assays (ELISA). This document serves as a roadmap for creating a robust and reliable immunoassay, ensuring the data generated is both accurate and defensible.

The Challenge: Specificity Against a Small Molecule

This compound is a hapten—a small molecule that is not immunogenic on its own. To elicit an immune response, it must be covalently coupled to a larger carrier protein. This initial step is critical and directly influences the specificity of the resulting antibodies. The selection of the conjugation site on the hapten determines which parts of the molecule are exposed to the immune system, thereby shaping the antibody's binding pocket (paratope).

Our objective is to generate and compare two types of antibodies—a polyclonal and a monoclonal—and rigorously evaluate their performance. The central question is not just if they bind to our target, but how selectively they do so in the presence of structurally related compounds.

Part 1: Antibody Generation Strategy

The journey to a specific antibody begins with a well-designed immunogen. The carboxylic acid group on this compound is the most logical point for conjugation to amine groups on the carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH), as this leaves the unique pyridine ring and its substituents exposed to the immune system.

Experimental Workflow: Immunogen Preparation and Antibody Production

  • Hapten Activation : Activate the carboxylic acid group of this compound using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) to form a stable NHS ester.

  • Conjugation : React the activated hapten with the carrier protein (KLH for immunization, and Bovine Serum Albumin or BSA for assay development) at a controlled molar ratio to achieve an optimal hapten density.

  • Purification : Remove unconjugated hapten via dialysis or size-exclusion chromatography.

  • Immunization :

    • Polyclonal Antibody (pAb) : Immunize host animals (e.g., rabbits) with the KLH-hapten conjugate. The resulting antiserum will contain a heterogeneous mixture of antibodies recognizing different epitopes on the hapten.

    • Monoclonal Antibody (mAb) : Immunize mice and, after a sufficient immune response is detected, fuse spleen cells with myeloma cells to create hybridomas. Screen individual hybridoma clones for the production of antibodies with the highest affinity and specificity for the target.

  • Antibody Purification : Purify antibodies from serum (for pAb) or hybridoma supernatant (for mAb) using protein A/G affinity chromatography.

G cluster_0 Immunogen Preparation cluster_1 Antibody Production Hapten This compound Activate Activate Carboxylic Acid (EDC/NHS) Hapten->Activate Conjugate Conjugation Activate->Conjugate Carrier Carrier Protein (KLH) Carrier->Conjugate Purify_Immunogen Purify Conjugate Conjugate->Purify_Immunogen Immunize Immunize Host Purify_Immunogen->Immunize Immunogen pAb Polyclonal Antibody (Rabbit Serum) Immunize->pAb mAb Monoclonal Antibody (Mouse Hybridomas) Immunize->mAb Purify_Ab Purify Antibodies pAb->Purify_Ab mAb->Purify_Ab

Caption: Workflow for hapten conjugation and antibody production.

Part 2: The Litmus Test - Competitive ELISA

To quantify a small molecule like our target, the competitive ELISA is the immunoassay format of choice.[1][2] In this setup, the free analyte in a sample competes with a labeled or coated antigen for a limited number of antibody binding sites. A higher concentration of the target in the sample results in a lower signal, creating an inverse relationship that allows for quantification.

Principle of Competitive ELISA

An antigen-protein conjugate (e.g., the hapten conjugated to BSA) is immobilized on the surface of a microplate well. The sample containing the free hapten is then mixed with a specific antibody and added to the well. The free hapten and the immobilized hapten compete for binding to the antibody. After washing, a labeled secondary antibody is added to detect the primary antibody that has bound to the plate. The amount of signal is inversely proportional to the concentration of the free hapten in the sample.

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration A1 Analyte (●) binds to Antibody (Y) in solution B1 Few Antibodies bind to coated plate A1->B1 C1 Low Signal B1->C1 A2 Analyte (●) is scarce B2 Many Antibodies bind to coated plate A2->B2 C2 High Signal B2->C2

Caption: Principle of competitive ELISA.

Detailed Protocol: Competitive ELISA for Cross-Reactivity Analysis

  • Coating : Dilute the BSA-hapten conjugate to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[3]

  • Washing : Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking : Add 200 µL of a blocking buffer (e.g., 3% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[1]

  • Competition :

    • Prepare serial dilutions of the target analyte (this compound) and each structural analogue to be tested.

    • In a separate dilution plate, mix 50 µL of each standard/analogue dilution with 50 µL of the primary antibody (the optimal dilution of which must be predetermined via titration).

    • Incubate this mixture for 30 minutes at room temperature.

  • Incubation : Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the coated and blocked assay plate. Incubate for 1 hour at room temperature.

  • Washing : Repeat the washing step (Step 2).

  • Detection : Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing : Repeat the washing step (Step 2).

  • Substrate Addition : Add 100 µL of TMB substrate solution to each well. Allow color to develop in the dark (typically 15-30 minutes).

  • Stopping Reaction : Add 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Reading : Read the absorbance at 450 nm using a microplate reader.

Part 3: Data Analysis and Performance Comparison

The key metric for quantifying cross-reactivity is the half-maximal inhibitory concentration (IC50) . This is the concentration of an analyte that causes a 50% reduction in the maximum signal of the assay.[4][5] By comparing the IC50 of the target analyte to the IC50 of a structural analogue, we can calculate the percent cross-reactivity.

Cross-Reactivity Calculation: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competing Compound) × 100

Panel of Test Compounds

To thoroughly assess specificity, we will test our hypothetical antibodies against the target and three other picolinic acid herbicides with structural similarities:

  • Target: this compound

  • Analogue 1: Aminopyralid (4-amino-3,6-dichloro-2-pyridinecarboxylic acid) - Differs by the position of the amino group.[1][6]

  • Analogue 2: Picloram (4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid) - Has an additional chlorine atom and a different amino group position.[3][7]

  • Analogue 3: Clopyralid (3,6-dichloropicolinic acid) - Lacks the amino group entirely.[2][8]

Comparative Performance Data

The following table presents hypothetical data from a competitive ELISA comparing our generated polyclonal (pAb-1) and monoclonal (mAb-1) antibodies.

CompoundStructurepAb-1 IC50 (nM)pAb-1 Cross-Reactivity (%)mAb-1 IC50 (nM)mAb-1 Cross-Reactivity (%)
This compound C₆H₄Cl₂N₂O₂15.2100% 12.5100%
Aminopyralid C₆H₄Cl₂N₂O₂45.833.2%893.11.4%
Picloram C₆H₃Cl₃N₂O₂112.613.5%> 10,000< 0.1%
Clopyralid C₆H₃Cl₂NO₂563.02.7%> 10,000< 0.1%

Part 4: Interpretation and Scientific Insights

The data table reveals a clear distinction in performance between the two antibody types.

  • Polyclonal Antibody (pAb-1): This antibody preparation shows moderate affinity for the target (IC50 = 15.2 nM). However, it exhibits significant cross-reactivity with Aminopyralid (33.2%), which differs only in the position of the amino group. This is a common characteristic of polyclonal responses; because they contain a mixture of antibodies, some may recognize epitopes common to both molecules, such as the dichlorinated pyridine ring itself. The cross-reactivity is lower with Picloram and Clopyralid, suggesting the amino group is an important, but not exclusive, part of the recognition site for many antibodies in this polyclonal pool.

  • Monoclonal Antibody (mAb-1): The monoclonal antibody demonstrates slightly higher affinity for the target (IC50 = 12.5 nM) and, critically, superior specificity. The cross-reactivity with Aminopyralid is dramatically reduced to just 1.4%. For Picloram and Clopyralid, the cross-reactivity is negligible. This result strongly implies that the paratope of mAb-1 is exquisitely shaped to recognize the specific arrangement of the amino group at position 3 alongside the chlorine atoms at positions 4 and 6. Any alteration to this arrangement, such as moving the amino group (Aminopyralid) or removing it (Clopyralid), severely disrupts binding.

The choice between a monoclonal and polyclonal antibody depends entirely on the application. For a screening assay designed to detect a class of related dichloropicolinic acids, the broader reactivity of pAb-1 might be advantageous. However, for a regulatory or research application requiring the specific and accurate quantification of only This compound , the high specificity of mAb-1 is non-negotiable.

This guide illustrates that the development of a reliable immunoassay is a systematic process. It requires a logical immunogen design, the selection of an appropriate assay format, and, most importantly, a rigorous, data-driven characterization of antibody specificity. By following this framework, researchers can develop high-quality immunoassays and generate data with the utmost confidence.

References

A Comparative Guide to the Bioequivalence of Synthesized vs. Commercially Available 3-Amino-4,6-dichloropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the choice between synthesizing an active pharmaceutical ingredient (API) in-house and procuring it from a commercial vendor is a critical decision with far-reaching implications for quality, cost, and regulatory compliance. This guide provides a comprehensive comparison of synthesized versus commercially available 3-Amino-4,6-dichloropicolinic acid, a key intermediate and potential API. We will delve into the nuances of synthesis, impurity profiling, and the requisite bioequivalence studies to ensure therapeutic interchangeability.

The Genesis of an API: Synthesis vs. Commercial Acquisition

The decision to synthesize or purchase this compound hinges on several factors, including internal expertise, cost-effectiveness, and supply chain control.

In-House Synthesis:

Synthesizing this compound provides complete control over the manufacturing process. A common synthetic route involves the reduction of 4-amino-3,5,6-trichloropicolinic acid. This can be achieved through methods such as catalytic hydrogenation or electrolytic dechlorination. While offering transparency and control, in-house synthesis necessitates significant investment in process development, optimization, and validation to ensure consistent quality and yield. Potential challenges include the formation of process-related impurities that must be meticulously identified and controlled.

Commercial Availability:

Several chemical suppliers offer this compound.[1] Procuring the API from a qualified vendor can expedite development timelines and reduce capital expenditure. However, it introduces reliance on an external supply chain and necessitates a robust vendor qualification program. It is crucial to obtain detailed information from the supplier regarding their synthesis route, impurity profile, and batch-to-batch consistency. The potential for variability between different commercial suppliers also underscores the importance of thorough analytical characterization of each batch received.

Analytical Characterization: The Foundation of Equivalence

Regardless of the source, a comprehensive analytical characterization of this compound is paramount to establishing its quality and ensuring its suitability for downstream applications.

Physicochemical Properties:

A fundamental step is the confirmation of the material's identity and basic physicochemical properties.

PropertyTypical Value
Molecular Formula C₆H₄Cl₂N₂O₂
Molecular Weight 207.01 g/mol
Appearance Solid
Purity ≥95% - 98%

Impurity Profiling: A Tale of Two Sources

Impurity profiling is a critical component of API characterization, as impurities can impact both safety and efficacy.[2]

  • Synthesized API: The impurity profile will be directly related to the specific synthetic route, starting materials, reagents, and purification methods employed. Potential impurities could include unreacted starting materials, intermediates, by-products from side reactions, and residual solvents. A thorough understanding of the synthesis pathway is essential for predicting and controlling these impurities.

  • Commercially Available API: The impurity profile of a commercially sourced API can be more variable and may contain impurities not anticipated from a known in-house synthesis. It is essential to conduct comprehensive impurity profiling on incoming batches to identify and quantify any unknown peaks.

Forced Degradation Studies:

Forced degradation studies are crucial for identifying potential degradation products that may form under stress conditions such as heat, humidity, light, acid/base hydrolysis, and oxidation.[2][3][4][5][6] This information is vital for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Bioequivalence Assessment: Ensuring Therapeutic Interchangeability

Bioequivalence is established when two drug products exhibit comparable bioavailability (rate and extent of absorption) and are therefore expected to have the same therapeutic effect. For an API like this compound, demonstrating bioequivalence between the synthesized and commercially available versions is crucial if a switch in sourcing is considered post-approval.

Regulatory Framework:

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioequivalence studies. The fundamental principle is that if two products are bioequivalent, they are therapeutically equivalent.

In Vitro Bioequivalence Studies:

For certain drug products, bioequivalence can be demonstrated through in vitro studies alone, potentially waiving the need for in vivo studies.

Workflow for In Vitro Bioequivalence Assessment

cluster_0 Physicochemical Characterization cluster_1 Comparative Studies cluster_2 Bioequivalence Determination A Synthesized API C Impurity Profiling A->C B Commercial API B->C D In Vitro Dissolution C->D E Statistical Analysis (f2 Similarity Factor) D->E F Bioequivalence Established E->F A API Sourcing Decision (Synthesized vs. Commercial) B Comprehensive Analytical Characterization A->B C In Vitro Bioequivalence Studies (e.g., Dissolution) B->C D In Vivo Bioequivalence Studies (Pharmacokinetic Endpoints) C->D If necessary E Bioequivalence Established C->E If sufficient D->E F Therapeutic Equivalence Assured E->F

Caption: Decision pathway for bioequivalence assessment.

Conclusion: A Data-Driven Approach to API Sourcing

The choice between a synthesized and a commercially available API is a multifaceted decision that requires a rigorous, data-driven approach. While in-house synthesis offers greater control, commercial sourcing can provide speed and cost advantages. Ultimately, the key to ensuring product quality and therapeutic equivalence lies in a thorough understanding of the API's physicochemical properties, a comprehensive impurity profile, and robust bioequivalence studies. By adhering to the principles outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions that safeguard patient safety and ensure the consistent performance of their pharmaceutical products.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency. Retrieved from [Link]

  • Dissolution Study of Active Pharmaceutical Ingredients Using the Flow Through Apparatus Usp 4. (n.d.). SOTAX. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2015, October 2). BioPharm International. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
  • Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. (2018, August). U.S. Food and Drug Administration. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). European Medicines Agency. Retrieved from [Link]

  • Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297.
  • In-Vitro Dissolution and Alternative Methods Involving in the Dissolution Rate Determination. (n.d.). ResearchGate. Retrieved from [Link]

  • Decision Tree #7: Setting acceptance criteria for drug product dissolution. (2016, January 29). U.S. Food and Drug Administration. Retrieved from [Link]

  • In vitro dissolution testing methods. (n.d.). SlideShare. Retrieved from [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • in vitro dissolution studies: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (2021, February 20). U.S. Food and Drug Administration. Retrieved from [Link]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (1997, August). U.S. Food and Drug Administration. Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. (n.d.). Developing Countries Vaccine Manufacturers Network. Retrieved from [Link]

  • Kato, M., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4455.
  • Examination of Selection of Immediate Release Dissolution Acceptance Criteria. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Examination of Selection of Immediate Release Dissolution Acceptance Criteria. (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis of a Synthetic Peptide and its Impurities. (2023, August 27). Business Reporter. Retrieved from [Link]

  • 4085 PDFs | Review articles in IMPURITY PROFILING. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of 3-Amino-4,6-dichloropicolinic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients and related compounds is paramount. 3-Amino-4,6-dichloropicolinic acid, a key chemical entity, demands robust analytical methodologies to ensure data integrity across different laboratories. This guide provides an in-depth comparison of analytical techniques for its quantification and a detailed framework for conducting a comprehensive inter-laboratory validation.

The Analytical Challenge: Properties of this compound

This compound is a polar, acidic compound, which presents specific challenges for chromatographic analysis. Its chemical structure necessitates careful consideration of the analytical technique to achieve optimal retention, separation, and detection. The two primary chromatographic methods employed for its quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Quantification Methods

The choice between GC-MS and LC-MS/MS is a critical decision in method development. Each technique offers distinct advantages and disadvantages for the analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the analysis of polar and thermally labile compounds like this compound. Its high sensitivity and selectivity make it particularly suitable for detecting low concentrations in complex matrices.

Advantages:

  • High Specificity and Sensitivity: The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode allows for highly selective detection with minimal interference from the sample matrix.

  • No Derivatization Required: In many cases, this compound can be analyzed directly, simplifying sample preparation and reducing the potential for analytical errors.[1]

  • Versatility: LC-MS/MS can be applied to a wide range of sample matrices, including water, soil, and biological fluids.[2][3]

Disadvantages:

  • Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components can affect accuracy and precision. This often necessitates the use of matrix-matched standards or stable isotope-labeled internal standards.[1]

  • Higher Instrument Cost: The initial investment and maintenance costs for LC-MS/MS systems are typically higher than for GC-MS systems.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for this specific analyte, GC-MS can be a viable alternative, particularly when dealing with less complex matrices or when LC-MS/MS is unavailable.

Advantages:

  • High Chromatographic Resolution: Capillary GC columns offer excellent separation efficiency.

  • Lower Cost: GC-MS systems are generally less expensive to purchase and maintain than LC-MS/MS systems.

Disadvantages:

  • Derivatization is Essential: Due to its low volatility, this compound requires a derivatization step to convert it into a more volatile compound suitable for GC analysis. This adds complexity to the sample preparation and can be a source of variability.

  • Potential for Thermal Degradation: The high temperatures used in the GC inlet and column can potentially lead to the degradation of the analyte.

Performance Comparison: LC-MS/MS vs. GC-ECD

Performance ParameterLC-MS/MSGC-ECD
Linearity (r²) >0.998>0.99
Recovery (%) 70 - 12080 - 104
Limit of Detection (LOD) 0.015 µg/L (in water)<0.02 mg/kg
Limit of Quantification (LOQ) 0.05 µg/L (in water)<0.05 mg/kg
Intra-day Precision (RSD%) 4 - 241.2 - 10.8
Inter-day Precision (RSD%) Not explicitly stated3.3 - 10.3

Data for LC-MS/MS is sourced from EPA method validations.[3] Data for GC-ECD is from a comparative guide by Benchchem.[4]

Inter-Laboratory Validation: A Framework for Trustworthy Data

An inter-laboratory validation study is crucial to assess the reproducibility and robustness of an analytical method when performed by different analysts in different laboratories. This process ensures that the method is transferable and will produce comparable results regardless of the testing site.

Key Objectives of an Inter-Laboratory Study:
  • Assess Method Reproducibility: To determine the variability of results between different laboratories.

  • Evaluate Method Robustness: To test the method's performance when subjected to minor, deliberate changes in its parameters.

  • Establish Method Performance Characteristics: To confirm parameters such as accuracy, precision, linearity, and limits of detection and quantification across multiple laboratories.

Designing a Robust Inter-Laboratory Validation Study

A well-designed inter-laboratory study should include the following elements:

  • A Detailed and Unambiguous Protocol: The analytical method must be clearly documented with step-by-step instructions, including reagent preparation, instrument settings, and data analysis procedures.

  • Homogeneous and Stable Test Materials: All participating laboratories should receive identical, well-characterized samples. These should include blank matrix samples and samples fortified with known concentrations of this compound at various levels.

  • A Sufficient Number of Participating Laboratories: A minimum of five to eight participating laboratories is generally recommended to obtain statistically significant data.

  • Clear Instructions for Data Reporting: A standardized format for reporting results should be provided to ensure consistency and facilitate statistical analysis.

Experimental Workflow for Inter-Laboratory Validation

Inter_Laboratory_Validation_Workflow cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Data Analysis & Reporting Phase P1 Develop & Validate Single-Lab Method P2 Prepare Homogeneous Test Samples P1->P2 P3 Draft Detailed Analytical Protocol P2->P3 P4 Recruit Participating Laboratories P3->P4 E1 Distribute Samples & Protocol P4->E1 E2 Laboratories Perform Analysis E1->E2 E3 Laboratories Submit Results E2->E3 D1 Statistical Analysis of Results (e.g., ANOVA) E3->D1 D2 Calculate Reproducibility & Repeatability (RSDr & RSDR) D1->D2 D3 Assess Method Robustness D2->D3 D4 Prepare Final Validation Report D3->D4

Caption: A typical workflow for an inter-laboratory validation study.

Detailed Experimental Protocols

LC-MS/MS Method for this compound in Water[1]

This protocol is based on established EPA methods for the analysis of aminopyralid.

1. Sample Preparation:

  • For groundwater samples, no extensive preparation is typically needed. Samples can often be analyzed directly.

  • For more complex matrices like soil or compost, an extraction step is required. A common procedure involves extraction with a basic solution (e.g., 0.1N NaOH), followed by acidification and solid-phase extraction (SPE) cleanup.[5]

2. LC-MS/MS Instrumental Conditions:

  • LC Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with water and methanol (both containing 0.1% formic acid) is a typical mobile phase composition.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion (Q1): m/z 207

    • Product Ions (Q3): m/z 134 and m/z 162 (quantification and confirmation ions, respectively)

GC-ECD Method with Derivatization[4]

This protocol requires a derivatization step to make the analyte suitable for GC analysis.

1. Sample Extraction and Derivatization:

  • Extract the sample using an appropriate solvent (e.g., acetonitrile).

  • Concentrate the extract and perform a derivatization reaction. A common approach is esterification, for example, by reacting the analyte with an alcohol (e.g., methanol or butanol) in the presence of an acid catalyst to form the corresponding ester.

2. GC-ECD Instrumental Conditions:

  • GC Column: A capillary column suitable for pesticide analysis (e.g., HP-5).

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Carrier Gas: Nitrogen

  • Oven Temperature Program: A temperature gradient is used to separate the analyte from other components in the sample.

Best Practices and Field-Proven Insights

  • Internal Standards are Crucial: For both LC-MS/MS and GC-MS, the use of an appropriate internal standard is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response. A stable isotope-labeled version of this compound is the ideal internal standard.

  • Matrix Effects in LC-MS/MS: Be aware of the potential for ion suppression or enhancement, especially in complex matrices. Always evaluate matrix effects during method development and validation. The use of matrix-matched calibration standards can help to mitigate these effects.[1]

  • Derivatization in GC-MS: The derivatization step is a critical part of the GC-MS method and can be a significant source of variability. It is essential to optimize the reaction conditions (e.g., temperature, time, reagent concentration) and to ensure that the reaction goes to completion.

  • Proficiency Testing: Regular participation in proficiency testing programs is an excellent way for a laboratory to monitor its performance and to identify potential issues with its analytical methods.[6][7][8]

Conclusion

Both LC-MS/MS and GC-based methods can be used for the quantification of this compound. However, LC-MS/MS is generally the preferred technique due to its higher sensitivity, specificity, and the ability to analyze the compound without derivatization. A rigorous inter-laboratory validation is essential to ensure the reliability and comparability of data generated by different laboratories. By following a well-designed validation protocol and adhering to best analytical practices, researchers can have high confidence in their quantification of this important compound.

References

In-Depth Analysis of 3-Amino-4,6-dichloropicolinic Acid Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of publicly available scientific literature and patent databases has revealed a notable absence of detailed, distinct synthesis methods for the target compound, 3-Amino-4,6-dichloropicolinic acid (CAS Number: 1073182-87-2). While the existence of this specific isomer is confirmed through various chemical supplier databases, the reproducible experimental protocols required for a side-by-side comparison are not presently documented in accessible literature.

This guide, therefore, aims to provide context to researchers, scientists, and drug development professionals regarding the current landscape of information for this compound and its structurally related isomers. The focus will be on highlighting the available synthetic strategies for closely related aminopicolinic acids, which may offer valuable insights for the potential development of a synthetic route to this compound.

The Challenge in Synthesizing this compound

The substitution pattern of this compound presents a unique synthetic challenge. The placement of the amino group at the 3-position, flanked by a carboxylic acid at the 2-position and a chlorine atom at the 4-position, requires a high degree of regioselectivity in the synthetic design. Standard electrophilic aromatic substitution reactions on pyridine rings are often complicated by the directing effects of the nitrogen atom and existing substituents, making the introduction of functional groups at specific positions a non-trivial task.

Insights from the Synthesis of Isomeric Aminopicolinic Acids

While direct synthetic routes for this compound are not available, the synthesis of its isomers, particularly 4-amino-substituted picolinic acids, is well-documented. These methods can serve as a foundation for conceptualizing potential synthetic pathways.

Method 1: Catalytic Reduction of a Trichlorinated Precursor for 4-Amino-3,6-dichloropicolinic acid

One prominent method for the synthesis of the isomeric 4-Amino-3,6-dichloropicolinic acid involves the selective reduction of 4-amino-3,5,6-trichloropicolinic acid. This approach highlights a strategy of late-stage C-H bond formation via dehalogenation.

Reaction Pathway:

G cluster_0 Method 1: Catalytic Hydrogenation 4-amino-3,5,6-trichloropicolinic_acid 4-Amino-3,5,6-trichloropicolinic acid Catalyst Catalyst (e.g., Pd/C) H2, Base 4-amino-3,5,6-trichloropicolinic_acid->Catalyst 4-amino-3,6-dichloropicolinic_acid 4-Amino-3,6-dichloropicolinic acid Catalyst->4-amino-3,6-dichloropicolinic_acid

Conceptual Reaction Pathway for an Isomer

Experimental Protocol (Adapted from analogous synthesis):

  • Dissolution: 4-amino-3,5,6-trichloropicolinic acid is dissolved in a suitable alkaline solution.

  • Catalyst Addition: A palladium on carbon (Pd/C) catalyst is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere under controlled temperature and pressure.

  • Workup: Upon completion, the catalyst is filtered off, and the filtrate is acidified to precipitate the desired product. The product is then isolated by filtration and dried.

Causality Behind Experimental Choices:

  • Alkaline Solution: The use of a base is crucial to deprotonate the carboxylic acid, increasing its solubility in the reaction medium and facilitating the interaction with the catalyst.

  • Palladium on Carbon (Pd/C): This catalyst is highly effective for the hydrogenolysis of aryl chlorides, allowing for the selective removal of a chlorine atom.

  • Hydrogen Gas: Serves as the reducing agent in this catalytic hydrogenation.

  • Acidification: Protonates the carboxylate to precipitate the final product as a free carboxylic acid.

Method 2: Ammonolysis and Hydrolysis of a Tetrachlorinated Precursor for 4-Amino-3,5,6-trichloropicolinic acid

Another documented approach for a related isomer, 4-amino-3,5,6-trichloropicolinic acid , starts from 3,4,5,6-tetrachloropicolinonitrile. This method involves the displacement of a chlorine atom with an amino group followed by hydrolysis of the nitrile.

Reaction Pathway:

G cluster_1 Method 2: Ammonolysis and Hydrolysis 3,4,5,6-tetrachloropicolinonitrile 3,4,5,6-Tetrachloropicolinonitrile Ammonolysis NH3 or NH4OH 3,4,5,6-tetrachloropicolinonitrile->Ammonolysis 4-amino-3,5,6-trichloropicolinonitrile 4-Amino-3,5,6-trichloropicolinonitrile Ammonolysis->4-amino-3,5,6-trichloropicolinonitrile Hydrolysis Acid or Base Heat 4-amino-3,5,6-trichloropicolinonitrile->Hydrolysis 4-amino-3,5,6-trichloropicolinic_acid 4-Amino-3,5,6-trichloropicolinic acid Hydrolysis->4-amino-3,5,6-trichloropicolinic_acid

Conceptual Reaction Pathway for an Isomer

Experimental Protocol (Adapted from analogous synthesis):

  • Ammonolysis: 3,4,5,6-tetrachloropicolinonitrile is reacted with ammonia or ammonium hydroxide, often under elevated temperature and pressure, to selectively displace the chlorine atom at the 4-position.

  • Hydrolysis: The resulting 4-amino-3,5,6-trichloropicolinonitrile is then hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions, typically with heating.

  • Isolation: The product is isolated by adjusting the pH to precipitate the carboxylic acid, followed by filtration and drying.

Causality Behind Experimental Choices:

  • Ammonia/Ammonium Hydroxide: Acts as the nucleophile to displace a chlorine atom. The 4-position on the pyridine ring is often activated towards nucleophilic substitution.

  • Elevated Temperature and Pressure: These conditions are often necessary to drive the ammonolysis reaction to completion.

  • Acid or Base Hydrolysis: A standard method for the conversion of nitriles to carboxylic acids.

Hypothetical Strategies for the Synthesis of this compound

Based on general principles of pyridine chemistry and the synthesis of related compounds, the following are hypothetical strategies that could be explored for the synthesis of this compound:

  • Directed Ortho-Metalation (DoM): Starting with a suitable precursor, such as a 4,6-dichloropicolinic acid derivative with a directing group at the 3-position (e.g., a protected amine or a group that can be converted to an amine), lithiation followed by quenching with an electrophile could be a viable route. However, achieving the desired regioselectivity would be a key challenge.

  • Manipulation of a Pre-functionalized Pyridine Ring: Synthesis could commence from a pyridine ring that already contains the desired substitution pattern or precursors that can be readily converted. For instance, starting from a suitable nitropyridine and performing reduction of the nitro group and functional group interconversions could be a possibility.

Data Comparison Summary (Hypothetical)

As no experimental data for the synthesis of this compound is available, a direct comparison is not possible. A hypothetical comparison table based on the synthesis of its isomers is presented below to illustrate the types of parameters that would be important for evaluation.

ParameterMethod 1 (Catalytic Reduction of Isomer)Method 2 (Ammonolysis/Hydrolysis of Isomer)
Starting Material 4-amino-3,5,6-trichloropicolinic acid3,4,5,6-tetrachloropicolinonitrile
Key Reagents Pd/C, H₂, BaseNH₃/NH₄OH, Acid/Base
Reaction Conditions Moderate temperature and pressureElevated temperature and pressure for ammonolysis
Reported Yield Generally highModerate to high
Selectivity High for dehalogenation at the 5-positionHigh for amination at the 4-position
Safety Considerations Handling of flammable H₂ gas and pyrophoric catalystHandling of corrosive acids/bases and potentially high pressures
Environmental Impact Use of heavy metal catalystGeneration of ammonium salts and acidic/basic waste

Conclusion

The synthesis of this compound remains an open area for research and development. While this guide could not provide a direct side-by-side comparison of established methods due to the lack of published data, it has highlighted potential synthetic strategies based on the chemistry of closely related isomers. Researchers interested in this molecule may need to undertake significant process development, potentially exploring modern synthetic methodologies such as directed metalation or cross-coupling reactions to achieve the desired product with good efficiency and selectivity. The information provided on the synthesis of isomeric compounds can serve as a valuable starting point for such endeavors.

References

Due to the absence of specific literature on the synthesis of this compound, a formal reference list with clickable URLs cannot be provided. The discussion of synthetic methods for isomers is based on general principles of heterocyclic chemistry and information available in patents and scientific articles covering related compounds.

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 3-Amino-4,6-dichloropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling and disposal of 3-Amino-4,6-dichloropicolinic acid. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. This document synthesizes information from regulatory bodies and safety data sheets to provide a self-validating system for waste management.

Core Principle: Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound, a chlorinated pyridine derivative, presents several risks that must be managed. The primary hazards include irritation to the skin, eyes, and respiratory system.[1] During thermal decomposition, it can release toxic and irritating gases such as nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[1]

It is the legal and ethical responsibility of the waste generator to properly characterize all waste materials according to applicable regulations, such as the U.S. Environmental Protection Agency's (EPA) regulations under 40 CFR 262.11.[2]

Table 1: Hazard Profile of this compound & Analogs

Hazard Classification GHS Hazard Statements Potential Consequences & Safety Measures
Skin Corrosion/Irritation H315: Causes skin irritation. May cause redness, itching, and inflammation upon contact. Wash exposed skin thoroughly after handling.[1]
Serious Eye Damage/Irritation H318: Causes serious eye damage. Risk of severe eye injury. Rinse cautiously with water for several minutes if contact occurs.[1]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.[1] Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1]

| Environmental Hazard | Not explicitly classified in snippets, but release into the environment should be avoided.[2] | Prevent from reaching drains, sewers, or waterways.[2] |

Mandatory Safety Protocol: Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling this compound in its pure form or as waste. The selection of PPE should be based on a risk assessment of the specific procedures being performed.

Table 2: Required Personal Protective Equipment (PPE)

Protection Area Required PPE Standard / Specification
Hands Chemical-resistant gloves (e.g., nitrile, neoprene). Follow standards like EN 374.
Eyes/Face Safety goggles with side protection and/or a full-face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Body Laboratory coat or chemical-resistant apron/coveralls. To prevent skin contact.[1]

| Respiratory | NIOSH-approved respirator with particulate filter. | Required when handling the powder, especially if dust may be generated.[2] |

Waste Characterization & Segregation Workflow

The first step in proper disposal is determining if the waste is hazardous under the Resource Conservation and Recovery Act (RCRA). This determination dictates the entire disposal pathway.

Step-by-Step Waste Characterization:
  • Identify the Waste Stream: Is it pure, unused this compound? Is it a solution? Is it contaminated debris from a spill?

  • Check for RCRA Characteristics: Evaluate the waste against the four hazardous characteristics defined by the EPA:

    • Ignitability (D001): Unlikely for this solid compound.

    • Corrosivity (D002): The "acid" in its name refers to the carboxylic acid group. While it is an acid, it must be determined if an aqueous solution of the waste has a pH ≤ 2.[3]

    • Reactivity (D003): Not known to be reactive, but must be kept from incompatible materials like strong oxidizing agents.[1]

    • Toxicity (D-List): The waste must be evaluated to see if it contains any of the toxic constituents listed in 40 CFR part 261, Appendix VIII, at or above regulatory levels.[4] Given that it is a chlorinated organic compound, this is a likely characteristic.

  • Consult Listed Wastes: Check if the process that generated the waste is described in the EPA's F, K, P, or U lists of hazardous wastes.[4][5]

  • Label Accordingly: Based on the characterization, the waste container must be clearly labeled as "Hazardous Waste" or "Non-Hazardous Waste," along with the chemical name and associated hazards.

Waste Characterization Decision Diagram

G start Identify Waste Stream (e.g., pure solid, solution, debris) is_listed Is the waste an EPA Listed Waste (F, K, P, U)? start->is_listed has_char Does the waste exhibit a hazardous characteristic? (Ignitable, Corrosive, Reactive, Toxic) is_listed->has_char No hazardous Label as RCRA HAZARDOUS WASTE is_listed->hazardous  Yes has_char->hazardous  Yes non_hazardous Manage as Non-Hazardous Industrial Waste has_char->non_hazardous No professional_disposal Contact Licensed Professional Waste Disposal Service hazardous->professional_disposal non_hazardous->professional_disposal

Caption: Decision workflow for characterizing this compound waste.

On-Site Spill and Decontamination Procedures

Accidental spills must be managed immediately to prevent exposure and environmental contamination. The "Three C's" of spill management—Control, Contain, and Clean Up—provide a clear action plan.[6]

Step-by-Step Spill Cleanup:
  • CONTROL the Spill: Ensure the container is upright and the source of the spill is stopped. Evacuate non-essential personnel from the area.[2][6]

  • CONTAIN the Spill:

    • For Solid (Powder) Spills: Cover the spill with a plastic sheet to prevent dust from becoming airborne.[7] Avoid dispersal of dust in the air.[2]

    • For Liquid Spills (Solutions): Create a dike around the spill using absorbent materials such as kitty litter, sand, vermiculite, or commercial absorbent pads.[8][9] Do not use sawdust or other combustible materials if the chemical is a strong oxidizer.[8]

  • CLEAN IT UP:

    • Wearing full PPE, carefully sweep or vacuum the solid material into a suitable, labeled container for disposal.[1][2] Use spark-proof tools if there is any fire hazard.[2]

    • For liquid spills, once the liquid is absorbed, sweep up the contaminated absorbent material and place it into a heavy-duty plastic bag or a designated waste container.[6][8]

  • DECONTAMINATE the Area:

    • After the bulk of the material has been removed, the spill area may need to be decontaminated. A mixture of bleach and hydrated lime can be effective for decontaminating surfaces where pesticides have been spilled.

    • Apply the decontamination solution, allow for sufficient contact time (1-6 hours), and then absorb the cleaning solution with fresh absorbent material.[7]

    • Place all contaminated materials, including PPE that cannot be decontaminated, into a sealed and labeled container for hazardous waste disposal.

Final Disposal Protocol

Regardless of whether the waste is formally characterized as RCRA hazardous, standard practice for this type of chemical compound is to use professional disposal services.

  • Primary Disposal Method: The universally recommended method for disposing of this compound and its contaminated debris is to contact a licensed professional waste disposal service.[2] These services are equipped to handle and dispose of chemical waste in compliance with all local, regional, and national regulations.

  • Container Management: Waste must be stored in a suitable, closed, and clearly labeled container while awaiting pickup.[1][2] Keep the container in a well-ventilated, secure area, away from incompatible materials.[1]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this chemical with household or general laboratory trash.[2]

    • DO NOT wash this chemical down the drain or allow it to enter any sewer or waterway.[2][10]

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure that this compound is managed safely from initial handling through final disposal, protecting both personnel and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.